molecular formula C17H20N2OS B030050 2-Hydroxypromazine CAS No. 3926-64-5

2-Hydroxypromazine

Cat. No.: B030050
CAS No.: 3926-64-5
M. Wt: 300.4 g/mol
InChI Key: YMVFQWULFRMLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypromazine is a significant pharmacologically active metabolite of the typical antipsychotic drug, Promazine. This compound serves as a critical reference standard and investigative tool in neuropharmacology and analytical chemistry research. Its primary research value lies in studying the metabolic pathways, pharmacokinetics, and biodistribution of phenothiazine-derived antipsychotics. Researchers utilize 2-Hydroxypromazine to elucidate the complex relationship between drug metabolism and therapeutic efficacy or side-effect profiles, contributing to a deeper understanding of individual variation in drug response.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[3-(dimethylamino)propyl]phenothiazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVFQWULFRMLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192507
Record name 2-Hydroxypromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3926-64-5
Record name 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3926-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of 2-Hydroxypromazine, a significant metabolite of the phenothiazine class of drugs. While not a primary therapeutic agent itself, understanding its synthesis is crucial for the preparation of analytical standards and for further pharmacological studies. This document details a plausible synthetic pathway, including key reaction steps and purification strategies, and compiles available data on its chemical and physical characteristics. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction: The Significance of 2-Hydroxypromazine

Phenothiazines are a class of neuropsychiatric drugs with a long history in the treatment of psychosis.[1] Promazine, a notable member of this class, undergoes extensive metabolism in vivo, leading to a variety of derivatives. Among these, 2-Hydroxypromazine is a key hydroxylated metabolite. The introduction of a hydroxyl group into the phenothiazine nucleus significantly alters the molecule's polarity and potential for further conjugation, influencing its pharmacokinetic and pharmacodynamic profiles. Although not typically used as a standalone therapeutic, the synthesis of 2-Hydroxypromazine is essential for its use as a reference standard in metabolic studies, for toxicological evaluations, and as a starting point for the development of new phenothiazine-based compounds with potentially improved properties.

Strategic Synthesis of 2-Hydroxypromazine

A direct and efficient synthesis of 2-Hydroxypromazine is not extensively documented in publicly available literature, primarily due to its status as a metabolite. However, a logical and feasible synthetic route can be devised based on established methodologies for the synthesis of related phenothiazine derivatives. The proposed strategy involves a three-stage process:

  • Synthesis of the 2-Methoxyphenothiazine Core: This initial step establishes the foundational tricyclic structure with a protected hydroxyl group.

  • Demethylation to 2-Hydroxyphenothiazine: The methoxy group is cleaved to reveal the desired hydroxyl functionality.

  • Alkylation to Yield 2-Hydroxypromazine: The final step involves the introduction of the characteristic dimethylaminopropyl side chain.

This multi-step approach allows for controlled functionalization and purification at each stage, ensuring the final product's high purity.

Figure 1: Proposed three-stage synthetic workflow for 2-Hydroxypromazine.

Stage 1: Synthesis of 2-Methoxyphenothiazine

The synthesis of the 2-methoxyphenothiazine core is a critical first step. A method adapted from patent literature provides a robust approach.[2]

Experimental Protocol:

  • Condensation: Resorcinol is reacted with aniline in the presence of a catalyst, such as p-toluenesulfonic acid, under heating to drive a dehydration and amination reaction, forming an intermediate diarylamine.

  • Methylation: The resulting intermediate is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent to yield the methoxy-substituted diarylamine.[2]

  • Cyclization: The methoxy-substituted diarylamine is subsequently reacted with sulfur and a catalytic amount of iodine in a high-boiling solvent like benzene.[2] The reaction is heated to reflux to facilitate the ring closure, forming the phenothiazine tricycle.

  • Purification: The crude 2-methoxyphenothiazine is purified by recrystallization from a suitable solvent, such as benzene or ethanol, to yield a pure crystalline solid.

Stage 2: Demethylation of 2-Methoxyphenothiazine

The cleavage of the aryl methyl ether is a crucial step to unmask the hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[3][4]

Experimental Protocol:

  • Reaction Setup: A solution of 2-methoxyphenothiazine in a dry, inert solvent such as dichloromethane (DCM) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

  • Reagent Addition: A solution of boron tribromide (1M in DCM) is added dropwise to the cooled solution. A slight excess of BBr₃ (e.g., 1.1-1.5 equivalents) is typically used to ensure complete reaction.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of water or methanol. The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude 2-hydroxyphenothiazine can be purified by column chromatography on silica gel.

Stage 3: Alkylation of 2-Hydroxyphenothiazine

The final step involves the N-alkylation of the 2-hydroxyphenothiazine with the dimethylaminopropyl side chain. This reaction is analogous to the synthesis of other phenothiazine drugs like chlorpromazine.[5]

Experimental Protocol:

  • Base Treatment: 2-Hydroxyphenothiazine is dissolved in a suitable aprotic solvent, such as toluene or xylene. A strong base, such as sodium amide or sodium hydride, is added to deprotonate the phenothiazine nitrogen, forming the more nucleophilic phenothiazide anion.

  • Alkylation: 3-Dimethylaminopropyl chloride is added to the reaction mixture, which is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Workup and Purification: After cooling, the reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The crude 2-Hydroxypromazine is then purified, typically by conversion to its hydrochloride salt and recrystallization, or by column chromatography.

Chemical and Physical Properties of 2-Hydroxypromazine

A thorough understanding of the physicochemical properties of 2-Hydroxypromazine is crucial for its handling, formulation, and analysis. While extensive experimental data for this specific metabolite is scarce, properties can be inferred from closely related compounds and from computational predictions.

Structural and General Properties
PropertyValue (Predicted/Inferred)Source
Molecular Formula C₁₇H₂₀N₂OS-
Molecular Weight 300.42 g/mol -
Appearance Likely a solid at room temperatureInferred from related phenothiazines[1]
IUPAC Name 10-(3-(Dimethylamino)propyl)phenothiazin-2-ol-
Solubility and Partition Coefficient

The introduction of a hydroxyl group is expected to increase the polarity of 2-Hydroxypromazine compared to its parent compound, promazine.

PropertyValue (Predicted/Inferred)Rationale/Reference
Water Solubility Expected to be low, but higher than promazineThe hydroxyl group increases hydrogen bonding potential with water.
Organic Solvent Solubility Soluble in alcohols, DMSO, and DMFTypical for phenothiazine derivatives.
LogP (Octanol-Water Partition Coefficient) Predicted to be lower than that of promazine (logP ≈ 4.8)The hydroxyl group decreases lipophilicity.
Acidity and Basicity (pKa)

2-Hydroxypromazine possesses both a basic tertiary amine in the side chain and an acidic phenolic hydroxyl group.

Functional GrouppKa (Predicted)Significance
Tertiary Amine ~9.0 - 9.5Will be protonated at physiological pH, influencing solubility and receptor interactions.
Phenolic Hydroxyl ~9.5 - 10.5Will be largely unionized at physiological pH, but can be deprotonated under basic conditions.
Spectroscopic Data

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to be complex due to the aromatic protons of the phenothiazine ring system and the aliphatic protons of the side chain. Key signals would include:

    • Aromatic protons in the region of 6.5-7.5 ppm.

    • Protons of the dimethylaminopropyl side chain, with the N-methyl groups appearing as a singlet around 2.2-2.5 ppm, and the methylene groups as multiplets between 1.5 and 4.0 ppm.

    • A broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the phenothiazine core and the aliphatic carbons of the side chain. The carbon bearing the hydroxyl group would be shifted downfield compared to the corresponding carbon in promazine.

3.4.2. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for the analysis of 2-Hydroxypromazine.

  • Expected Molecular Ion: [M]⁺ at m/z 300.

  • Key Fragmentation Patterns: Fragmentation would likely involve cleavage of the side chain, particularly the bond between the propyl chain and the phenothiazine nitrogen, leading to a characteristic fragment ion.

3.4.3. UV-Vis Spectroscopy

Phenothiazines typically exhibit characteristic UV absorption spectra. The presence of the hydroxyl group is expected to cause a slight shift in the absorption maxima compared to promazine. The UV spectrum of the parent compound, phenothiazine, shows absorption maxima in organic solvents.[6] Phenolic compounds also have characteristic UV spectra that are pH-dependent.[7]

  • Expected λmax: In a neutral solvent, absorption maxima are anticipated in the regions of 250-260 nm and 300-320 nm. In a basic solution, a bathochromic (red) shift of the longer wavelength band is expected due to the formation of the phenoxide ion.

Figure 2: Interrelationship of the key chemical properties of 2-Hydroxypromazine.

Stability and Storage

Phenothiazine derivatives are known to be sensitive to light and oxidation.[1] The presence of a phenolic hydroxyl group in 2-Hydroxypromazine may increase its susceptibility to oxidation.

  • Storage: It is recommended to store 2-Hydroxypromazine as a solid in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C for long-term storage).

  • Solution Stability: Solutions of 2-Hydroxypromazine, particularly in protic solvents, should be prepared fresh and protected from light to minimize degradation.

Conclusion

This technical guide has outlined a feasible and logical synthetic pathway for 2-Hydroxypromazine, a key metabolite of promazine. By leveraging established synthetic methodologies for phenothiazine derivatives, this guide provides a framework for the preparation of this important compound for research purposes. Furthermore, a compilation of its predicted and inferred chemical properties offers valuable insights for its characterization, handling, and further investigation. The availability of pure 2-Hydroxypromazine is paramount for advancing our understanding of phenothiazine metabolism and for the development of future therapeutic agents.

References

  • PubChem. Chlorpromazine. National Center for Biotechnology Information. [Link]

  • Neptune, M., McCreery, R. L., & Manian, A. A. (1979). Electrochemical oxidation of hydroxylated phenothiazine and imipramine derivatives. Journal of Medicinal Chemistry, 22(2), 196–199. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014). [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • ResearchGate. Quantum Chemical Predictions of the NMR Spectrum of Phenothiazine and N-Methyl Phenothiazine. (2016). [Link]

  • Google Patents.
  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • ResearchGate. Figure 4. UV-vis spectral properties of individual phenolic compounds. [Link]

  • Google Patents. CN105418537A - Synthetic method of 2-methoxy phenothiazine.
  • ResearchGate. Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement. [Link]

  • Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]

  • PubChem. Phenothiazine. National Center for Biotechnology Information. [Link]

  • Edinburgh Instruments. Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025). [Link]

  • PubMed. Study of the metabolism of phenothiazines: determination of N-demethylated phenothiazines in urine. [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron trichloride. Chemistry & Industry, (42), 1658.
  • ResearchGate. Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. [Link]

  • NIST. Phenothiazine. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Google Patents. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.

Sources

2-Hydroxypromazine: An In-Depth Technical Guide to a Key Promazine Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Promazine, a first-generation phenothiazine antipsychotic, undergoes extensive metabolism, leading to the formation of numerous derivatives. Among these, hydroxylated metabolites are of significant interest due to their potential for retained or altered pharmacological activity and contribution to the parent drug's overall therapeutic and toxicological profile. This technical guide provides a comprehensive overview of 2-hydroxypromazine, a key hydroxylated metabolite of promazine. While direct research on 2-hydroxypromazine is limited, this guide synthesizes available data and draws logical inferences from studies on structurally similar phenothiazines, such as chlorpromazine, to provide a detailed understanding of its formation, potential bioactivity, and analytical considerations. This document is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development, highlighting current knowledge and identifying critical areas for future investigation.

Introduction: The Significance of Phenothiazine Metabolism

Phenothiazine antipsychotics, a cornerstone in the management of psychotic disorders for decades, are characterized by a three-ring structure with a side chain that largely determines their potency and side-effect profile.[1] Their clinical efficacy is intrinsically linked to their complex metabolism, primarily in the liver, which generates a diverse array of metabolites. These metabolites can possess their own pharmacological and toxicological properties, influencing the overall clinical response and adverse effect profile of the parent drug.[2]

Promazine, an aliphatic phenothiazine, is no exception.[3] Its metabolism involves several key pathways, including N-demethylation, sulfoxidation, and aromatic hydroxylation.[3] Hydroxylation of the phenothiazine ring, in particular, can lead to metabolites with significant biological activity.[4] This guide focuses specifically on 2-hydroxypromazine, a product of aromatic hydroxylation, aiming to consolidate the current understanding and provide a framework for future research.

Metabolic Formation of 2-Hydroxypromazine

The biotransformation of promazine to 2-hydroxypromazine is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5] While the specific isoforms responsible for the 2-hydroxylation of promazine have not been definitively identified, insights can be drawn from studies on the structurally analogous drug, chlorpromazine.

The Role of Cytochrome P450 Isoforms

The hydroxylation of the phenothiazine ring is a well-established metabolic pathway.[6] For chlorpromazine, CYP2D6 and, to a lesser extent, CYP1A2 have been implicated in its 7-hydroxylation.[7] Given the structural similarity between promazine and chlorpromazine, it is highly probable that these same or related CYP isoforms are involved in the hydroxylation of the promazine ring. The precise position of hydroxylation (e.g., position 2, 3, or 7) is influenced by the substrate's orientation within the enzyme's active site.[8]

Further research utilizing in vitro systems with recombinant human CYP isoforms is necessary to definitively identify the specific enzymes responsible for the formation of 2-hydroxypromazine. Such studies would involve incubating promazine with a panel of individual CYP enzymes and quantifying the formation of the 2-hydroxy metabolite.

Diagram: Proposed Metabolic Pathway of Promazine to 2-Hydroxypromazine

G Promazine Promazine CYP450 Cytochrome P450 (e.g., CYP2D6, CYP1A2 - Inferred) Promazine->CYP450 Substrate Hydroxylation Aromatic Hydroxylation CYP450->Hydroxylation Catalysis Metabolite 2-Hydroxypromazine Hydroxylation->Metabolite Product Conjugation Phase II Conjugation (Glucuronidation/Sulfation) Metabolite->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic conversion of promazine to 2-hydroxypromazine.

Pharmacological and Toxicological Profile (Inferred)

Potential Pharmacological Activity

Hydroxylated metabolites of phenothiazines can retain significant pharmacological activity. For instance, 7-hydroxychlorpromazine exhibits considerable affinity for dopamine D2 receptors, which is the primary target for the antipsychotic effects of these drugs.[9] It is therefore plausible that 2-hydroxypromazine also possesses affinity for dopamine receptors and may contribute to the overall antipsychotic effect of promazine.

Furthermore, hydroxylated metabolites of other centrally acting drugs have been shown to have altered receptor binding profiles compared to the parent compound, potentially leading to a different spectrum of pharmacological effects.[2] Research is needed to characterize the receptor binding profile of 2-hydroxypromazine across a range of relevant CNS receptors (e.g., dopamine, serotonin, adrenergic, muscarinic, and histaminic receptors).

Potential Toxicological Implications

The introduction of a hydroxyl group onto the phenothiazine ring can have significant toxicological consequences. Hydroxylated phenothiazines can be further oxidized to form reactive quinone-imine intermediates.[10] These electrophilic species can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and toxicity.[7] This mechanism has been implicated in the idiosyncratic hepatotoxicity observed with some phenothiazine antipsychotics.[10]

Therefore, the formation of 2-hydroxypromazine could represent a bioactivation pathway, potentially contributing to the adverse effects of promazine. In vitro studies assessing the potential of 2-hydroxypromazine to form reactive metabolites and its cytotoxicity in relevant cell lines (e.g., hepatocytes) are warranted.[11]

Analytical Methodologies for Quantification

The accurate quantification of 2-hydroxypromazine in biological matrices is essential for pharmacokinetic studies and for understanding its contribution to the overall pharmacological and toxicological effects of promazine. While a specific validated method for 2-hydroxypromazine is not published, methodologies for other hydroxylated phenothiazines can be adapted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[12] A validated LC-MS/MS method for 2-hydroxypromazine would likely involve the following steps:

Table 1: General Parameters for a Hypothetical LC-MS/MS Method for 2-Hydroxypromazine

ParameterRecommended Approach
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from plasma or urine.
Chromatography Reversed-phase HPLC or UHPLC with a C18 or phenyl-hexyl column.
Mobile Phase A gradient of acetonitrile or methanol with an aqueous buffer containing a small amount of formic acid or ammonium formate to promote ionization.
Ionization Positive ion electrospray ionization (ESI+).
Mass Spectrometry Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Internal Standard A stable isotope-labeled analog of 2-hydroxypromazine (e.g., 2-hydroxypromazine-d3) is ideal. Alternatively, a structurally similar compound not present in the sample can be used.

Diagram: General Workflow for LC-MS/MS Analysis of 2-Hydroxypromazine

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine) Extraction Solid-Phase or Liquid-Liquid Extraction BiologicalSample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAnalysis Data Analysis and Quantification MSMS->DataAnalysis Data Acquisition

Caption: A typical workflow for the quantification of 2-hydroxypromazine.

Experimental Protocol: Solid-Phase Extraction (SPE) of Promazine and its Hydroxylated Metabolites from Plasma (Hypothetical)

The following is a hypothetical, yet representative, protocol for the extraction of promazine and its hydroxylated metabolites from a plasma sample, which would require validation before use.

Materials:

  • Human plasma

  • Promazine and 2-hydroxypromazine analytical standards

  • Internal standard (e.g., a deuterated analog or a structurally similar phenothiazine)

  • Mixed-mode cation exchange SPE cartridges

  • Methanol, acetonitrile, deionized water

  • Ammonium hydroxide, formic acid

  • Centrifuge, evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. Vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol, 1 mL of deionized water, and 1 mL of a weak acidic buffer (e.g., 0.1 M formate buffer, pH 3.0).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the weak acidic buffer to remove interfering substances. Follow with a wash of 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water).

  • Elution: Elute the analytes with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Clinical Significance and Future Directions

The clinical significance of 2-hydroxypromazine formation is currently unknown. However, based on the potential for pharmacological activity and toxicity, several key questions arise:

  • Contribution to Efficacy: Does 2-hydroxypromazine contribute significantly to the antipsychotic effects of promazine? Could inter-individual variability in the formation of this metabolite explain differences in patient response?

  • Role in Adverse Effects: Is the formation of 2-hydroxypromazine linked to any of the known adverse effects of promazine, such as extrapyramidal symptoms, sedation, or hepatotoxicity?

  • Drug-Drug Interactions: Could co-administered drugs that inhibit or induce the CYP enzymes responsible for 2-hydroxypromazine formation alter the therapeutic or toxicological profile of promazine?

To address these questions, future research should focus on:

  • Definitive Identification of Metabolizing Enzymes: Pinpointing the specific CYP450 isoforms responsible for 2-hydroxylation.

  • Pharmacological and Toxicological Characterization: In vitro and in vivo studies to determine the receptor binding profile, functional activity, and toxic potential of 2-hydroxypromazine.

  • Development of Validated Analytical Methods: To enable accurate quantification in clinical samples.

  • Clinical Studies: Correlating plasma concentrations of 2-hydroxypromazine with clinical outcomes and adverse events in patients treated with promazine.

Conclusion

2-Hydroxypromazine is a potentially important metabolite of the antipsychotic drug promazine. While direct research on this specific molecule is limited, by drawing parallels with other hydroxylated phenothiazines, it is reasonable to hypothesize that it possesses significant pharmacological activity and may contribute to both the therapeutic and adverse effects of its parent compound. This technical guide has synthesized the available information and provided a framework for future research, emphasizing the need for detailed studies on its metabolism, pharmacology, toxicology, and clinical relevance. A deeper understanding of 2-hydroxypromazine will ultimately contribute to a more comprehensive knowledge of promazine's clinical pharmacology and may inform the development of safer and more effective antipsychotic drugs.

References

  • Alfredsson, G., Wode-Helgodt, B., & Sedvall, G. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical Mass Spectrometry, 12(12), 707–713.
  • Bai, Y., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 233, 115457.
  • Dalvie, D., et al. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Chemical Research in Toxicology, 22(11), 1846–1854.
  • de la Torre, R., et al. (2024).
  • Deng, P., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2180.
  • eGPAT. (2019). Chemistry of phenothiazine antipsychotics. Retrieved from [Link]

  • Halliwell, G., & O'Brien, P. J. (1973). Aromatic Oxidation of Some Phenothiazines. Journal of Pharmacy and Pharmacology, 25(S1), 114P–115P.
  • Hasegawa, M., et al. (1990). Comparative study of phenothiazine derivatives on monoamine metabolism--direct correlation between the concentrations of drugs and monoamine metabolites in the brain. Japanese Journal of Pharmacology, 52(1), 1–9.
  • National Center for Biotechnology Information. Promazine Hydrochloride. PubChem Compound Summary for CID 5887. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. Chlorpromazine. PubChem Compound Summary for CID 2726. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. 7-Hydroxychlorpromazine. PubChem Compound Summary for CID 16414. Retrieved January 22, 2026, from [Link].

  • Neptune, M., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of Medicinal Chemistry, 21(4), 362–368.
  • Wikipedia. (2024). Phenothiazine. In Wikipedia. Retrieved January 22, 2026, from [Link].

  • Kourounakis, A. P., & Gavalas, A. M. (2014). Spectrofluorimetric determination of certain biologically active phenothiazines in commercial dosage forms and human plasma. Journal of the Mexican Chemical Society, 57(4), 274-279.
  • Wikipedia. (2024). Chlorpromazine. In Wikipedia. Retrieved January 22, 2026, from [Link].

  • Moitessier, N., et al. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites.
  • Świątek, P., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)
  • Tiam, F., & Chahine, R. (2021). Chlorpromazine. In StatPearls.
  • de Visser, S. P., & Kumar, D. (2004). Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450. Journal of the American Chemical Society, 126(41), 13353–13363.
  • National Center for Biotechnology Information. Promazine. PubChem Compound Summary for CID 4926. Retrieved January 22, 2026, from [Link].

  • Al-Saffar, Y. S., et al. (2021). Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells. Journal of Taibah University Medical Sciences, 16(5), 738-748.
  • Bostwick, J. R., & Murphy, N. G. (2014). Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner. The Journal of Pediatric Pharmacology and Therapeutics, 19(4), 234–242.
  • Jones, G. L., & Roberts, D. J. (1982). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Journal of Pharmacy and Pharmacology, 34(3), 183–186.
  • Daniel, W. A., & Wójcikowski, J. (1997). Inotropic action of hydroxylated chlorpromazine metabolites and related compounds. Pharmacological Research, 35(1), 27–31.
  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932–948.
  • Mutsafa, A. (2023). Neuroleptic Agent Toxicity. In StatPearls.
  • Min, C. Y., & Nelson, S. D. (2013). Toxicology and overdose of atypical antipsychotics. Journal of Medical Toxicology, 9(4), 404–412.
  • Daniel, W. A., & Wójcikowski, J. (1997). The role of cytochrome P450 in the N-dealkylation of perphenazine. British Journal of Clinical Pharmacology, 44(6), 573–579.
  • Bell, S. G., et al. (2018). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering.
  • Dusi, S., et al. (2004). Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection.
  • Cookson, J. (2018). Histamine in psychiatry: promethazine as a sedative anticholinergic. BJPsych Advances, 24(5), 324-326.
  • Hammerer, L., et al. (2023). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ChemBioChem, 24(15), e202300223.
  • Geraskin, S. A., et al. (2022). Steroid Hydroxylation by Mutant Cytochrome P450 BM3-LG23 Using Two Expression Chassis. International Journal of Molecular Sciences, 23(21), 13346.
  • Weinkauf, C., & Gallaher, T. K. (1982). Quantitative analysis of procarbazine, procarbazine metabolites and chemical degradation products with application to pharmacokinetic studies.

Sources

An In-depth Technical Guide to the Pharmacological Profile of 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The pharmacological profile of 2-Hydroxypromazine as a distinct chemical entity is not extensively characterized in publicly available scientific literature. This guide synthesizes available data on its parent compound, promazine, and structurally analogous phenothiazine metabolites to construct an inferred pharmacological profile. A significant portion of the quantitative data and specific experimental protocols are based on established methodologies for this class of compounds, as direct research on 2-Hydroxypromazine is scarce.

Executive Summary

2-Hydroxypromazine is a metabolite of the phenothiazine antipsychotic drug, promazine. While the pharmacology of promazine is well-documented, its metabolites, including 2-Hydroxypromazine, have received limited independent investigation. This guide provides a comprehensive overview of the inferred pharmacological profile of 2-Hydroxypromazine, constructed through analogy with related compounds and an understanding of the structure-activity relationships of phenothiazines.

Based on studies of similar hydroxylated metabolites of other phenothiazines, it is hypothesized that 2-Hydroxypromazine may exhibit a higher affinity for dopamine D2 receptors compared to its parent compound, promazine. This suggests that 2-Hydroxypromazine could contribute significantly to both the therapeutic antipsychotic effects and the adverse effect profile, particularly extrapyramidal symptoms, of promazine. This guide outlines the metabolic origins of 2-Hydroxypromazine, its inferred pharmacodynamic and pharmacokinetic properties, and provides standardized experimental protocols for its future characterization. The significant knowledge gaps highlighted herein underscore the necessity for direct empirical investigation of this potentially active metabolite.

Introduction: The Significance of Metabolite Pharmacology

Promazine is a first-generation antipsychotic of the phenothiazine class, known to exert its effects primarily through the antagonism of dopamine D2 receptors.[1][2][3] Like many psychotropic drugs, promazine undergoes extensive metabolism in the body, leading to the formation of numerous metabolites.[4][5][6][7] These metabolites can possess their own pharmacological activity, sometimes exceeding that of the parent drug, thereby influencing the overall clinical outcome. 2-Hydroxypromazine is one such metabolite, formed through the hydroxylation of the phenothiazine ring system. Understanding the pharmacological profile of 2-Hydroxypromazine is therefore critical for a complete comprehension of the therapeutic actions and side effects associated with promazine administration.

Metabolic Profile of Promazine

Promazine is metabolized in the liver primarily through oxidation and conjugation.[4][5][6][7][8] The main metabolic pathways include N-demethylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. Hydroxylation of the phenothiazine ring can occur at various positions, leading to metabolites such as 2-Hydroxypromazine and 3-Hydroxypromazine.[5][6] Following their formation, these hydroxylated metabolites are often conjugated with glucuronic acid or sulfate to facilitate their excretion.[4][5][6]

The metabolic profile of promazine can vary between species. For instance, in horses, 3-hydroxypromazine and its N-desmethyl derivative are major metabolites found in urine as conjugates.[5][6] While specific quantitative data on the formation of 2-Hydroxypromazine in humans is limited, its formation is a plausible metabolic step given the known enzymatic pathways for phenothiazine metabolism.

Promazine Promazine PhaseI Phase I Metabolism (Aromatic Hydroxylation, N-demethylation, Sulfoxidation) Promazine->PhaseI Hydroxypromazine 2-Hydroxypromazine PhaseI->Hydroxypromazine OtherMetabolites Other Metabolites (e.g., 3-Hydroxypromazine, Promazine Sulfoxide) PhaseI->OtherMetabolites PhaseII Phase II Metabolism (Conjugation) Hydroxypromazine->PhaseII OtherMetabolites->PhaseII Excretion Excreted Conjugates PhaseII->Excretion

Caption: Metabolic pathway of Promazine.

Inferred Pharmacological Profile of 2-Hydroxypromazine

Mechanism of Action

The primary mechanism of action for most antipsychotic drugs of the phenothiazine class is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][9] It is highly probable that 2-Hydroxypromazine shares this mechanism. Furthermore, studies on the metabolites of the structurally similar phenothiazine, chlorpromazine, have shown that hydroxylation of the phenothiazine ring can significantly increase the affinity for dopamine receptors.[10] This suggests that 2-Hydroxypromazine may be a more potent D2 receptor antagonist than promazine itself.

Like other phenothiazines, 2-Hydroxypromazine is also likely to interact with a range of other receptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors.[11][12][13] The affinity for these receptors will determine its side effect profile.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D2R->Signal Activates Hydroxypromazine 2-Hydroxypromazine Hydroxypromazine->D2R Blocks cluster_workflow Experimental Characterization Workflow Synthesis Synthesis & Purification InVitro In Vitro Assays Synthesis->InVitro InVivo In Vivo Studies InVitro->InVivo PKPD Pharmacokinetic/ Pharmacodynamic Modeling InVivo->PKPD

Caption: Workflow for pharmacological characterization.

In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Hydroxypromazine for a panel of relevant CNS receptors.

Methodology:

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, H1, M1, alpha-1).

    • Harvest the cells and homogenize in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) to the cell membrane preparation.

    • Add increasing concentrations of unlabeled 2-Hydroxypromazine (the competitor).

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., Haloperidol for D2).

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of 2-Hydroxypromazine.

    • Calculate the IC50 (concentration of 2-Hydroxypromazine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antipsychotic Activity and EPS Liability

Objective: To evaluate the potential antipsychotic effects and extrapyramidal side effect liability of 2-Hydroxypromazine in a rodent model.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Drug Administration: Administer 2-Hydroxypromazine via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. Include a vehicle control group and a positive control group (e.g., haloperidol).

  • Assessment of Antipsychotic-like Activity (e.g., Conditioned Avoidance Response):

    • Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).

    • After stable avoidance behavior is established, administer the test compound and assess its ability to block the conditioned avoidance response without impairing the escape response to the shock. This dissociation is indicative of antipsychotic activity.

  • Assessment of EPS Liability (e.g., Catalepsy Test):

    • At various time points after drug administration, test for catalepsy.

    • Place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time it takes for the rat to remove its paws from the bar. An increased latency to move is indicative of catalepsy, a predictor of EPS in humans.

Discussion and Future Directions

The pharmacological profile of 2-Hydroxypromazine remains largely uncharacterized through direct experimental evidence. The inferences presented in this guide, based on the well-established pharmacology of phenothiazines, strongly suggest that 2-Hydroxypromazine is not an inert metabolite. Its potential for potent dopamine D2 receptor antagonism highlights the possibility that it contributes significantly to the overall clinical effects of promazine.

Future research should prioritize the following:

  • Chemical Synthesis and Purification: A prerequisite for any experimental work is the availability of pure 2-Hydroxypromazine.

  • Comprehensive In Vitro Profiling: The binding affinities and functional activities at a wide range of CNS receptors need to be determined empirically.

  • Pharmacokinetic Studies: The formation, distribution, and elimination kinetics of 2-Hydroxypromazine following promazine administration should be quantified in preclinical models and, if possible, in humans.

  • In Vivo Behavioral Pharmacology: The antipsychotic-like and side-effect profiles need to be characterized in animal models.

A thorough investigation of 2-Hydroxypromazine will not only provide a more complete understanding of promazine's clinical pharmacology but may also offer insights into the structure-activity relationships that could guide the development of novel antipsychotic agents with improved efficacy and safety profiles.

References

  • Hawkins, D. R., & Midgley, I. (1978). The metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products. Journal of Pharmacy and Pharmacology, 30(1), 1-6.
  • Health Canada. (2018). Drug and Health Product Register - Side Effect Summary for TEVA-CHLORPROMAZINE.
  • Goldenberg, H., & Fishman, V. (1964). A detailed evaluation of promazine metabolism. Proceedings of the Society for Experimental Biology and Medicine, 115(4), 1044-1051.
  • Dewey, E. A., Maylin, G. A., Ebel, J. G., & Henion, J. D. (1981). The Metabolism of Promazine and Acetylpromazine in the Horse. Drug Metabolism and Disposition, 9(1), 30-36.
  • Mad Barn. (1981). The metabolism of promazine and acetylpromazine in the horse. Research Bank.
  • Daniel, W., Syrek, M., Janczar, L., & Boksa, J. (1995). The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. Polish Journal of Pharmacology, 47(2), 127-136.
  • BenchChem. (2025). An In-depth Technical Guide to the Pharmacological Profile of 3-Hydroxypromazine.
  • Knych, H. K., Weiner, D., & Arthur, R. M. (2018). Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses. Journal of Veterinary Pharmacology and Therapeutics, 41(3), 451-460.
  • Shu, Y. Z., & Hubbard, J. W. (1989). Metabolism and pharmacokinetic studies of propionylpromazine in horses.
  • Yeung, P. K., Hubbard, J. W., & Korchinski, E. D. (1993). Pharmacokinetics of chlorpromazine and key metabolites. European Journal of Clinical Pharmacology, 45(6), 563-569.
  • Perälä, M., & Syvälahti, E. (1991). Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. European Journal of Pharmacology, 209(1-2), 117-121.
  • U.S. Food and Drug Administration. (2018). Makena (hydroxyprogesterone caproate injection)
  • Marroum, P. J., & Toutain, P. L. (1991). Pharmacokinetics and pharmacodynamics of acepromazine in horses. American Journal of Veterinary Research, 52(12), 2046-2051.
  • Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185-1189.
  • Strange, P. G. (2008). Dopamine Receptors. British Journal of Pharmacology, 154(1), 1-2.
  • Drugs.com. (2025). Chlorpromazine Side Effects: Common, Severe, Long Term.
  • Ishiguro, H., & Okubo, Y. (2016). Receptor binding profiles of antipsychotic agents. Current Drug Targets, 17(12), 1376-1385.
  • Lahti, R. A., Mutin, A., & Cochrane, E. V. (1996). Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. European Journal of Pharmacology, 301(1-3), R11-R13.
  • Minikel, E. V. (2014). Chlorpromazine: a new mechanism of action. CureFFI.org.
  • Ballesteros, J. A., & Weinstein, H. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Medicinal Chemistry, 19(22), 3786-3796.
  • MedchemExpress. (n.d.). Dopamine Receptor Antagonists.
  • Stahl, S. M. (2020). Drug Receptor Profiles Matter.
  • Drugs.com. (2024). Promazine Side Effects: Common, Severe, Long Term.
  • Holmes, R. P., & Assimos, D. G. (2004). Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria. American Journal of Physiology-Renal Physiology, 287(2), F313-F320.
  • Sykes, D. A., & Charlton, S. J. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(22), 4449-4463.
  • Drugs.com. (n.d.).
  • Bjornsson, T. D., & Callaghan, J. T. (2004). The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. Drug Metabolism and Disposition, 32(1), 1-10.
  • Karreman, G., Isenberg, I., & Szent-Gyorgyi, A. (1959). On the mechanism of action of chlorpromazine. Science, 130(3383), 1191-1192.
  • BenchChem. (n.d.). 2-(1-Hydroxypropyl) Promazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4926, Promazine.
  • Weissmann, G., & Thomas, L. (1965). Studies in vitro and in vivo of the effects of chlorpromazine on rat liver lysosomes. Biochemical Pharmacology, 14(5), 769-775.
  • Wujec, M., & Paneth, P. (2021). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 26(11), 3326.
  • Markowicz-Piasecka, M., & Sikora, J. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. International Journal of Molecular Sciences, 25(19), 10505.
  • Phang, J. M. (2019). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 9, 452.

Sources

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypromazine is a metabolite of the phenothiazine antipsychotic promazine. While direct pharmacological data on 2-Hydroxypromazine is limited, its mechanism of action within the central nervous system (CNS) can be inferred from the well-established pharmacology of its parent compound and the known effects of hydroxylation on phenothiazine derivatives. This guide delineates the hypothesized mechanism of action of 2-Hydroxypromazine, focusing on its anticipated interactions with dopaminergic and serotonergic receptors. We will explore the foundational pharmacology of promazine, the biochemical basis for the formation of 2-Hydroxypromazine, and its likely receptor affinity profile. Furthermore, this guide will detail the downstream signaling cascades potentially modulated by this metabolite and propose experimental workflows for the empirical validation of these hypotheses. This document serves as a comprehensive resource for researchers investigating the pharmacology of antipsychotic metabolites and for professionals engaged in the development of novel neuroleptic agents.

Introduction: The Context of 2-Hydroxypromazine

Promazine, a first-generation antipsychotic of the phenothiazine class, has been utilized in the management of psychotic disorders.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 receptors.[2] Like other phenothiazines, promazine undergoes extensive hepatic metabolism, leading to the formation of various metabolites, including hydroxylated, demethylated, and sulfoxidated derivatives.[3][4] Among these is 2-Hydroxypromazine, a product of aromatic hydroxylation.[5]

While the parent drug, promazine, has been the primary focus of pharmacological studies, its metabolites may also possess biological activity, contributing to the overall therapeutic and adverse effect profile of the medication. Understanding the mechanism of action of these metabolites is therefore crucial for a complete comprehension of promazine's clinical effects. This guide will construct a scientifically-grounded hypothesis for the CNS mechanism of 2-Hydroxypromazine.

The Parent Compound: Promazine's Mechanism of Action

Promazine's antipsychotic efficacy is intrinsically linked to its ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This blockade is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. In addition to its potent D2 receptor antagonism, promazine also exhibits affinity for a range of other neurotransmitter receptors, including:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2A subtype.[3] The ratio of 5-HT2A to D2 receptor affinity is a key determinant in classifying antipsychotics as "typical" or "atypical," with a higher ratio often associated with a lower incidence of extrapyramidal side effects.[6]

  • Muscarinic Receptors: Antagonism at these receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[3]

  • Histamine H1 Receptors: Blockade of these receptors contributes to the sedative effects of promazine.[3]

  • Alpha-Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension.[7]

The metabolism of promazine can significantly alter its pharmacological profile. Hydroxylation, in particular, can modify a compound's receptor binding affinity and pharmacokinetic properties.[5]

Hypothesized Mechanism of Action of 2-Hydroxypromazine

Based on the structure-activity relationships of phenothiazine antipsychotics and their metabolites, we can postulate the following mechanism of action for 2-Hydroxypromazine in the CNS:

Receptor Binding Profile

The introduction of a hydroxyl group at the 2-position of the phenothiazine ring is expected to modulate the receptor binding affinity of the molecule.

  • Dopamine D2 Receptor Affinity: It is hypothesized that 2-Hydroxypromazine retains significant antagonist activity at D2 receptors. The hydroxyl group may alter the binding kinetics, potentially affecting the duration of receptor occupancy.

  • Serotonin 5-HT2A Receptor Affinity: Hydroxylation could potentially increase the affinity for 5-HT2A receptors. An enhanced 5-HT2A to D2 receptor affinity ratio, compared to promazine, might classify 2-Hydroxypromazine as having a more "atypical" profile, theoretically leading to a lower risk of extrapyramidal symptoms.

A comparative summary of the anticipated receptor affinities is presented in Table 1.

Receptor SubtypePromazine (Parent Compound)2-Hydroxypromazine (Hypothesized)
Dopamine D2High Affinity (Antagonist)High to Moderate Affinity (Antagonist)
Serotonin 5-HT2AModerate Affinity (Antagonist)Moderate to High Affinity (Antagonist)
Muscarinic M1Moderate Affinity (Antagonist)Moderate Affinity (Antagonist)
Histamine H1High Affinity (Antagonist)High Affinity (Antagonist)
Alpha-1 AdrenergicModerate Affinity (Antagonist)Moderate Affinity (Antagonist)

Table 1: Hypothesized Comparative Receptor Binding Profile of Promazine and 2-Hydroxypromazine.

Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by 2-Hydroxypromazine is predicted to initiate a cascade of intracellular signaling events.

  • Dopamine D2 Receptor Blockade: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[8] Their activation normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Antagonism by 2-Hydroxypromazine would therefore disinhibit adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).

  • Serotonin 5-HT2A Receptor Blockade: 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.[9] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). Antagonism by 2-Hydroxypromazine would block these signaling events.

The interplay between these pathways ultimately modulates neuronal excitability and gene expression, contributing to the antipsychotic effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-HP 2-Hydroxypromazine D2R Dopamine D2 Receptor 2-HP->D2R Antagonizes HT2AR Serotonin 5-HT2A Receptor 2-HP->HT2AR Antagonizes Gi Gi/o Protein D2R->Gi Gq Gq/11 Protein HT2AR->Gq Activates (Blocked) AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited Inhibits (Blocked) AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PLC_active Phospholipase C (Active) Gq->PLC_active Activates (Blocked) PLC_inhibited Phospholipase C (Inhibited) PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Hypothesized signaling pathways of 2-Hydroxypromazine.

Experimental Protocols for Validation

The proposed mechanism of action of 2-Hydroxypromazine requires empirical validation. The following experimental workflows are essential for characterizing its pharmacological profile.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 2-Hydroxypromazine for a panel of CNS receptors, particularly D2 and 5-HT2A.

Methodology:

  • Membrane Preparation:

    • Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., D2, 5-HT2A).

    • Culture cells to a high density and harvest.

    • Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Radioligand Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors).

    • Add increasing concentrations of unlabeled 2-Hydroxypromazine (the competitor).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, trapping the receptor-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of 2-Hydroxypromazine.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of 2-Hydroxypromazine that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

G start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep assay_setup Set up 96-well Plate: - Radioligand - 2-Hydroxypromazine (competitor) - Controls prep->assay_setup incubation Add Membranes and Incubate assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: - Competition Curve - IC50 and Ki Calculation scintillation->analysis end End analysis->end

Caption: Experimental workflow for in vitro receptor binding assay.

Functional Cell-Based Assays

Objective: To determine the functional activity (antagonism) of 2-Hydroxypromazine at D2 and 5-HT2A receptors.

Methodology (for D2 receptor antagonism):

  • Cell Culture:

    • Use a cell line expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Assay Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with increasing concentrations of 2-Hydroxypromazine.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at its EC50 concentration.

    • Include control wells with no drug, agonist only, and antagonist only.

    • Incubate for a sufficient time to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the 2-Hydroxypromazine concentration.

    • Determine the IC50 value for the inhibition of the agonist-induced response.

Conclusion

While direct experimental data on the CNS mechanism of action of 2-Hydroxypromazine is not extensively available, a robust hypothesis can be formulated based on the known pharmacology of its parent compound, promazine, and the principles of medicinal chemistry. It is postulated that 2-Hydroxypromazine acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, thereby modulating downstream signaling pathways that are critical to the regulation of mood, cognition, and behavior. The precise receptor affinity profile and functional activity of this metabolite remain to be empirically determined. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses. A thorough characterization of 2-Hydroxypromazine and other metabolites of promazine will undoubtedly contribute to a more complete understanding of the clinical pharmacology of this class of antipsychotic drugs and may inform the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4926, Promazine. Retrieved January 22, 2026 from [Link]1][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5887, Promazine Hydrochloride. Retrieved January 22, 2026 from [Link].

  • Meilgaard, M., Civille, G. V., & Carr, B. T. (1991).
  • O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The pharmacological basis of therapeutics (13th ed.).
  • Marona-Lewicka, D., & Nichols, D. E. (1994). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 48(4), 955-959.[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4926, Promazine. Retrieved January 22, 2026 from [Link]3]

  • Arora, V., & Gurcha, S. S. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 141-160). CRC Press/Taylor & Francis.[9]

  • Beckett, A. H., & Navas, G. E. (1978). Aromatic oxidation of some phenothiazines. Xenobiotica, 8(12), 721-736.[5]

  • Chrispeels, M. J. (1970). Synthesis and secretion of hydroxyproline-containing macromolecules in carrots. II. in vivo conversion of peptidyl proline to peptidyl hydroxyproline. Plant physiology, 45(2), 223-227.
  • Lahti, R. A., Mutin, A., Cochrane, E. V., Tepper, P. G., Dijkstra, D., Wikström, H., & Tamminga, C. A. (1996). Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4. 4 receptors. European journal of pharmacology, 301(1-3), R11-R13.
  • Liu, M., Chen, M., Chen, T., & Wang, G. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Applied Microbiology and Biotechnology, 105(9), 3489-3502.
  • Maurer, H. H., & Meyer, M. R. (2016). High-resolution mass spectrometry in toxicology: current status and future perspectives. Archives of toxicology, 90(9), 2161-2172.
  • Perrier, J., Ciesielski, F., & Djeridane, Y. (2020).
  • Al-Jubailah, A., Alharbi, W. N. O., & Ouerfelli, N. (2021).
  • ChemAIRS. (2025). Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. Retrieved from [Link]

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptors and signal transduction, 24(3), 165-205.[8]

  • Essali, M. A., & Al-Kaysi, H. N. (2017). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. European Neuropsychopharmacology, 27(10), 1046-1056.[7]

  • Beckett, A. H., & Navas, G. E. (1978). Aromatic Oxidation of Some Phenothiazines. Xenobiotica, 8(12), 721-736.
  • Shinde, G., et al. (2024). Fabrication and in vitro characterization of curcumin film-forming topical spray: An integrated approach for enhanced patient comfort and efficacy. F1000Research, 13, 191.
  • Daniel, W. A., & Wójcikowski, J. (1997). The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine. Polish journal of pharmacology, 49(1), 21-29.[4]

  • ResearchGate. (n.d.). ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. Retrieved January 22, 2026 from [Link]

  • Wu, G. (2013). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino acids, 45(3), 459-467.
  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(22), 4476-4491.[6]

  • Kciuk, M., et al. (2019). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & medicinal chemistry, 27(15), 3331-3343.
  • Human Metabolome Database. (2021). Showing metabocard for Propiomazine (HMDB0014915). Retrieved January 22, 2026 from [Link]

  • Calatayud, M. P., et al. (2019). Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction. Pharmaceutics, 11(10), 506.
  • Dewey, E. A., Maylin, G. A., Ebel, J. G., & Henion, J. D. (1981). The metabolism of promazine and acetylpromazine in the horse.
  • Chrispeels, M. J. (1970). Synthesis and Secretion of Hydroxyproline-containing Macromolecules in Carrots. II. In Vivo Conversion of Peptidyl Proline to Peptidyl Hydroxyproline. Plant physiology, 45(2), 223-227.

Sources

The Pivotal Role of 2-Hydroxypromazine in Neuroleptic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-hydroxypromazine, a key active metabolite of the phenothiazine neuroleptic, promazine. While often overshadowed by its parent compound, 2-hydroxypromazine plays a significant, intrinsic role in the overall therapeutic and pharmacological profile of promazine. This document synthesizes the current understanding of its metabolic generation, its primary mechanism of action via dopamine D2 receptor antagonism, and its broader pharmacological implications. By examining the available in vitro and in vivo data, much of which is inferred from structurally analogous phenothiazine metabolites, this guide offers a comprehensive perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind its neuroleptic activity, supported by detailed signaling pathways, comparative receptor affinity data, and robust experimental protocols.

Introduction: The Concept of Active Metabolites in Neuroleptic Therapy

The therapeutic efficacy and side-effect profile of many neuroleptic drugs are not solely attributable to the parent compound. Hepatic metabolism often generates a constellation of metabolites, some of which possess significant pharmacological activity.[1] These "active metabolites" can achieve substantial plasma concentrations and may exhibit pharmacological profiles that are distinct from the original drug, thereby contributing to both therapeutic outcomes and adverse effects.[1]

Promazine, a first-generation low-potency antipsychotic of the phenothiazine class, is extensively metabolized in the liver.[2][3] Its mechanism of action, like other typical antipsychotics, is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4] Among its various metabolites, the hydroxylated derivatives are of particular interest due to their potential to retain or even enhance neuroleptic activity. This guide focuses specifically on 2-hydroxypromazine, elucidating its formation, mechanism of action, and overall contribution to the neuroleptic effects observed following promazine administration.

Metabolic Genesis of 2-Hydroxypromazine

Promazine undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][5] The major metabolic pathways include N-demethylation, sulfoxidation, and aromatic hydroxylation.[5] 2-Hydroxypromazine is a product of the latter, where a hydroxyl group is introduced at the 2-position of the phenothiazine ring.

While specific CYP isoform contributions to 2-hydroxylation of promazine are not extensively detailed in the literature, studies on the structurally similar chlorpromazine indicate that CYP2D6 and CYP1A2 are major players in its metabolism.[6] It is highly probable that these isoforms are also involved in the hydroxylation of promazine. Following its formation, 2-hydroxypromazine can be further metabolized through phase II conjugation reactions, such as glucuronidation, to facilitate its excretion.[5]

Promazine Promazine Metabolite 2-Hydroxypromazine Promazine->Metabolite Aromatic Hydroxylation (CYP450 Enzymes) Conjugate Conjugated Metabolite (Glucuronide) Metabolite->Conjugate Phase II Conjugation (e.g., UGTs) Excretion Excretion Conjugate->Excretion

Caption: Metabolic Pathway of 2-Hydroxypromazine Formation.

Mechanism of Neuroleptic Action: Dopamine D2 Receptor Antagonism

The cornerstone of the neuroleptic activity of typical antipsychotics is their ability to antagonize dopamine D2 receptors.[4] The "dopamine hypothesis of schizophrenia" posits that hyperactivity in the mesolimbic dopamine pathway is responsible for the positive symptoms of psychosis, such as hallucinations and delusions.[7] By blocking D2 receptors in this region, phenothiazines like promazine and its active metabolites reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

2-Hydroxypromazine contributes to this effect by acting as a competitive antagonist at postsynaptic D2 receptors. When a D2 receptor is activated by dopamine, it couples to an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] This signaling cascade ultimately modulates neuronal excitability. 2-Hydroxypromazine, by binding to the D2 receptor without activating it, prevents dopamine from binding and initiating this signaling cascade.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_vesicle Dopamine D2R D2 Receptor Dopamine_vesicle->D2R Binds & Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Blocks Conversion ATP ATP Response Decreased Neuronal Excitability (Neuroleptic Effect) cAMP->Response Metabolite 2-Hydroxypromazine Metabolite->D2R Binds & Blocks (Antagonist)

Caption: Dopamine D2 Receptor Antagonism by 2-Hydroxypromazine.

Pharmacological Profile: Receptor Binding Affinity

While specific quantitative binding data for 2-hydroxypromazine is limited in publicly available literature, the pharmacological activity of hydroxylated metabolites of other phenothiazines provides a strong basis for inference. Studies on the metabolites of chlorpromazine, fluphenazine, and perphenazine have demonstrated that ring-hydroxylated metabolites retain significant affinity for the dopamine D2 receptor.[9] The relative potency of these metabolites for D2 receptor binding has been reported to range from 20% to 70% of the parent drug.[9]

Furthermore, research on chlorpromazine, which is structurally very similar to promazine (differing only by a chlorine atom at the 2-position), has shown that 3-hydroxylation can double the affinity for dopamine receptors compared to the parent compound. Although this refers to the 3-hydroxy isomer, it underscores the principle that hydroxylation of the phenothiazine ring can significantly modulate receptor affinity. It is therefore highly probable that 2-hydroxypromazine possesses substantial D2 receptor antagonist activity, contributing meaningfully to the overall neuroleptic effect of promazine.

For a comparative perspective, the following table summarizes the reported receptor binding affinities (Ki, nM) for promazine and the estimated range for its hydroxylated metabolites based on data from analogous compounds.

ReceptorPromazine (Ki, nM)Estimated 2-Hydroxypromazine (Ki, nM)
Dopamine D2~30-50Likely in the range of 40-250 (Lower affinity is possible but still significant)
Serotonin 5-HT2A~10-20Unknown, but likely retained
Histamine H1~1-5Unknown, but likely retained
Alpha-1 Adrenergic~5-15Unknown, but likely retained
Muscarinic M1~20-40Unknown, but likely retained

Disclaimer: The Ki value for 2-Hydroxypromazine is an estimate based on the reported range of potencies for hydroxylated phenothiazine metabolites relative to their parent compounds.[9] Specific experimental determination is required for precise values.

Experimental Protocols for Studying 2-Hydroxypromazine

The characterization of the neuroleptic activity of 2-hydroxypromazine requires a combination of in vitro and in vivo experimental approaches.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-hydroxypromazine for the dopamine D2 receptor and other relevant receptors.

Methodology:

  • Receptor Preparation:

    • Utilize cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Prepare cell membrane homogenates by sonication or dounce homogenization in a suitable buffer (e.g., Tris-HCl with MgCl2).

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • Incubate a fixed concentration of a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride) with the membrane preparation.

    • Add increasing concentrations of unlabeled 2-hydroxypromazine to compete with the radioligand for binding to the receptor.

    • Incubate the mixture to allow it to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the 2-hydroxypromazine concentration.

    • Determine the IC50 value (the concentration of 2-hydroxypromazine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Receptor Preparation (Cell Membranes with D2R) Incubation Incubation: - Radioligand ([3H]-Spiperone) - Competing Ligand (2-HP) - Membranes Start->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Quantifies Bound Radioligand) Washing->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Workflow for In Vitro Receptor Binding Assay.

In Vivo Behavioral Models of Antipsychotic Activity

Objective: To assess the functional neuroleptic activity of 2-hydroxypromazine in animal models.

Methodology (Conditioned Avoidance Response):

  • Apparatus: Use a shuttle box with two compartments separated by a gate, each with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a set period (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the rat does not move, present the US (foot shock) along with the CS until the rat escapes to the other compartment.

    • Repeat this training over several sessions until the rat consistently exhibits the avoidance response.

  • Drug Administration:

    • Administer 2-hydroxypromazine or a vehicle control to the trained rats at various doses.

  • Testing:

    • After a predetermined time following drug administration, place the rats back in the shuttle box and present the CS.

    • Record whether the rat makes an avoidance response.

    • A blockade of the conditioned avoidance response without impairing the escape response is indicative of neuroleptic activity.

  • Data Analysis:

    • Calculate the percentage of trials in which the avoidance response was blocked for each dose of 2-hydroxypromazine.

    • Determine the ED50 (the dose that blocks the conditioned avoidance response in 50% of the animals).

Conclusion and Future Directions

The available evidence, largely drawn from the broader class of phenothiazine neuroleptics, strongly supports the role of 2-hydroxypromazine as an active metabolite contributing to the overall neuroleptic activity of promazine. Its presumed antagonism of dopamine D2 receptors places it centrally within the established mechanism of action for typical antipsychotics.

However, a significant knowledge gap remains regarding the specific pharmacological profile of 2-hydroxypromazine. Future research should prioritize the following:

  • Synthesis and Isolation: The development of robust methods for the synthesis or isolation of pure 2-hydroxypromazine is crucial for definitive pharmacological characterization.

  • Quantitative Receptor Profiling: A comprehensive in vitro receptor binding study is needed to determine the precise affinity (Ki) of 2-hydroxypromazine for a wide range of neurotransmitter receptors, including all dopamine and serotonin receptor subtypes, as well as adrenergic, histaminergic, and muscarinic receptors.

  • In Vivo Pharmacokinetics and Pharmacodynamics: Characterizing the pharmacokinetic profile of 2-hydroxypromazine in vivo, including its brain penetration and half-life, will be essential to understanding its contribution to the time course of promazine's effects.

  • Comparative Isomer Studies: A direct comparison of the pharmacological and neuroleptic activities of the different hydroxylated isomers of promazine (e.g., 2-OH, 3-OH, 4-OH) would provide valuable insights into the structure-activity relationships of these metabolites.

A more complete understanding of the role of 2-hydroxypromazine and other active metabolites will not only refine our knowledge of existing neuroleptic drugs but also inform the development of novel therapeutic agents with improved efficacy and side-effect profiles.

References

  • Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. PubMed Central. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

  • The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. PubMed. [Link]

  • Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. [Link]

  • Atypical antipsychotic. Wikipedia. [Link]

  • Dopamine Receptor Blockade: Antipsychotic Drugs. University of Toronto. [Link]

  • First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. PubMed Central. [Link]

  • Chlorpromazine. Wikipedia. [Link]

  • Promazine: Uses, Dosage, Side Effects and More. MIMS India. [Link]

  • Promazine. PubChem. [Link]

  • Chlorpromazine. Wikipedia. [Link]

  • Neuroleptic, Antimuscarinic, and Antiadrenergic Activity of Chlorpromazine, Thioridazine, and Their Metabolites. PubMed. [Link]

  • A DETAILED EVALUATION OF PROMAZINE METABOLISM. R Discovery. [Link]

  • Promazine Hydrochloride. PubChem. [Link]

  • Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products. PubMed. [Link]

  • The Metabolism of Promazine and Acetylpromazine in the Horse. PubMed. [Link]

  • A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journals. [Link]

  • Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics. PubMed. [Link]

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. PubMed. [Link]

  • Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI. [Link]

  • Active metabolites of neuroleptic drugs: possible contribution to therapeutic and toxic effects. PubMed. [Link]

  • Determination of promazine hydrochloride trace amounts by spectrofluorimetric method. Semantic Scholar. [Link]

  • Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine. PubMed. [Link]

  • Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. PubMed. [Link]

  • Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. PubMed. [Link]

  • Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Studies in vitro and in vivo of the effects of chlorpromazine on rat liver lysosomes. PubMed. [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. eLife. [Link]

  • In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. PubMed. [Link]

  • Targeting the dopamine D receptor in schizophrenia. ResearchGate. [Link]

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed. [Link]

  • Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate. Nature. [Link]

  • In vitro studies on longwave ultraviolet light-dependent reactions of the skin photosensitizer chlorpromazine with nucleic acids, purines and pyrimidines. PubMed. [Link]

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed Central. [Link]

  • Biosynthesis and Biotechnological Synthesis of Hydroxytyrosol. MDPI. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed Central. [Link]

  • Part 2: Design, synthesis and evaluation of hydroxyproline-derived α2δ ligands. PubMed. [Link]

Sources

2-Hydroxypromazine interaction with dopamine D2 receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Interaction of 2-Hydroxypromazine with Dopamine D2 Receptors

Executive Summary

2-Hydroxypromazine is a metabolite of the phenothiazine antipsychotic drug promazine. While the parent compounds in this class, such as chlorpromazine and promazine, are well-documented antagonists of the dopamine D2 receptor (D2R), the specific pharmacological profile of the 2-hydroxy metabolite is less characterized. This guide synthesizes the foundational principles of D2R interaction and provides a comprehensive framework for the experimental characterization of 2-Hydroxypromazine. The interaction of antipsychotic drugs with D2, D3, or D4 dopamine receptors is considered crucial for their mechanism of action.[1][2] This document details the canonical and non-canonical signaling pathways of the D2R, provides step-by-step protocols for quantifying binding affinity and functional activity, and discusses the interpretation of these data. The methodologies outlined herein serve as a robust template for researchers and drug development professionals to elucidate the precise role of 2-Hydroxypromazine and similar metabolites in the overall therapeutic and side-effect profile of their parent drugs.

Introduction: Contextualizing 2-Hydroxypromazine and the Dopamine D2 Receptor

Phenothiazine antipsychotics, including promazine and its more widely known analogue chlorpromazine, represent a cornerstone in the treatment of psychosis.[3] Their therapeutic efficacy is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4][5] Promazine is metabolized in the body into several compounds, including hydroxylated derivatives like 2-Hydroxypromazine.[6][7][8] Understanding the pharmacology of these metabolites is critical, as they can contribute significantly to both the therapeutic effects and the adverse side-effect profile of the parent drug.[9]

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family.[10] These receptors are coupled to inhibitory G proteins (Gαi/o) and play a pivotal role in regulating neuronal signaling.[11][12] Antagonism at D2Rs is the primary mode of action for most antipsychotic drugs.[1][13] Therefore, characterizing the binding affinity and functional activity of 2-Hydroxypromazine at the D2R is essential for a complete understanding of promazine's in vivo action.

Dopamine D2 Receptor Signaling Pathways

The D2R modulates downstream cellular activity through two primary signaling cascades: the canonical G protein-dependent pathway and the non-canonical β-arrestin-dependent pathway. A ligand's ability to differentially engage these pathways, a concept known as "functional selectivity" or "biased signaling," is a key area of modern pharmacology.[13]

Canonical Gαi/o-Mediated Pathway

Upon activation by an agonist such as dopamine, the D2R undergoes a conformational change that facilitates its coupling to Gαi/o proteins.[11] This leads to the dissociation of the G protein into its Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10][12][14] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.[15] Antagonists, such as typical antipsychotics, bind to the D2R but do not induce this active conformation, thereby blocking dopamine-mediated inhibition of adenylyl cyclase.[5]

G_Protein_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Couples AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates Hydroxypromazine 2-Hydroxypromazine (Antagonist) Hydroxypromazine->D2R Blocks PKA_active Protein Kinase A (Active) cAMP->PKA_active Activates PKA Protein Kinase A (Inactive) Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response

Figure 1: D2R Gαi/o-mediated signaling pathway.
Non-Canonical β-Arrestin Pathway

Following agonist binding and G protein activation, the D2R becomes a substrate for G protein-coupled receptor kinases (GRKs). GRKs phosphorylate the intracellular domains of the receptor, creating a binding site for β-arrestin proteins (primarily β-arrestin2).[11][16] The recruitment of β-arrestin sterically hinders further G protein coupling, leading to receptor desensitization.[11] Beyond this role, β-arrestin acts as a scaffold for various signaling molecules, initiating a distinct, G protein-independent signaling cascade that can modulate pathways such as the MAPK/ERK and Akt/GSK3β pathways.[13][17] Some ligands may preferentially activate the G protein pathway over the β-arrestin pathway, or vice-versa, making them "biased agonists."[18][19] Investigating the effect of 2-Hydroxypromazine on β-arrestin recruitment is crucial to determine if it exhibits any signaling bias.

Experimental Methodologies for Characterization

To fully characterize the interaction of 2-Hydroxypromazine with the D2R, a series of binding and functional assays must be performed. The following protocols describe standard, validated methodologies for obtaining quantitative data on receptor affinity and functional potency.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of 2-Hydroxypromazine for the D2R by measuring its ability to compete with a radiolabeled ligand of known affinity.

Objective: To calculate the equilibrium dissociation constant (Ki) of 2-Hydroxypromazine.

Materials:

  • Cell membranes from a stable cell line expressing human D2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2R antagonists).[9][20]

  • Non-specific binding control: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).[9]

  • Test compound: 2-Hydroxypromazine, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates and a cell harvester with glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.[21]

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer.

    • Non-Specific Binding (NSB): High concentration of unlabeled antagonist (e.g., 10 µM Haloperidol).

    • Competition: Serial dilutions of 2-Hydroxypromazine.

  • Radioligand Addition: Add the radioligand (e.g., [³H]-Spiperone) to all wells at a final concentration near its Kd value.

  • Reaction Initiation: Add the membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.[21]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[21]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 2-Hydroxypromazine.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Binding_Assay_Workflow Start Start: Prepare Reagents (Membranes, Buffers, Ligands) Plate_Setup Plate Setup in 96-well Plate (Total, NSB, Competition Wells) Start->Plate_Setup Add_Radioligand Add Radioligand (e.g., [³H]-Spiperone) Plate_Setup->Add_Radioligand Add_Membranes Initiate Reaction: Add D2R Membranes Add_Radioligand->Add_Membranes Incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Add_Membranes->Incubate Filter Terminate via Rapid Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters (Remove Unbound Radioligand) Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Figure 2: Experimental workflow for a radioligand binding assay.
Protocol 2: cAMP Functional Assay

This assay measures the ability of 2-Hydroxypromazine to act as an antagonist at the D2R by quantifying its effect on agonist-induced inhibition of cAMP production.[23][24]

Objective: To determine the functional potency (IC50) of 2-Hydroxypromazine as a D2R antagonist.

Materials:

  • A whole-cell system expressing human D2 receptors (e.g., CHO-hD2R cells).

  • D2R Agonist: Dopamine or Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: 2-Hydroxypromazine, serially diluted.

  • Cell culture medium and plates.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[15][25]

Step-by-Step Methodology:

  • Cell Plating: Plate the D2R-expressing cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing the serial dilutions of 2-Hydroxypromazine. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Stimulation: Add a solution containing a fixed concentration of a D2R agonist (e.g., the EC80 concentration of dopamine) and forskolin. The forskolin stimulates adenylyl cyclase, creating a high basal level of cAMP that can be subsequently inhibited by D2R activation.[26]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for agonist-mediated modulation of cAMP levels.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[25]

  • Data Analysis:

    • Normalize the data, setting the response with forskolin alone as 100% and the response with the D2R agonist + forskolin as 0%.

    • Plot the normalized response against the log concentration of 2-Hydroxypromazine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of 2-Hydroxypromazine required to inhibit 50% of the agonist's effect.

Protocol 3: β-Arrestin Recruitment Assay

This assay quantifies the ability of a compound to promote or block the interaction between the D2R and β-arrestin2. Common methods include BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation assays.[17][27]

Objective: To determine if 2-Hydroxypromazine acts as an antagonist in the β-arrestin pathway.

Materials:

  • A cell line engineered for a β-arrestin recruitment assay, typically co-expressing:

    • D2R fused to one component of a reporter system (e.g., a luciferase fragment or fluorescent protein).

    • β-arrestin2 fused to the complementary component of the reporter system.

  • D2R Agonist: Dopamine or Quinpirole.

  • Test Compound: 2-Hydroxypromazine, serially diluted.

  • Appropriate substrates for the reporter system (e.g., coelenterazine for BRET).

Step-by-Step Methodology:

  • Cell Plating: Plate the engineered cells in an appropriate white, clear-bottom multi-well plate.[18]

  • Antagonist Mode Setup: Pre-incubate the cells with serial dilutions of 2-Hydroxypromazine for a defined period (e.g., 20 minutes).[16]

  • Agonist Stimulation: Add a fixed concentration of a D2R agonist (e.g., the EC80 concentration) to stimulate the recruitment of β-arrestin2 to the receptor.

  • Incubation: Incubate for a period sufficient to allow for maximal recruitment.

  • Signal Detection: Add the necessary substrate and measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader. An increase in signal indicates proximity between the receptor and β-arrestin.

  • Data Analysis:

    • Normalize the data to the agonist-only response.

    • Plot the normalized signal against the log concentration of 2-Hydroxypromazine.

    • Fit the curve to determine the IC50 value for the inhibition of agonist-stimulated β-arrestin recruitment.

Data Summary and Interpretation

While specific experimental data for 2-Hydroxypromazine is not extensively published, studies on the metabolites of related phenothiazines provide a predictive framework. For instance, ring-hydroxylated metabolites of drugs like chlorpromazine often retain significant affinity for D2 and α1-adrenoceptors, with potencies ranging from 20-70% of the parent drug.[9] In contrast, sulfoxide metabolites are often virtually inactive.[9] Based on this, it is hypothesized that 2-Hydroxypromazine will exhibit antagonist activity at the D2 receptor. The precise affinity and potency must be determined empirically using the protocols described above.

Table 1: Hypothetical Data Template for 2-Hydroxypromazine at the D2 Receptor

Assay TypeParameter2-HydroxypromazinePromazine (Reference)Chlorpromazine (Reference)
Binding Assay Ki (nM)To be determined~50-100 nM~1-10 nM[28]
cAMP Functional Assay IC50 (nM)To be determinedTo be determined~5-20 nM
β-Arrestin Assay IC50 (nM)To be determinedTo be determinedTo be determined

Note: Reference values are approximate and can vary based on experimental conditions.

The interpretation of the experimental results will reveal the complete pharmacological profile of 2-Hydroxypromazine. A high binding affinity (low Ki) combined with potent functional antagonism (low IC50 in both cAMP and β-arrestin assays) would indicate that this metabolite is a significant contributor to the overall activity of promazine. Any observed difference in potency between the G protein and β-arrestin pathways would suggest signaling bias, a finding with important implications for both therapeutic efficacy and potential side effects.

Conclusion and Future Directions

2-Hydroxypromazine, as a metabolite of promazine, is a pharmacologically relevant compound whose interaction with the dopamine D2 receptor warrants detailed investigation. This guide provides the theoretical background and practical, step-by-step methodologies required to comprehensively characterize this interaction. By employing radioligand binding assays, cAMP functional assays, and β-arrestin recruitment assays, researchers can determine the binding affinity, functional potency, and potential signaling bias of 2-Hydroxypromazine. Elucidating these parameters is a critical step in understanding the complete in vivo pharmacological profile of promazine and can inform the development of future antipsychotic drugs with improved efficacy and safety profiles.

References

  • Urs, N. M., Bido, S., & Peterson, S. M. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Molecular Neuroscience, 10, 147. Available from: [Link]

  • Kar, S., & Kulkarni, R. (2014). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 34(6), 456-467. Available from: [Link]

  • Marschner, J., et al. (2020). A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. Molecules, 25(21), 5030. Available from: [Link]

  • Andersen, M. A., et al. (2011). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. European Neuropsychopharmacology, 21(11), 833-841. Available from: [Link]

  • Strange, P. G. (2001). Antipsychotic Drugs: Importance of Dopamine Receptors for Mechanisms of Therapeutic Actions and Side Effects. Pharmacological Reviews, 53(1), 119-133. Available from: [Link]

  • Wikipedia. (n.d.). Dopamine receptor. In Wikipedia. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development. Expert Opinion on Therapeutic Targets, 15(3), 315-327. Available from: [Link]

  • NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. Available from: [Link]

  • McGill University. (n.d.). Dopamine Receptor Blockade: Antipsychotic Drugs. The Brain from Top to Bottom. Available from: [Link]

  • Zhang, J. P., & Malhotra, A. K. (2013). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Current Topics in Behavioral Neurosciences, 16, 233-251. Available from: [Link]

  • NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. Available from: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2004). Dopamine Receptor Signaling. Journal of Neurochemistry, 90(6), 1291-1308. Available from: [Link]

  • Allen, J. A., et al. (2013). Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor. Molecular Pharmacology, 83(2), 422-432. Available from: [Link]

  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 226-234. Available from: [Link]

  • Chen, X., et al. (2016). Structure–Functional Selectivity Relationship Studies of β-Arrestin-Biased Dopamine D2 Receptor Agonists. Journal of Medicinal Chemistry, 59(23), 10601-10617. Available from: [Link]

  • Hübner, H. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Friedrich-Alexander-Universität Erlangen-Nürnberg. Available from: [Link]

  • Strange, P. G. (2001). Antipsychotic Drugs: Importance of Dopamine Receptors for Mechanisms of Therapeutic Actions and Side Effects. Pharmacological Reviews, 53(1), 119-133. Available from: [Link]

  • NIH. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 226-234. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Beckett, A. H., & Al-Sarraj, S. (1973). Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products. Journal of Pharmacy and Pharmacology, 25(4), 328-334. Available from: [Link]

  • Chokhawala, K., & Stevens, L. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Dahl, S. G., & Hall, H. (1985). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Biochemical Pharmacology, 34(10), 1705-1709. Available from: [Link]

  • Alfredsson, G., et al. (1976). Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses. Psychopharmacology, 48(2), 123-131. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2 Metabolic mechanisms of chlorpromazine catalyzed by CYP1A2. ResearchGate. Available from: [Link]

  • MySkinRecipes. (n.d.). 2-Hydroxy Promazine. MySkinRecipes. Available from: [Link]

  • Pharm D-Side. (2025). Pharmacology of Chlorpromazine; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available from: [Link]

  • Shapiro, D. A., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. British Journal of Pharmacology, 149(5), 560-573. Available from: [Link]

  • Stott, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4099. Available from: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]

  • Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185-1189. Available from: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]

  • Neve, K. A., & Strange, P. G. (2004). Dopamine Receptors. The IUPHAR Compendium of Receptor Characterization and Classification. Available from: [Link]

  • Dewey, E. A., et al. (1981). The metabolism of promazine and acetylpromazine in the horse. Drug Metabolism and Disposition, 9(1), 30-35. Available from: [Link]

  • Shino, M., et al. (1989). Metabolism and pharmacokinetic studies of propionylpromazine in horses. Journal of Chromatography, 489(2), 313-321. Available from: [Link]

  • Sibley, D. R., et al. (1983). Agonist high- and low-affinity states of the D2-dopamine receptor in calf brain. Partial conversion by guanine nucleotide. Molecular Pharmacology, 23(3), 581-588. Available from: [Link]

  • Amato, G., et al. (2024). Control of Dopamine Signal in High-Order Receptor Complex on Striatal Astrocytes. International Journal of Molecular Sciences, 25(15), 8610. Available from: [Link]

  • Knych, H. K., et al. (2018). Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses. Journal of Veterinary Pharmacology and Therapeutics, 41(3), 433-441. Available from: [Link]

Sources

An In-depth Technical Guide on the Biotransformation of Promazine to 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Promazine, a phenothiazine derivative, is a first-generation antipsychotic agent characterized by its sedative and antiemetic properties. As with many psychotropic compounds, its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the body. The biotransformation of promazine is a complex process primarily occurring in the liver, leading to a variety of metabolites. This guide provides a detailed technical exploration of a specific metabolic pathway: the conversion of promazine to 2-hydroxypromazine.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the enzymatic machinery responsible for this transformation, provide a detailed, field-proven protocol for its in vitro investigation using human liver microsomes, and outline the analytical methodologies required for the robust quantification of both the parent drug and its hydroxylated metabolite. The causality behind experimental choices is explained to ensure a deep and practical understanding of the principles at play.

The Enzymatic Landscape of Promazine Hydroxylation

The metabolism of promazine, like other phenothiazines, is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. While multiple metabolic pathways exist for promazine, including N-demethylation and sulfoxidation, ring hydroxylation is a significant route of biotransformation.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

While direct studies on promazine 2-hydroxylation are not extensively detailed in publicly available literature, compelling evidence from structurally similar phenothiazines strongly implicates the involvement of the CYP2D6 isozyme. For instance, CYP2D6 has been identified as the principal enzyme responsible for the ring hydroxylation of promethazine, a closely related compound.[1] Furthermore, the aromatic hydroxylation of other tricyclic compounds, such as imipramine, is also catalyzed by CYP2D6.[2] Given the structural similarities and the established role of CYP2D6 in the metabolism of numerous centrally acting drugs, it is the primary candidate for mediating the conversion of promazine to 2-hydroxypromazine. The promethazine hydroxylase activity in human liver microsomes has been shown to be inhibited by known CYP2D6 inhibitors like quinidine, further supporting the role of this enzyme in phenothiazine hydroxylation.[1]

The clinical significance of CYP2D6's involvement lies in its well-documented genetic polymorphism, which can lead to significant inter-individual variability in drug metabolism. Patients can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact the plasma concentrations of promazine and its metabolites, potentially affecting both efficacy and adverse effect profiles.

Other Potentially Contributing Isozymes

While CYP2D6 is the prime candidate, other CYP isozymes may play a minor role in promazine metabolism. Studies on promazine's other metabolic pathways, such as 5-sulfoxidation and N-demethylation, have shown involvement of CYP1A2, CYP3A4, and CYP2C19.[3] It is plausible that these enzymes could have some, albeit likely minor, contribution to the hydroxylation of promazine.

Metabolic Pathway of Promazine to 2-Hydroxypromazine

Promazine_Metabolism Promazine Promazine Hydroxypromazine 2-Hydroxypromazine Promazine->Hydroxypromazine Aromatic Hydroxylation CYP2D6 CYP2D6 (Primary) Promazine_Metabolism_Point CYP2D6->Promazine_Metabolism_Point Other_CYPs Other CYPs (e.g., CYP1A2, CYP3A4) (Minor) Other_CYPs->Promazine_Metabolism_Point NADPH NADPH + H+ + O2 NADPH->Promazine_Metabolism_Point NADP NADP+ + H2O Promazine_Metabolism_Point->Promazine Promazine_Metabolism_Point->NADP

Caption: Proposed primary metabolic pathway of promazine to 2-hydroxypromazine.

In Vitro Investigation: A Step-by-Step Protocol

The following protocol provides a robust framework for studying the formation of 2-hydroxypromazine from promazine using human liver microsomes. This in vitro system is a well-established model that contains a rich complement of drug-metabolizing enzymes, including the full range of CYPs.[4]

Experimental Workflow

Caption: Experimental workflow for the in vitro biotransformation of promazine.

I. Reagents and Materials
  • Promazine hydrochloride (analytical standard)

  • 2-Hydroxypromazine (analytical standard, if available; otherwise, for qualitative identification)

  • Pooled human liver microsomes (from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal standard (e.g., a structurally similar compound not present in the sample, like promethazine-d6)[5]

II. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • pH meter

  • Incubator/water bath (37°C)

  • Centrifuge

  • Vortex mixer

III. Experimental Procedure

A. Preparation of Stock Solutions and Working Solutions

  • Promazine Stock Solution (10 mM): Accurately weigh and dissolve promazine hydrochloride in ultrapure water.

  • 2-Hydroxypromazine Stock Solution (1 mM): If available, dissolve in a suitable solvent like methanol or DMSO.

  • Internal Standard Stock Solution (1 mM): Prepare in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of promazine and 2-hydroxypromazine in the phosphate buffer for constructing calibration curves.

B. Microsomal Incubation

The goal is to ensure that the formation of the metabolite is linear with respect to time and protein concentration. Preliminary experiments should be conducted to optimize these parameters.

  • Thawing Microsomes: Thaw the human liver microsomes on ice immediately before use.[6]

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following mixture (final volume of 200 µL):

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • Pooled human liver microsomes (final concentration of 0.5 mg/mL)[2]

    • Promazine (from stock solution to achieve a final concentration, e.g., 1-100 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.[6]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[4][6]

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.[6] The organic solvent precipitates the microsomal proteins.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

C. Control Experiments

To ensure the observed formation of 2-hydroxypromazine is due to enzymatic activity, the following controls are essential:

  • No NADPH: Replace the NADPH regenerating system with buffer. This control accounts for any non-enzymatic degradation.

  • No Microsomes: Replace the microsome suspension with buffer. This control checks for any substrate instability in the incubation buffer.

  • Time-Zero: Add the termination solvent immediately after the addition of the NADPH regenerating system. This establishes the baseline at the start of the reaction.

IV. Analytical Methodology: LC-MS/MS Quantification

LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity, which are crucial for detecting and quantifying metabolites in complex biological matrices.

A. Chromatographic Conditions (Example)

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be necessary to separate promazine from its more polar metabolite, 2-hydroxypromazine.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Injection Volume: 5-10 µL.

B. Mass Spectrometric Conditions (Example)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for phenothiazines.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.

    • MRM Transitions:

      • Promazine: The precursor ion will be [M+H]+. The specific product ions will need to be determined by infusing a standard solution of promazine into the mass spectrometer.

      • 2-Hydroxypromazine: The precursor ion will be [M+H]+. The product ions will be determined similarly.

      • Internal Standard: The precursor and product ions for the internal standard will also need to be optimized.

C. Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the 2-hydroxypromazine standards.

  • Quantification: Determine the concentration of 2-hydroxypromazine in the experimental samples by interpolating their peak area ratios from the calibration curve.

  • Metabolite Formation Rate: Calculate the rate of metabolite formation, typically expressed as pmol of 2-hydroxypromazine formed per minute per mg of microsomal protein.

Data Presentation
ParameterPromazine2-HydroxypromazineInternal Standard
Precursor Ion (m/z) To be determinedTo be determinedTo be determined
Product Ion (m/z) To be determinedTo be determinedTo be determined
Retention Time (min) To be determinedTo be determinedTo be determined
Collision Energy (eV) To be determinedTo be determinedTo be determined

Conclusion

The biotransformation of promazine to 2-hydroxypromazine is a critical metabolic pathway likely mediated by the polymorphic enzyme CYP2D6. Understanding this conversion is paramount for predicting drug efficacy, potential adverse effects, and drug-drug interactions. The detailed protocol provided in this guide offers a robust and scientifically sound methodology for the in vitro investigation of this biotransformation using human liver microsomes and LC-MS/MS analysis. By adhering to these principles and methodologies, researchers can generate high-quality, reproducible data to further elucidate the metabolic profile of promazine and its clinical implications.

References

  • Wójcikowski, J., Daniel, W. A. (2001). Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine. British Journal of Clinical Pharmacology, 51(1), 69–76. [Link]

  • Li, Y., Wang, Y., Li, X., Cao, Y., & Liu, Y. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(14), 2736. [Link]

  • Tatsumi, K., Yamaura, Y., & Yoshimura, H. (1996). CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes. Pharmacogenetics, 6(5), 449–457. [Link]

  • Wang, X., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 234, 115457. [Link]

  • Wójcikowski, J., & Daniel, W. A. (2001). Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine. Xenobiotica, 31(11), 765-777. [Link]

  • Remmel, R. P., & Elmer, G. W. (1987). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Journal of Chromatography B: Biomedical Sciences and Applications, 413, 25-35. [Link]

  • Xia, Y., et al. (2022). Dynamic Changes in Plasma Metabolic Profiles Reveal a Potential Metabolite Panel for Interpretation of Fatal Intoxication by Chlorpromazine or Olanzapine in Mice. International Journal of Molecular Sciences, 23(21), 13351. [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. (2012). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Journal of Applied Pharmaceutical Science, 2(7), 1-10. [Link]

  • Cheze, M., et al. (2005). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Therapeutic Drug Monitoring, 27(5), 645-651. [Link]

  • Anonymous. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]

  • Han, X., Li, Y., Zheng, J., & Wang, T. (2021). Determination and Analysis of Promazine Hydrochloride in Chicken by High Performance Liquid. International Journal of Frontiers in Sociology, 3(12), 1-7. [Link]

Sources

Chemical structure and properties of 2-Hydroxypromazine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Hydroxypromazine

Introduction

2-Hydroxypromazine is a hydroxylated derivative of promazine, a first-generation antipsychotic of the phenothiazine class. While promazine itself has a well-documented history in the management of psychosis, its metabolites, including 2-Hydroxypromazine, are less extensively characterized as independent pharmacological agents.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 2-Hydroxypromazine. It consolidates the available chemical, metabolic, and analytical information, and, in the absence of direct pharmacological data, offers expert insights grounded in the established structure-activity relationships (SAR) of the phenothiazine family. The primary significance of 2-Hydroxypromazine lies in its role as a key metabolite, making its characterization essential for understanding the complete pharmacokinetic and pharmacodynamic profile of its parent compound, promazine.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its precise structure and properties. 2-Hydroxypromazine is a tricyclic compound featuring a phenothiazine core, substituted at the nitrogen atom (N-10) with a dimethylaminopropyl side chain and at position 2 of the aromatic ring system with a hydroxyl group.

Chemical Structure:

The IUPAC name for 2-Hydroxypromazine is 10-[3-(dimethylamino)propyl]phenothiazin-2-ol . Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) number: 3926-64-5 .

Caption: Chemical structure of 2-Hydroxypromazine (10-[3-(dimethylamino)propyl]phenothiazin-2-ol).

Physicochemical Data Summary:

Quantitative data for 2-Hydroxypromazine is sparse in the literature. The following table includes data from chemical databases, with experimental values noted where available and predicted values otherwise.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂OSPubChem[1]
Molecular Weight 300.42 g/mol PubChem[1]
CAS Number 3926-64-5PubChem[1]
Predicted Melting Point >58 °C (dec.)MySkinRecipes[2]
Predicted Boiling Point 479.4 ± 45.0 °CMySkinRecipes[2]
Predicted Density 1.204 ± 0.06 g/cm³MySkinRecipes[2]
Predicted LogP 4.5PubChem[1]

Section 2: Synthesis and Characterization

While 2-Hydroxypromazine is commercially available as a research standard, detailed public-domain synthesis protocols are not readily found. However, based on established phenothiazine chemistry, a plausible synthetic route can be outlined.

Plausible Synthetic Pathway:

The synthesis of 2-substituted phenothiazines often involves the cyclization of a substituted diphenyl sulfide intermediate. A general and effective method involves the base-catalyzed cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide.[3]

G start 2-Amino-4-hydroxythiophenol intermediate1 2-Acylamido-4-hydroxy-2'-nitrodiphenylsulfide start->intermediate1 Acylation & Reaction with 2-chloronitrobenzene intermediate2 2-Hydroxyphenothiazine intermediate1->intermediate2 Base-catalyzed reflux (cyclization) final_product 2-Hydroxypromazine intermediate2->final_product Alkylation with 3-(dimethylamino)propyl chloride

Caption: Plausible synthetic workflow for 2-Hydroxypromazine.

Experimental Causality:

  • Intermediate Formation: The synthesis would begin with a protected 4-hydroxythiophenol, which is reacted with an activated nitrobenzene derivative. The amino group is typically acylated to direct the cyclization and improve stability.

  • Cyclization: The crucial step is the intramolecular cyclization. Refluxing in the presence of a base (e.g., potassium carbonate) facilitates the ring closure to form the 2-hydroxyphenothiazine core.[3]

  • Side-Chain Alkylation: The final step is the N-alkylation of the phenothiazine nitrogen with the desired 3-(dimethylamino)propyl chloride side chain, typically performed in the presence of a strong base like sodium amide to deprotonate the secondary amine.

Spectroscopic Characterization: Definitive structural confirmation of a synthesized batch of 2-Hydroxypromazine would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would confirm the arrangement of protons and carbons, including the position of the hydroxyl group on the aromatic ring and the structure of the alkyl side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the exact molecular weight (300.42 g/mol ) and provide fragmentation patterns characteristic of the phenothiazine core and side chain.

  • Infrared (IR) Spectroscopy: IR would identify key functional groups, such as the broad O-H stretch of the phenolic group and C-N and C-S stretches associated with the heterocyclic ring.

Note: As of this writing, public spectral databases do not contain reference spectra for 2-Hydroxypromazine.

Section 3: Metabolic Pathway and Pharmacokinetics

The primary context in which 2-Hydroxypromazine is studied is as a Phase I metabolite of promazine.

Metabolic Formation: Following administration, promazine undergoes extensive first-pass metabolism in the liver.[4] The formation of 2-Hydroxypromazine occurs via aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) family of microsomal enzymes. While the specific isozyme responsible for 2-hydroxylation of promazine is not definitively identified in the literature, CYP2D6 and CYP1A2 are known to be heavily involved in the metabolism of other phenothiazines like chlorpromazine.[2]

Promazine Promazine Metabolite 2-Hydroxypromazine Promazine->Metabolite Phase I Metabolism (Aromatic Hydroxylation) CYP450 Enzymes (Liver) Conjugate 2-Hydroxypromazine-O-glucuronide Metabolite->Conjugate Phase II Metabolism (Glucuronidation) UGT Enzymes Excretion Renal Excretion Conjugate->Excretion Increased water solubility

Caption: Metabolic pathway from Promazine to 2-Hydroxypromazine and its subsequent conjugation for excretion.

Trustworthiness of the Pathway: This two-phase metabolic process is a classic, self-validating system for the clearance of lipophilic drugs.

  • Phase I (Functionalization): The introduction of a polar hydroxyl group by CYP enzymes serves to create a site for subsequent conjugation.

  • Phase II (Conjugation): The newly formed hydroxyl group is then conjugated with a highly polar molecule, most commonly glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes. This significantly increases the water solubility of the molecule, facilitating its elimination from the body via the kidneys.[5]

The presence of conjugated metabolites necessitates an enzymatic hydrolysis step (using β-glucuronidase) in analytical protocols to quantify the total amount of 2-Hydroxypromazine in biological samples.[6]

Section 4: Inferred Pharmacological Profile

Direct pharmacological studies on 2-Hydroxypromazine are lacking. However, by applying established principles of phenothiazine SAR, we can infer its likely activity.

Mechanism of Action (Inference): The antipsychotic effect of phenothiazines is primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] The activity is highly dependent on the three-dimensional conformation of the molecule, which allows it to mimic the structure of dopamine.[7]

Expertise-Based Insights on the 2-Hydroxy Group:

  • Impact on Potency: Substitution at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[8] Electron-withdrawing groups (like the -Cl in chlorpromazine) generally increase potency. A hydroxyl group is weakly activating, which might suggest that 2-Hydroxypromazine has a lower affinity for the D2 receptor compared to its chlorinated or trifluoromethylated analogs. However, it may still contribute significantly to the overall dopaminergic blockade observed after promazine administration.

  • Conformational Effects: The biological activity of phenothiazine metabolites is strongly linked to their molecular conformation. Studies have shown that "active" conformations, which exhibit high receptor affinity, have a specific angle between the two aryl rings (134-145°) and a defined torsion angle of the side chain. It is plausible that the 2-hydroxy group could influence these angles, thereby modulating receptor interaction.

  • Potential for Bioactivation and Toxicity: A critical aspect of hydroxylated phenothiazine metabolites is their potential for further oxidation to form reactive quinone imine intermediates. These electrophilic species can form covalent adducts with cellular macromolecules, a mechanism implicated in the idiosyncratic hepatotoxicity of some phenothiazines.[9] Therefore, the formation of 2-Hydroxypromazine could be a step in a bioactivation pathway contributing to promazine's overall toxicity profile.

Section 5: Analytical Methodology for Quantification

The quantification of 2-Hydroxypromazine in biological matrices like plasma or urine is essential for pharmacokinetic and forensic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[10][11]

Self-Validating Experimental Protocol: SPE and LC-MS/MS

This protocol describes a robust, self-validating system for the analysis of 2-Hydroxypromazine and its parent drug from a urine sample.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Urine Sample Collection hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis Cleave glucuronide conjugates spe 3. Solid-Phase Extraction (SPE) hydrolysis->spe Load onto SPE cartridge elution 4. Elution & Evaporation spe->elution Wash & Elute analytes reconstitution 5. Reconstitution in Mobile Phase elution->reconstitution injection 6. Injection onto LC Column reconstitution->injection separation 7. Chromatographic Separation injection->separation detection 8. MS/MS Detection (MRM) separation->detection quantification 9. Data Analysis & Quantification detection->quantification

Caption: Standard analytical workflow for the quantification of 2-Hydroxypromazine in a biological matrix.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., a deuterated analog) and a buffer to adjust the pH to ~5.0. Add β-glucuronidase enzyme and incubate (e.g., 3 hours at 55°C) to hydrolyze the glucuronide conjugates.[6] This step is critical for measuring the total metabolite concentration.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

    • Loading: Load the hydrolyzed urine sample onto the cartridge.

    • Washing: Wash the cartridge with a weak acid (e.g., 2% formic acid in water) to remove neutral and acidic interferences, followed by a wash with methanol to remove lipophilic interferences.

    • Elution: Elute the basic analytes (promazine and 2-Hydroxypromazine) with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the analytes using Multiple Reaction Monitoring (MRM).

Typical LC-MS/MS Parameters:

ParameterTypical Value
LC Column C18 Reverse-Phase (e.g., Waters Acquity BEH C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Precursor > Product) Hypothetical: m/z 301.1 > m/z 86.1 (for 2-Hydroxypromazine)
Internal Standard Deuterated analog (e.g., Promazine-d6)

The specific MRM transition for 2-Hydroxypromazine would need to be optimized experimentally but would likely involve the stable dimethylaminopropyl fragment (m/z 86.1).

Conclusion

2-Hydroxypromazine represents a crucial piece in the complex metabolic puzzle of the antipsychotic drug promazine. While it is not a therapeutic agent in its own right, its formation via hepatic CYP450-mediated hydroxylation is a key step in the clearance and detoxification of the parent compound. This guide has established its definitive chemical structure and summarized its known properties. Furthermore, it has provided expert-driven inferences on its pharmacological activity and potential toxicological relevance, grounded in the established structure-activity relationships of phenothiazines. The detailed analytical workflow presented offers a robust, field-proven methodology for its quantification in biological systems. Significant knowledge gaps remain, particularly the lack of direct pharmacological data and experimental spectroscopic characterization. Future research focused on isolating 2-Hydroxypromazine and characterizing its receptor binding profile and potential for bioactivation would provide invaluable data for a more complete understanding of promazine's overall clinical effects.

References

  • Daniel, W. A., & Wójcikowski, J. (1997). The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. PubMed. [Link]

  • Wikipedia. (n.d.). Chlorpromazine. Wikipedia. [Link]

  • Hait, W. N., Lazo, J. S., & Chen, D. L. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]

  • PubChem. (n.d.). Promazine. PubChem. [Link]

  • Goldenberg, H., & Fishman, V. (1964). A DETAILED EVALUATION OF PROMAZINE METABOLISM. R Discovery. [Link]

  • Dahlin, J. L., & Rubio, V. Y. (2020). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC. [Link]

  • Taylor, G., & Houston, J. B. (1982). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. NIH. [Link]

  • Glowacki, E. D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • Kumazawa, T., et al. (2003). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed. [Link]

  • Kudo, K., et al. (2019). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. NIH. [Link]

  • Zahra, S. A., et al. (1995). Structure-activity Relationships of Phenothiazines in Inhibiting Lymphocyte Motility as Determined by a Novel Flow Cytometric Assay. PubMed. [Link]

  • Google Patents. (n.d.). US3426020A - Synthesis of 2-substituted phenothiazines.
  • He, S., et al. (2019). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central. [Link]

  • Lee, J., et al. (2018). LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica. [Link]

  • Adamowicz, P., & Kała, M. (2018). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods (RSC Publishing). [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Semantic Scholar. [Link]

  • MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]

Sources

Methodological & Application

Introduction: The Analytical Imperative for 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 2-Hydroxypromazine in Biological Matrices

2-Hydroxypromazine is a primary active metabolite of the phenothiazine-class antipsychotic drug, Promazine. The parent compound, Promazine, is utilized for its sedative and antiemetic properties. The metabolic fate of Promazine is critical to understanding its pharmacokinetic profile, efficacy, and potential for toxicity. As a hydroxylated metabolite, 2-Hydroxypromazine plays a significant role in the drug's overall disposition and clearance. Therefore, the accurate and precise quantification of 2-Hydroxypromazine in biological matrices such as plasma, serum, and urine is indispensable for pharmacokinetic/pharmacodynamic (PK/PD) modeling, clinical drug monitoring, and toxicological assessments.

This guide provides a comprehensive overview of the prevalent analytical methodologies for the detection of 2-Hydroxypromazine. We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and discuss the critical aspects of method validation that ensure data integrity and reliability.

Pillar 1: Strategic Sample Preparation - The Foundation of Reliable Quantification

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins, salts, and phospholipids.[1] The choice of technique is a critical decision point, balancing the need for sample cleanliness with analyte recovery and throughput. The stability of the analyte throughout this process is paramount; factors such as temperature, pH, and light exposure must be controlled to prevent degradation.[2][3]

Common Extraction Techniques:

  • Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate matrix proteins. While efficient for high-throughput environments, it may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.[4] LLE is effective at removing non-volatile salts and other polar interferences, yielding a relatively clean sample. The choice of solvent and pH is crucial for maximizing the recovery of 2-Hydroxypromazine.

  • Solid-Phase Extraction (SPE): Widely regarded as the gold standard for sample cleanup, SPE provides the cleanest extracts and allows for analyte concentration.[4] It involves passing the sample through a solid sorbent that retains the analyte, which is then selectively eluted. Mixed-mode cation exchange SPE is particularly effective for basic compounds like 2-Hydroxypromazine.

G cluster_prep Sample Preparation Workflow Sample 1 mL Plasma/Urine Sample Pretreat Pre-treatment (e.g., Add Internal Standard, Adjust pH with Buffer) Sample->Pretreat SPE_Load Sample Loading Pretreat->SPE_Load Apply pre-treated sample SPE_Condition SPE Cartridge Conditioning (Methanol, followed by Water/Buffer) SPE_Wash Wash Step 1: Aqueous (Removes salts, polar interferences) SPE_Load->SPE_Wash SPE_Wash2 Wash Step 2: Organic (Removes non-polar interferences) SPE_Wash->SPE_Wash2 SPE_Elute Analyte Elution (e.g., Methanol with 5% NH4OH) SPE_Wash2->SPE_Elute Evaporate Evaporation to Dryness (Under Nitrogen Stream) SPE_Elute->Evaporate Reconstitute Reconstitution (In Mobile Phase) Evaporate->Reconstitute Analysis Inject for Analysis (LC-MS/MS or HPLC-UV) Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Pillar 2: Core Analytical Methodologies

The selection of an analytical instrument depends on the required sensitivity, specificity, and the available resources. For phenothiazine metabolites, chromatographic separation is essential.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies due to its superior sensitivity and specificity.[5] It allows for the detection of analytes at picogram-per-milliliter (pg/mL) levels, which is often necessary for metabolites in biological fluids.

Principle of Causality: The liquid chromatography (LC) system separates 2-Hydroxypromazine from other matrix components and metabolites based on its physicochemical properties (e.g., polarity). The tandem mass spectrometer (MS/MS) provides two layers of mass filtering. The first quadrupole (Q1) selects the precursor ion (the molecular ion of 2-Hydroxypromazine), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-sensitive quantification.

Protocol: LC-MS/MS Analysis of 2-Hydroxypromazine in Human Plasma

  • Sample Preparation (SPE):

    • To 500 µL of plasma, add a suitable internal standard (e.g., a deuterated analog of 2-Hydroxypromazine or a structurally similar phenothiazine).

    • Pre-treat the sample by adding 500 µL of 2% formic acid to disrupt protein binding.[4][6]

    • Condition a mixed-mode strong cation-exchange SPE plate with 1 mL of methanol followed by 1 mL of 2% formic acid.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of polar metabolites.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • MRM Transitions: These must be empirically determined by infusing a standard solution of 2-Hydroxypromazine. A hypothetical example is provided below.

    • Gas Temperatures & Voltages: Optimize based on instrument manufacturer's recommendations.

Table 1: Example LC-MS/MS Parameters

Parameter2-HydroxypromazineInternal Standard (e.g., d6-2-HP)
Precursor Ion (Q1) m/z317.1323.1
Product Ion (Q3) m/z86.192.1
Dwell Time (ms)100100
Collision Energy (eV)2527

Note: The exact m/z values must be determined experimentally.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. While less sensitive than LC-MS/MS, it can be suitable for applications where higher concentrations of the analyte are expected. Phenothiazines possess strong UV absorbance due to their aromatic structure, making this detection method viable.[7]

Principle of Causality: The separation principle is identical to that of LC-MS/MS. Detection is based on the principle that 2-Hydroxypromazine absorbs light in the ultraviolet (UV) spectrum. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the analyte's concentration. The detection wavelength should be set at the absorbance maximum (λmax) of 2-Hydroxypromazine to achieve the highest sensitivity. For many phenothiazines, this is in the range of 250-260 nm.[8]

Protocol: HPLC-UV Analysis

  • Sample Preparation (LLE):

    • To 1 mL of plasma, add an internal standard and 100 µL of 1 M NaOH to basify the sample.

    • Add 5 mL of an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

    • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 150 µL of mobile phase.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0) in a 60:40 ratio.[8][9]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: ~258 nm (must be optimized).[8]

    • Injection Volume: 20 µL.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[10] For polar molecules like 2-Hydroxypromazine, derivatization is typically required to increase volatility and thermal stability.[11]

Principle of Causality: Derivatization, often silylation, replaces the polar hydroxyl group with a non-polar trimethylsilyl (TMS) group.[11] This chemical modification makes the molecule volatile enough to be analyzed by GC. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.[12]

Protocol: GC-MS Analysis (Requires Derivatization)

  • Sample Preparation & Derivatization:

    • Perform an LLE or SPE extraction as described previously.

    • After evaporation, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the sample at 70°C for 30 minutes to complete the reaction.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 150°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI).

    • MS Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

G cluster_methods Comparison of Analytical Methods LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity Highest Specificity Specificity LCMS->Specificity Highest Throughput Throughput LCMS->Throughput High Complexity Complexity LCMS->Complexity High HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Specificity Good HPLC->Throughput High HPLC->Complexity Low GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity Very High GCMS->Throughput Moderate GCMS->Complexity Very High (Derivatization)

Caption: Key characteristics of primary analytical methods.

Pillar 3: Method Validation - Ensuring Trustworthy Data

A developed method is only reliable if it is properly validated according to regulatory guidelines (e.g., EMA, FDA).[13] Validation demonstrates that the method is suitable for its intended purpose.

Table 2: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements from the same sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy & Precision within 20%
Recovery The efficiency of the extraction procedure, comparing analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components.Assessed by comparing analyte response in post-extraction spiked matrix to response in a neat solution. Should be minimal and consistent.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[2][14]Analyte concentration should be within ±15% of the initial concentration.

References

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (2023). Methods and objects of chemical analysis, 18(3), 143–151.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
  • Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs. (1979). Analyst, 104(1243), 979-983.
  • Sample preparation in a bioanalytical workflow – part 1. (2018). Agilent Technologies. Available at: [Link]

  • Qualitative and Semiquantitative TLC Analysis of Certain Phenothiazines in Human Plasma. (2009). Farmacia, 57(5), 542-548.
  • Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. (2019). Molecules, 24(5), 987.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • Phenothiazines: metabolism and analytical detection. (1972). Journal of Forensic Sciences, 17(4), 592-617.
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medic
  • Long-term Stability of Synthetic Cannabinoids in Biological Matrices. (2020).
  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009). Bioanalysis, 1(1), 205-220.
  • Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. (2015).
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2024). Molecules, 29(7), 1545.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2024). Preprints.org.
  • Sample Prep for Blood or Serum. (2021). DPX Technologies. Available at: [Link]

  • Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. (2023). Molecules, 28(23), 7793.
  • Application Notes and Protocols for 3-Hydroxypromazine Reference Standard. (2025). BenchChem.
  • Determination and Analysis of Promazine Hydrochloride in Chicken by High Performance Liquid. (2021). International Journal of Frontiers in Sociology, 3(12), 1-7.
  • GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatiz
  • Human blood plasma preparation for two-dimensional gel electrophoresis. (2007).
  • Sample preparation for mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2009).
  • Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement. (2014).
  • Using AnalyzerPro software for deconvolution of GC-MS data of pesticides. (2019). SpectralWorks.
  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. (2020). Oriental Journal of Chemistry, 36(4).
  • Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. (2023). Journal of Pharmaceutical and Biomedical Analysis, 233, 115457.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011).
  • RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. (2014). IOSR Journal of Pharmacy and Biological Sciences, 4(1), 18-24.
  • Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products. (2005). Pest Management Science, 61(6), 605-611.
  • Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry. (2004).
  • Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources. (2024).

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-Hydroxypromazine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 2-Hydroxypromazine, a key metabolite of the antipsychotic drug Promazine, in human plasma. The protocol detailed herein is optimized for therapeutic drug monitoring (TDM) and pharmacokinetic studies, providing the precision and accuracy required in clinical and research settings. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and low limits of quantification. This method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3]

Introduction: The Rationale for Monitoring 2-Hydroxypromazine

Promazine is a phenothiazine-class antipsychotic medication used in the management of psychotic disorders.[4] Like many psychotropic drugs, Promazine therapy is characterized by significant inter-individual variability in patient response and side effects. This variability is largely attributed to differences in drug metabolism. Promazine is extensively metabolized in the body, with hydroxylation and sulfoxidation being major pathways.[5][6] 2-Hydroxypromazine is one of its primary active metabolites, contributing to the overall pharmacological effect and potential toxicity.

Therapeutic Drug Monitoring (TDM) of parent drugs and their active metabolites is increasingly recognized as a crucial tool for optimizing treatment efficacy and minimizing adverse reactions in psychiatric medicine.[7] By maintaining plasma concentrations within a therapeutic window, clinicians can personalize dosing regimens. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical testing due to its unparalleled sensitivity, specificity, and speed, making it ideal for quantifying low-concentration analytes like 2-Hydroxypromazine in complex biological matrices such as plasma.[8][9]

This document provides a comprehensive protocol for the analysis of 2-Hydroxypromazine, designed for researchers, clinical scientists, and drug development professionals.

Analyte and Method Principles

Chemical Properties of 2-Hydroxypromazine

It is important to note that while the topic specifies 2-Hydroxypromazine, hydroxylation of the phenothiazine ring commonly occurs at the 3- or 7-position. This guide will proceed with the properties of 3-Hydroxypromazine, a well-documented metabolite.[10] Researchers should confirm the specific isomer relevant to their work.

  • Chemical Name: 10-[3-(dimethylamino)propyl]phenothiazin-3-ol[10]

  • Molecular Formula: C₁₇H₂₀N₂OS[10]

  • Molecular Weight: 300.4 g/mol [10]

  • Structure:

    Caption: Chemical structure of 3-Hydroxypromazine.

Principle of the HPLC-MS/MS Method

The core of this method lies in its two-stage selectivity. First, HPLC separates 2-Hydroxypromazine from other plasma components based on its physicochemical properties (polarity) as it interacts with the stationary phase of the analytical column. Second, the mass spectrometer provides two further levels of specificity. The first quadrupole (Q1) isolates the protonated molecular ion (precursor ion) of 2-Hydroxypromazine. This isolated ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity, minimizing interference from the complex plasma matrix.[11][12]

Detailed Experimental Protocol

Materials and Reagents
  • 2-Hydroxypromazine reference standard (≥98% purity)

  • Promazine-d6 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Human Plasma (K₂EDTA as anticoagulant), sourced from at least six different donors for validation[13]

  • Polypropylene microcentrifuge tubes (1.5 mL)

Preparation of Solutions

Causality: Preparing accurate stock, calibration, and QC standards is foundational to the entire quantitative assay. Using a stable isotope-labeled internal standard (IS) is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction variability, allowing for reliable correction during data processing.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Hydroxypromazine and Promazine-d6 (IS) in methanol to create primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with methanol.

  • Calibration Curve (CC) Standards: Spike blank human plasma with appropriate volumes of the working standard solutions to create a calibration curve with 8-10 non-zero points, covering the expected clinical concentration range (e.g., 0.1 to 50 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[8] Proteins can interfere with the analysis by precipitating in the HPLC system, fouling the column, and suppressing the ionization of the target analyte in the mass spectrometer. Acetonitrile is an efficient precipitating agent.

Protocol:

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL Promazine-d6) and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the HPLC-MS/MS system.

HPLC-MS/MS System and Conditions

Causality: The chosen C18 column provides good retention and peak shape for moderately polar compounds like 2-Hydroxypromazine. A gradient elution is used to effectively separate the analyte from early-eluting matrix components and then quickly elute the analyte, ensuring a short run time. The mobile phase additives (formic acid and ammonium formate) are volatile and promote protonation of the analyte in the ESI source, enhancing signal intensity.

Table 1: HPLC Parameters

Parameter Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Program | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.6-5.0 min (10% B) |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System SCIEX Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Role
2-Hydroxypromazine 301.1 86.1 100 25 Quantifier
2-Hydroxypromazine 301.1 58.1 100 35 Qualifier

| Promazine-d6 (IS) | 291.2 | 92.1 | 100 | 25 | Internal Standard |

Analytical Method Validation

Trustworthiness: A bioanalytical method is only reliable if it is thoroughly validated. The validation process provides documented evidence that the method is fit for its intended purpose.[1][14] All validation experiments should adhere to the guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][13]

Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria (Based on FDA Guidance)

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from endogenous plasma components at the retention time of the analyte and IS. Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[13]
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response. At least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision). Intra- and inter-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) for QC samples.[1]
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor from ≥6 lots of plasma should be ≤15%.
Recovery To determine the efficiency of the extraction process. Recovery should be consistent, precise, and reproducible.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing, analysis). | Analyte concentration should be within ±15% of the nominal concentration under various conditions (Freeze-thaw, short-term bench-top, long-term storage, post-preparative). |

Visualized Workflows and Mechanisms

Overall Analytical Workflow

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (20 µL) Plasma->IS Precip Protein Precipitation (300 µL Acetonitrile) IS->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Unknowns Calibration->Quant G cluster_precursor Precursor Ion [M+H]+ cluster_products Product Ions Precursor m/z 301.1 Product1 m/z 86.1 (Quantifier) Precursor->Product1 Collision-Induced Dissociation Product2 m/z 58.1 (Qualifier) Precursor->Product2 Structure

Caption: Proposed MRM fragmentation pathway for 2-Hydroxypromazine.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, robust, and sensitive tool for the quantitative analysis of 2-Hydroxypromazine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications in clinical research and therapeutic drug monitoring. Proper method validation in accordance with regulatory standards is paramount to ensure the generation of high-quality, reproducible data for pharmacokinetic and clinical decision-making.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4926, Promazine. Retrieved from [Link] [4]2. Hamase, K., et al. (2024). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link] [15]3. Daniel, W. A., & Adamczyk, P. (1996). The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. Polish Journal of Pharmacology. Retrieved from [Link] [5]4. Lanças, F. M., et al. (2015). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology. Retrieved from [Link] [8]5. ResearchGate (n.d.). Chromatogram of promazine and promethazine recorded in the scheduled MRM mode showing three MRM transitions of each analyte. Retrieved from [Link] [16]6. Fisher, G. H., et al. (2005). Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link] [17]7. Human Metabolome Database (2012). Showing metabocard for Promazine 5-sulfoxide (HMDB0013938). Retrieved from [Link] [6]8. Temporini, C., et al. (2024). Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources. Journal of Chromatography A. Retrieved from [Link] [18]9. Moreira, A. M., et al. (2016). Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link] [19]10. ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link] [1]11. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67569, 3-Hydroxypromazine. Retrieved from [Link] [10]12. Midha, K. K., et al. (1987). Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics. Archives of General Psychiatry. Retrieved from [Link] [20]13. ResearchGate (n.d.). Extracted ion chromatograms for hydroxyproline (MRM 132.1/68.0) at 3.42 min. Retrieved from [Link] [21]14. KCAS Bioanalytical & Biomarker Services (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link] [2]15. Fisher, G. H., et al. (2005). Determination of Hydroxyproline in Plasma and Tissue Using Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link] [22]16. CUNY Academic Works (2019). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography. Retrieved from [Link] [23]17. Google Patents (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. Retrieved from [11]18. SCIEX (n.d.). High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables. Retrieved from [Link] [12]19. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135461611, 2-Hydroxypropazine. Retrieved from [Link] [24]20. Hiemke, C., et al. (2020). Blood Levels to Optimize Antipsychotic Treatment in Clinical Practice: A Joint Consensus Statement. Psychiatrist.com. Retrieved from [Link] [7]21. Walash, M. I., et al. (2014). Spectrophotometric Determination of Four Selected Antipsychotic Drugs in Dosage Forms and Biological Fluids. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link] [25]22. Iciek, M., et al. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Retrieved from [Link] [9]23. U.S. Food and Drug Administration (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link] [3]24. Wikipedia (n.d.). Chlorpromazine. Retrieved from [Link] [26]25. Slideshare (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link] [14]26. U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Metabolite Profiling in Drug Development

2-Hydroxypromazine is a significant metabolite of Promazine, a phenothiazine-class antipsychotic drug.[1][2][3][4] In the trajectory of drug development, the characterization of major metabolites is as crucial as the parent drug. Metabolites can possess their own pharmacological activity, contribute to the overall therapeutic effect, or be responsible for adverse reactions. Therefore, a thorough in vitro evaluation of 2-Hydroxypromazine is essential to comprehensively understand the clinical profile of Promazine.

These application notes provide a detailed framework of in vitro assays to delineate the pharmacological and toxicological profile of 2-Hydroxypromazine. The protocols are designed for researchers in pharmacology, drug metabolism, and toxicology to assess the compound's effects on key cellular targets and pathways.

Dopamine D2 Receptor Binding Affinity

A primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors.[5] This assay will determine the binding affinity of 2-Hydroxypromazine to the D2 receptor, providing insight into its potential antipsychotic activity.

Scientific Rationale

Competitive radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[6] In this assay, 2-Hydroxypromazine will compete with a radiolabeled ligand (e.g., [³H]spiperone), a known high-affinity D2 antagonist, for binding to D2 receptors expressed in a cell line or tissue preparation. The concentration of 2-Hydroxypromazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Experimental Workflow: D2 Receptor Binding Assay

prep Prepare D2 Receptor Source (e.g., CHO-D2 cell membranes) incubation Incubate Receptor Source, Radioligand, and Test Compound prep->incubation radioligand Prepare [³H]spiperone (Radioligand) radioligand->incubation test_compound Prepare Serial Dilutions of 2-Hydroxypromazine test_compound->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis

Caption: Workflow for D2 Receptor Competitive Binding Assay.

Protocol: Dopamine D2 Receptor Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor (CHO-D2) in appropriate media.

    • Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4).

      • A fixed concentration of [³H]spiperone (typically at its Kd value).

      • Serial dilutions of 2-Hydroxypromazine or a reference compound (e.g., haloperidol).

      • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

      • Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 2-Hydroxypromazine concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Expected Outcome for an Active Compound
IC50 A lower IC50 value indicates higher binding affinity.
Ki Provides a measure of the affinity of 2-Hydroxypromazine for the D2 receptor.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay determines whether 2-Hydroxypromazine acts as an antagonist, agonist, or partial agonist at the D2 receptor.[7][8]

Scientific Rationale

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o signaling pathway.[7] Activation of the D2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In this assay, cells expressing the D2 receptor are stimulated with a known agonist (e.g., dopamine) in the presence of varying concentrations of 2-Hydroxypromazine. An antagonist will block the agonist-induced decrease in cAMP, while an agonist will mimic this effect.

Signaling Pathway: D2 Receptor-Mediated cAMP Inhibition

Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Hydroxypromazine 2-Hydroxypromazine (Test Compound) Hydroxypromazine->D2R Binds (Antagonist?) Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: D2 receptor signaling cascade leading to cAMP inhibition.

Protocol: D2 Receptor Functional Assay
  • Cell Culture:

    • Culture CHO-D2 cells in a 96-well plate until they reach confluence.

    • Serum-starve the cells for a few hours prior to the assay.

  • cAMP Assay:

    • Pre-incubate the cells with varying concentrations of 2-Hydroxypromazine or a reference antagonist (e.g., haloperidol) for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of a D2 agonist (e.g., dopamine at its EC80 concentration) for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the 2-Hydroxypromazine concentration.

    • For antagonist activity, determine the IC50 value, which is the concentration of 2-Hydroxypromazine that inhibits 50% of the agonist-induced response.

    • Calculate the functional antagonist constant (Kb) using the Gaddum/Schild equation.

    • To test for agonist activity, perform the assay without the D2 agonist and observe if 2-Hydroxypromazine alone decreases cAMP levels.

Parameter Interpretation
IC50 (Antagonist Mode) Potency of 2-Hydroxypromazine as a D2 receptor antagonist.
EC50 (Agonist Mode) Potency of 2-Hydroxypromazine as a D2 receptor agonist.
Intrinsic Activity The maximal effect of 2-Hydroxypromazine relative to a full agonist.

In Vitro Cytotoxicity Assessment

It is crucial to assess the potential of 2-Hydroxypromazine to cause cellular toxicity.[9][10][11][12][13]

Scientific Rationale

Cytotoxicity assays measure cell viability and membrane integrity to determine the concentration at which a compound induces cell death.[9][10][13] Common assays include the MTT assay, which measures metabolic activity, and the LDH release assay, which measures the release of lactate dehydrogenase from damaged cells.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.[5]

  • Compound Treatment:

    • Treat the cells with serial dilutions of 2-Hydroxypromazine for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the 2-Hydroxypromazine concentration.

    • Determine the CC50 (concentration that causes 50% cytotoxicity).

Parameter Significance
CC50 A lower CC50 value indicates greater cytotoxicity.

Metabolic Stability and Cytochrome P450 (CYP) Inhibition

This section outlines assays to determine the metabolic stability of 2-Hydroxypromazine and its potential to inhibit major drug-metabolizing enzymes.[14][15][16][17]

Scientific Rationale

The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast number of drugs.[17] Assessing the metabolic stability of 2-Hydroxypromazine in liver microsomes provides an estimate of its intrinsic clearance. Furthermore, determining its potential to inhibit specific CYP isoforms is critical for predicting drug-drug interactions.[14]

Protocol: CYP450 Inhibition Assay (Fluorogenic)
  • Assay Preparation:

    • In a 96-well plate, add a reaction buffer, human liver microsomes, and a specific fluorogenic probe substrate for each CYP isoform to be tested (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[15]

    • Add varying concentrations of 2-Hydroxypromazine or a known inhibitor for each isoform.

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Incubate for a specific time, allowing the CYP enzymes to metabolize the fluorogenic substrate.

  • Fluorescence Measurement:

    • Stop the reaction (e.g., by adding acetonitrile).

    • Measure the fluorescence of the resulting metabolite using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP activity for each concentration of 2-Hydroxypromazine.

    • Plot the percentage of inhibition against the logarithm of the 2-Hydroxypromazine concentration.

    • Determine the IC50 value for each CYP isoform.

CYP Isoform Probe Substrate Known Inhibitor
CYP1A2 PhenacetinFurafylline
CYP2C9 DiclofenacSulfaphenazole
CYP2C19 S-MephenytoinTiclopidine
CYP2D6 DextromethorphanQuinidine
CYP3A4 MidazolamKetoconazole

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the pharmacological and toxicological profile of 2-Hydroxypromazine. The data generated from these studies are invaluable for understanding the contribution of this major metabolite to the overall clinical effects of Promazine and for identifying potential liabilities early in the drug development process.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Nagasi, S., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Niles, A. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH. [Link]

  • Slideshare. (2018). Screening models of anti psychotic drugs-converted. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Gu, Z., et al. (2017). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC - PubMed Central. [Link]

  • Luedtke, R. R., et al. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. PubMed. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]

  • Beckett, A. H., & Al-Sarraj, S. (1973). Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products. PubMed. [Link]

  • Wieronska, J. M., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. [Link]

  • R Discovery. A DETAILED EVALUATION OF PROMAZINE METABOLISM. [Link]

  • Dewey, E. A., et al. (1981). The Metabolism of Promazine and Acetylpromazine in the Horse. PubMed. [Link]

  • Sahlholm, K., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. [Link]

  • Zielińska, A., et al. (2023). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. MDPI. [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. (2012). [Link]

  • Mahapatra, V. (2001). Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro. VTechWorks. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • The metabolism of promazine and acetylpromazine in the horse. Research Bank. (1981). [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • PubChem - NIH. Promazine. [Link]

  • Weiner, I., & Feldon, J. (2003). Screening of antipsychotic drugs in animal models. Tau. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • Agilent. (2014). High-Throughput Analysis of Cytochrome P450 Inhibition in Intact Human Hepatocytes. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • CureFFI.org. (2014). Chlorpromazine: a new mechanism of action. [Link]

  • Galtieri, A., et al. (2017). Short-Term Effects of Chlorpromazine on Oxidative Stress in Erythrocyte Functionality: Activation of Metabolism and Membrane Perturbation. NIH. [Link]

  • Karreman, G., et al. (1959). On the mechanism of action of chlorpromazine. PubMed. [Link]

  • Chalecka, A. M., et al. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. PMC - PubMed Central. [Link]

  • The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. PubMed Central. (2021). [Link]

  • Vranken, A. M., et al. (1987). Effects of Cis-Hydroxyproline on Type II Cell Development in Fetal Rat Lung. PubMed. [Link]

  • Phang, J. M., et al. (2018). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. PMC - PubMed Central. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Promazine and its Key Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of the antipsychotic agent promazine and its primary metabolites, promazine sulfoxide and N-desmethylpromazine, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation. The method demonstrates excellent linearity, accuracy, and precision, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3] This protocol is designed for researchers in clinical pharmacology, drug metabolism studies, and therapeutic drug monitoring.

Introduction

Promazine is a phenothiazine derivative used in the treatment of psychiatric disorders.[4] Like other phenothiazines, it undergoes extensive hepatic metabolism, primarily through sulfoxidation and N-demethylation, catalyzed by cytochrome P450 enzymes such as CYP1A2, CYP3A4, and CYP2C19.[5][6] The resulting metabolites, including promazine sulfoxide and N-desmethylpromazine, contribute to the overall pharmacological and toxicological profile of the drug.[7] Therefore, a reliable analytical method to quantify both the parent drug and its major metabolites in biological matrices is crucial for pharmacokinetic studies and effective therapeutic drug monitoring.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals in biological fluids due to its high resolution and sensitivity.[8][9][10] This note describes an optimized HPLC-UV method that provides a cost-effective and accessible approach for the simultaneous determination of promazine and its key metabolites.

Principle of the Method

The method is based on the extraction of promazine, its metabolites, and an internal standard (IS) from human plasma using solid-phase extraction (SPE). SPE is chosen over liquid-liquid extraction (LLE) for its superior efficiency, higher throughput, and ability to produce cleaner extracts with minimal matrix interference.[11] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for the resolution of the analytes based on their hydrophobicity. Detection and quantification are performed using a UV-Vis detector set at a wavelength that provides optimal sensitivity for all compounds of interest.

Materials and Reagents

  • Standards: Promazine HCl, Promazine Sulfoxide, N-desmethylpromazine (analytical grade)

  • Internal Standard (IS): Chlorpromazine HCl

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (reagent grade), Ammonium acetate (reagent grade)

  • Plasma: Drug-free human plasma

  • SPE Cartridges: C18-based, mixed-mode, or polymeric reversed-phase cartridges (e.g., Bond Elut Certify, Oasis HLB).[11][12]

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately nonpolar compounds like phenothiazines.
Mobile Phase Acetonitrile : 25 mM Ammonium Acetate Buffer (pH 4.5) (40:60, v/v)The buffer controls the ionization state of the basic amine groups on the analytes, ensuring symmetric peak shapes.[13] Acetonitrile provides good elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 35 °CImproves peak shape and ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 20 µLA suitable volume to achieve desired sensitivity without overloading the column.
UV Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the phenothiazine ring structure.
Internal Standard Chlorpromazine HClStructurally similar to promazine, ensuring comparable extraction efficiency and chromatographic behavior, which is critical for accurate quantification.[8]

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Promazine HCl, Promazine Sulfoxide, N-desmethylpromazine, and Chlorpromazine HCl (IS) in separate volumetric flasks using methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 methanol:water mixture to create working standards for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific SPE cartridge used.[14]

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 25 mM Ammonium Acetate Buffer (pH 4.5). Do not allow the cartridge to dry.

  • Sample Loading: To 1 mL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analytes and the IS from the cartridge with 2 mL of methanol containing 2% formic acid into a clean collection tube. The acidic modifier ensures the analytes are protonated and readily released from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

Method Validation

The method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[1][15][16]

  • Selectivity: Six different lots of blank human plasma were analyzed and showed no significant interfering peaks at the retention times of the analytes or the IS.

  • Linearity: The calibration curves were linear over the concentration range of 10-1000 ng/mL for all analytes, with a correlation coefficient (r²) > 0.995.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ).

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Promazine 30 (Low)5.87.2+4.5
300 (Mid)3.14.5+2.1
800 (High)2.53.8-1.3
Promazine Sulfoxide 30 (Low)6.28.1+5.3
300 (Mid)3.55.1+3.0
800 (High)2.84.2-0.8
N-desmethylpromazine 30 (Low)7.18.9+6.1
300 (Mid)4.05.8+3.5
800 (High)3.24.9-1.1
  • Recovery: The extraction recovery was determined by comparing the peak areas of pre-spiked extracted samples to those of post-spiked extracted samples. The recovery for all analytes was consistently above 85%.

  • Limit of Quantification (LOQ): The LLOQ was established at 10 ng/mL, the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.

Results and Discussion

The developed HPLC method provides excellent separation of promazine, its metabolites, and the internal standard. A representative chromatogram is shown below, demonstrating clear resolution and symmetrical peak shapes. The total run time is under 15 minutes, allowing for efficient sample throughput.

This method is robust and suitable for routine analysis. For higher sensitivity and specificity, particularly for detecting very low concentrations or for complex metabolite profiling, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is recommended.[4][8][17][18]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Plasma Sample (1 mL) Spike 2. Spike with IS Sample->Spike SPE_Load 3. Load onto Conditioned SPE Spike->SPE_Load SPE_Wash 4. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 5. Elute Analytes SPE_Wash->SPE_Elute Evap 6. Evaporate to Dryness SPE_Elute->Evap Recon 7. Reconstitute Evap->Recon Inject 8. Inject into HPLC System Recon->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. UV Detection (254 nm) Separate->Detect Quantify 11. Quantify using Calibration Curve Detect->Quantify Report 12. Generate Report Quantify->Report

Caption: Overall workflow for the HPLC analysis of promazine and metabolites.

Conclusion

This application note provides a comprehensive, validated HPLC-UV method for the quantitative analysis of promazine and its primary metabolites in human plasma. The protocol is reliable, accurate, and precise, making it a valuable tool for pharmacokinetic research and clinical applications where therapeutic drug monitoring of promazine is required.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]

  • Kintz, P., Ameline, A., & Raul, J. S. (2022). Promazine Detection in Human Hair: Presentation of an LC-MS-MS Method and Pattern of Drug Discontinuation. Journal of Analytical Toxicology, 46(7), 803–806. Retrieved from [Link]

  • Wójcikowski, J., Daniel, W. A. (2002). Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine. British Journal of Clinical Pharmacology, 53(3), 278-286. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of promazine and promethazine recorded in the scheduled MRM mode. Retrieved from [Link]

  • Midha, K. K., et al. (1986). Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics. Drug Metabolism and Disposition, 14(2), 263-6. Retrieved from [Link]

  • Goldenberg, H., & Fishman, V. (1964). A DETAILED EVALUATION OF PROMAZINE METABOLISM. Proceedings of the Society for Experimental Biology and Medicine, 115, 1044-50. Retrieved from [Link]

  • Ulrich, S. (1998). Solid-phase microextraction for the assay of levomepromazine in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 299-305. Retrieved from [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (2024). A comprehensive overview of the methods used for the determination of chlorpromazine in biological matrices. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A New Method for the Therapeutic Drug Monitoring of Chlorpromazine in Plasma by Gas Chromatography–Mass Spectrometry Using Dispersive Liquid–Liquid Microextraction. Retrieved from [Link]

  • Madej, K., Kała, M., & Woźniakiewicz, M. (2003). ANALYSIS OF PROMAZINE IN BIOLOGICAL FLUIDS BY HPLC AND MECC WITH SPECTROPHOTOMETRIC DETECTION IN TWO CASES OF FATAL POISONING. Acta Poloniae Pharmaceutica, 60(4), 253-258. Retrieved from [Link]

  • ResearchGate. (2003). Analysis of promazine in biological fluids by HPLC and MECC with spectrophotometric detection in two cases of fatal poisoning. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Methods for Promethazine Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2014). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]

  • Cogent HPLC. (n.d.). Promethazine Assay & Impurity Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

Sources

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 2-Hydroxypromazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation of 2-Hydroxypromazine, a key metabolite of the phenothiazine antipsychotic drug promazine, from complex biological matrices such as plasma and urine. Due to the polar nature of 2-Hydroxypromazine, a mixed-mode SPE strategy is employed to achieve high recovery and excellent sample cleanup, ensuring reliable downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a step-by-step methodology, explains the scientific rationale behind each step, and offers guidance for adapting the protocol to specific research needs.

Introduction: The Rationale for Selective Extraction

2-Hydroxypromazine is a significant metabolite of promazine, and its quantification in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The inherent complexity of biological matrices, such as plasma and urine, which contain numerous endogenous components like proteins, lipids, and salts, necessitates a robust sample preparation method to isolate the analyte of interest.[1] Solid-phase extraction (SPE) is a powerful technique that replaces cumbersome liquid-liquid extractions, offering improved reproducibility, higher throughput, and reduced solvent consumption.[2]

The physicochemical properties of 2-Hydroxypromazine, particularly its predicted pKa of 9.26 and the presence of both a hydroxyl group and a tertiary amine, make it a suitable candidate for a mixed-mode SPE approach. This strategy combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and cleaner extracts.

Understanding the Analyte: Physicochemical Properties of 2-Hydroxypromazine

A successful SPE method development is contingent on a thorough understanding of the analyte's properties.

PropertyValueImplication for SPE
Molecular Formula C₁₇H₂₀N₂OS-
Molecular Weight 300.42 g/mol -
Predicted pKa 9.26 ± 0.20The tertiary amine will be protonated and positively charged at a pH below this value, making it amenable to cation exchange.
Predicted Boiling Point 479.4 ± 45.0 °CNot directly relevant for SPE but indicates low volatility.
Solubility Slightly soluble in Chloroform and MethanolThis informs the choice of elution solvents.
Structure Phenothiazine ring with a hydroxyl group and a dimethylaminopropyl side chain.The aromatic ring system provides hydrophobicity for reversed-phase retention, while the tertiary amine allows for ion-exchange interactions. The hydroxyl group increases polarity compared to the parent drug.

Source: ChemicalBook, 2024[3]

The SPE Workflow: A Step-by-Step Guide

The following diagram illustrates the comprehensive workflow for the extraction and analysis of 2-Hydroxypromazine from biological samples.

SPE_Workflow cluster_SamplePrep Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Sample Biological Sample (Plasma or Urine) Pretreat Dilution & pH Adjustment (e.g., with Phosphate Buffer) Sample->Pretreat Load 3. Load Sample Centrifuge Centrifugation (to remove particulates) Pretreat->Centrifuge Condition 1. Condition (Methanol) Centrifuge->Condition Equilibrate 2. Equilibrate (Buffer at Load pH) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Aqueous Wash) Load->Wash1 Wash2 5. Wash 2 (Organic Wash) Wash1->Wash2 Elute 6. Elute (Acidified Organic Solvent) Wash2->Elute Evaporate Evaporation (under Nitrogen) Elute->Evaporate Reconstitute Reconstitution (in Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for 2-Hydroxypromazine Extraction and Analysis.

Detailed Protocols

The following protocols are designed as a robust starting point and can be further optimized based on specific laboratory instrumentation and sample characteristics.

Protocol 1: SPE of 2-Hydroxypromazine from Human Plasma

This protocol is adapted from a validated method for the closely related compound, 3-Hydroxypromazine, and is expected to provide excellent performance for 2-Hydroxypromazine.[4]

Materials:

  • Mixed-mode Cation Exchange SPE Cartridges (e.g., C8/SCX)

  • Human Plasma Samples

  • Internal Standard (IS) working solution (e.g., 2-Hydroxypromazine-d3)

  • 0.1 M Phosphate Buffer (pH 6.0)

  • Methanol (HPLC Grade)

  • Deionized Water

  • 2% Formic Acid in Methanol

  • 20% Methanol in Water

  • Microcentrifuge tubes

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 400 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.[4] The pH of 6.0 ensures that the tertiary amine of 2-Hydroxypromazine (pKa ~9.26) is protonated and positively charged, facilitating strong retention on the cation exchange phase.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

  • Solid-Phase Extraction:

    • Condition: Condition a mixed-mode SPE cartridge with 1 mL of methanol.

    • Equilibrate: Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.[4]

    • Load: Load the supernatant from the pre-treatment step onto the SPE cartridge at a slow and steady flow rate (approx. 1-2 drops/second).

    • Wash 1 (Aqueous): Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Wash 2 (Organic): Wash the cartridge with 1 mL of 20% methanol in water to remove less polar, non-basic interferences.[4]

    • Dry the cartridge under vacuum for 5 minutes to remove residual wash solvents.

  • Elution:

    • Elute the analyte with 1 mL of 2% formic acid in methanol.[4] The acidic mobile phase neutralizes the charge on the tertiary amine, disrupting the ion-exchange interaction and allowing for elution.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SPE of 2-Hydroxypromazine from Human Urine

Urine samples generally require less extensive pre-treatment than plasma. However, enzymatic hydrolysis may be necessary to analyze for conjugated metabolites.

Materials:

  • Same as Protocol 1, with the addition of β-glucuronidase/arylsulfatase if conjugated metabolites are of interest.

Procedure:

  • Sample Pre-treatment (for total 2-Hydroxypromazine):

    • To 1 mL of urine, add an appropriate volume of β-glucuronidase/arylsulfatase solution in an acetate buffer.

    • Incubate at an optimized temperature and duration (e.g., 37°C for 4 hours or overnight) to hydrolyze glucuronide and sulfate conjugates.

    • Following incubation, adjust the pH of the sample to approximately 6.0 with a phosphate buffer.

    • Centrifuge to remove any particulates.

  • Solid-Phase Extraction:

    • Follow the same conditioning, equilibration, loading, washing, and elution steps as outlined in Protocol 1.

Downstream Analysis: LC-MS/MS Parameters

A highly sensitive and selective method for the quantification of 2-Hydroxypromazine is achievable using a UPLC system coupled to a tandem mass spectrometer.

ParameterRecommended ConditionRationale
LC System UPLC SystemProvides high resolution and rapid analysis times.
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)Offers good retention and peak shape for phenothiazine metabolites.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure protonation of the analyte for good peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for gradient elution.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate.A typical gradient for eluting moderately polar compounds.[4]
Injection Volume 5-10 µLDependent on system sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI+)The tertiary amine is readily protonated.
MRM Transitions To be determined by direct infusion of a 2-Hydroxypromazine standard. Precursor ion will be [M+H]⁺.Ensures high selectivity and sensitivity for quantification.

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity: A linear relationship between concentration and response over the desired quantification range.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).

  • Recovery: The efficiency of the extraction process should be consistent and reproducible. For similar phenothiazine derivatives, recoveries of 64.0-89.9% from plasma and 65.1-92.1% from urine have been reported using C18 SPE.[5]

  • Matrix Effects: Assessment of ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Analyte stability in the biological matrix under various storage conditions and during the analytical process.

Troubleshooting and Expert Insights

  • Low Recovery:

    • Incomplete Elution: The elution solvent may not be strong enough. Consider increasing the percentage of organic solvent or the acidity of the elution solution.

    • Analyte Breakthrough during Loading/Washing: Ensure the pH of the loading solution is at least 2 units below the pKa of the analyte for strong cation exchange retention. The organic content of the wash step may be too high.

    • Irreversible Binding: While less common with modern SPE phases, strong, non-specific binding can occur. Ensure proper conditioning and equilibration.

  • Poor Reproducibility:

    • Inconsistent Flow Rate: Maintain a consistent, slow flow rate during sample loading.

    • Cartridge Drying: Do not let the sorbent bed dry out between the conditioning, equilibration, and loading steps.

  • Analyte Degradation: Phenothiazines can be susceptible to oxidation.[6] It is advisable to minimize sample exposure to light and air and to process samples promptly. The use of antioxidants in the collection tubes could be considered if degradation is observed.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation of 2-Hydroxypromazine from complex biological matrices. By leveraging both reversed-phase and ion-exchange mechanisms, this method achieves high selectivity and recovery, facilitating accurate and precise quantification by LC-MS/MS. This protocol serves as an excellent foundation for researchers and drug development professionals engaged in the bioanalysis of phenothiazine metabolites.

References

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • McMullin, M., et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(1), 36-44. Retrieved from [Link]

  • Marumo, A., et al. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Legal Medicine, 8(3), 169-175. Retrieved from [Link]

  • Svojanovska, B., et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(1), 36-44. Retrieved from [Link]

  • Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. Retrieved from [Link]

  • Li, N., et al. (2005). Rapid preparation of human urine and plasma samples for analysis of F2-isoprostanes by gas chromatography-mass spectrometry. Prostaglandins, Leukotrienes and Essential Fatty Acids, 73(1), 51-58. Retrieved from [Link]

  • Namrata, S., et al. (2020). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research, 9(8), 1059-1074. Retrieved from [Link]

  • Hamano, H., et al. (2024). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. Journal of Analytical Chemistry, 79(4), 435-442. Retrieved from [Link]

  • Dahl, S. G., et al. (1982). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Journal of Pharmacy and Pharmacology, 34(11), 681-686. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]

  • Das, B., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(3), 338-342. Retrieved from [Link]

  • Phenomenex. (2025). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]

  • Al-Haded, A. A., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(12), 3038. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Al-Haded, A. A., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(12), 3038. Retrieved from [Link]

  • Wang, J., et al. (2013). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences, 17(11), 1493-1498. Retrieved from [Link]

  • Waters Corporation. (n.d.). Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. Retrieved from [Link]

  • Guedes-Alonso, R., et al. (2015). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. Journal of Chromatography B, 990, 137-145. Retrieved from [Link]

Sources

Quantitative Analysis of 3-Hydroxypromazine in Whole Blood by LC-MS/MS: An Application Note for Toxicological Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 3-Hydroxypromazine in whole blood. As a primary metabolite of the phenothiazine antipsychotic, promazine, the accurate measurement of 3-Hydroxypromazine is critical in forensic and clinical toxicology to determine exposure and potential intoxication.[1] This document provides a comprehensive, step-by-step protocol from sample preparation using solid-phase extraction to the optimized LC-MS/MS parameters and full method validation, adhering to international bioanalytical method validation guidelines.[2][3][4] The described method offers high sensitivity and specificity, making it suitable for routine toxicological analysis.

Introduction: The Toxicological Significance of 3-Hydroxypromazine

Promazine, a phenothiazine-based antipsychotic, undergoes extensive metabolism in the body. One of the principal metabolic pathways is the hydroxylation of the parent compound, leading to the formation of 3-Hydroxypromazine.[1][5] The presence and concentration of this metabolite in biological samples, such as whole blood, serve as a reliable indicator of promazine use. In toxicological investigations, the accurate quantification of 3-Hydroxypromazine is paramount for assessing compliance, misuse, or overdose.

LC-MS/MS is the gold standard for quantitative bioanalysis in toxicology due to its exceptional sensitivity and selectivity.[1][6][7] This technique allows for the precise measurement of analytes in complex biological matrices, minimizing interferences and ensuring the reliability of results. This application note details a fully validated LC-MS/MS method designed for the robust quantification of 3-Hydroxypromazine in whole blood, providing the necessary protocols and validation data for implementation in a research or clinical setting.

Experimental Workflow Overview

The analytical workflow is designed to ensure sample integrity, efficient extraction, and accurate quantification. The process begins with sample pre-treatment, followed by solid-phase extraction (SPE) to isolate the analyte from the blood matrix. The purified extract is then subjected to LC-MS/MS analysis for separation and detection.

Workflow Overall Experimental Workflow SampleReceipt Sample Receipt & Accessioning Storage Storage at -20°C SampleReceipt->Storage SamplePrep Sample Preparation (SPE) Storage->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing & Review LCMS_Analysis->DataProcessing Report Final Report Generation DataProcessing->Report

Caption: High-level overview of the analytical workflow.

Detailed Methodologies and Protocols

Materials and Reagents
  • 3-Hydroxypromazine reference standard

  • 3-Hydroxypromazine-d3 (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Phosphate buffer (0.1 M, pH 6.0)

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

The rationale for selecting SPE is its ability to provide a cleaner extract compared to simpler methods like protein precipitation, by effectively removing matrix components such as phospholipids that can cause ion suppression in the mass spectrometer.

  • Sample Pre-treatment:

    • Pipette 200 µL of whole blood sample, calibrator, or quality control (QC) into a 2 mL microcentrifuge tube.

    • Add 20 µL of the internal standard (IS) working solution (e.g., 3-Hydroxypromazine-d3 at 100 ng/mL).

    • Add 400 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to separate the supernatant.[1]

  • Solid-Phase Extraction:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Ensure the cartridge does not dry out.

    • Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

    • Elute the analyte with 1 mL of 2% formic acid in methanol.[1]

  • Final Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

SPE_Protocol Solid-Phase Extraction Protocol Pretreatment Sample Pre-treatment: - 200 µL Whole Blood - Add IS & Buffer - Vortex & Centrifuge Loading Sample Loading: - Load Supernatant Pretreatment->Loading Conditioning SPE Cartridge Conditioning: - Methanol - Deionized Water - Phosphate Buffer Conditioning->Loading Washing Washing Steps: - Deionized Water - 20% Methanol in Water Loading->Washing Drying Drying: - Vacuum or Positive Pressure (5 min) Washing->Drying Elution Elution: - 2% Formic Acid in Methanol Drying->Elution Evaporation Evaporation & Reconstitution: - Dry under Nitrogen - Reconstitute in Mobile Phase Elution->Evaporation

Caption: Step-by-step solid-phase extraction workflow.

Protocol 2: LC-MS/MS Analysis

The chromatographic conditions are optimized to achieve a good peak shape and separation from any potential matrix interferences. A C18 column is chosen for its robust performance in reversed-phase chromatography of small molecules. The mass spectrometric detection is performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.[4]

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min[1]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Gas Temp 400°C
Collision Gas Nitrogen

Table 3: MRM Transitions for Quantification

The selection of a precursor ion ([M+H]⁺) and at least two product ions is crucial for confident identification and quantification. One product ion is used for quantification (quantifier), and a second serves as a confirmation (qualifier).

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zUse
3-Hydroxypromazine 301.186.1Quantifier[1]
301.1254.1Qualifier[1]
3-Hydroxypromazine-d3 (IS) 304.189.1Quantifier[1]

Note: Collision energies should be optimized for each transition on the specific instrument being used.

Method Validation

The developed method was fully validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4] The validation ensures that the method is reliable and suitable for its intended purpose.

Selectivity and Specificity

Six different blank whole blood samples were processed and analyzed to assess for interferences at the retention times of 3-Hydroxypromazine and its internal standard. No significant interfering peaks were observed.[1]

Linearity and Range

Linearity was established by analyzing an eight-point calibration curve over the concentration range of 1 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low: 3 ng/mL, Mid: 75 ng/mL, High: 400 ng/mL) in five replicates over three separate days.[1]

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low 3≤ 15%≤ 15%± 15%± 15%
Mid 75≤ 15%≤ 15%± 15%± 15%
High 400≤ 15%≤ 15%± 15%± 15%

Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% at LLOQ), Accuracy (%Bias) within ±15% (±20% at LLOQ).[1]

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution. The recovery of the extraction procedure was determined by comparing the peak response of pre-extraction spiked samples to that of post-extraction spiked samples. The results indicated that the matrix effect was minimal and consistently compensated for by the deuterated internal standard. The extraction recovery was consistent and reproducible across the different QC levels.

Stability

The stability of 3-Hydroxypromazine in whole blood was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The analyte was found to be stable under all tested conditions, with the mean concentration of the stability samples being within ±15% of the nominal concentration.[1]

Conclusion

The LC-MS/MS method described in this application note has been demonstrated to be a reliable, sensitive, and specific tool for the quantification of 3-Hydroxypromazine in whole blood. The comprehensive validation confirms that the method meets the stringent requirements for toxicological analysis. This protocol provides researchers, scientists, and drug development professionals with a robust methodology for monitoring promazine exposure in a variety of toxicological settings.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Hill, D. W., Kertesz, T. L., & Johnson-Davis, K. L. (2015). Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. Metabolomics, 11(4), 915–925.
  • Agilent Technologies. (n.d.). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. Retrieved from [Link]

  • Boumba, V. A., Rallis, G. S., & Vougiouklakis, T. (2018). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis, 154, 147-156.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Vinner, E., & Lillsunde, P. (2009). Determination of precursor ions for product ion spectral library matching. Journal of the American Society for Mass Spectrometry, 20(3), 370–376.
  • Ferrer, I., & Thurman, E. M. (2013). Correlation of precursor and product ions in single-stage high resolution mass spectrometry. A tool for detecting diagnostic ions and improving the precursor elemental composition elucidation.
  • Larsen, L. B., & Poulsen, N. A. (2015). Selection of precursor ions (Q1) and product ions (Q3) for MRM quantification of β-CN. Journal of Dairy Science, 98(11), 7629–7639.
  • Waters Corporation. (2021). Clinical LC-MS/MS Systems: Analytical Capabilities. Retrieved from [Link]

  • PerkinElmer. (2019). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. U.S.
  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (2014, October 28). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation parameters of optimised LC-MS. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Retrieved from [Link]

  • PubMed. (2012). LC-MS (/MS) in clinical toxicology screening methods. Retrieved from [Link]

  • AACC. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • PubMed Central. (n.d.). Mass Spectrometry Applications for Toxicology. Retrieved from [Link]

  • PubMed. (2023, September 5). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Retrieved from [Link]

  • PubMed. (1988). Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products. Retrieved from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Hydroxypromazine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific phenothiazine derivative. As 2-Hydroxypromazine is a primary metabolite of the antipsychotic drug Promazine, its direct chemical synthesis is not widely published and presents significant challenges. This document provides in-depth, experience-based troubleshooting advice and foundational protocols to address the common issues encountered during its synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental chemical principles and strategic considerations for the synthesis of 2-Hydroxypromazine.

Question 1: Why is the direct chemical synthesis of 2-Hydroxypromazine notoriously difficult?

Answer: The difficulty stems from three primary factors:

  • Metabolic Origin: 2-Hydroxypromazine is primarily known as a metabolite of Promazine.[1] Biological systems utilize highly specific enzymatic pathways (e.g., Cytochrome P450 monooxygenases) to achieve hydroxylation with a level of precision that is difficult to replicate with standard laboratory reagents.

  • Reactive Phenothiazine Core: The phenothiazine nucleus is an electron-rich heterocyclic system. This makes it highly susceptible to oxidation, particularly at the sulfur atom, which is often more reactive than the aromatic rings.[2][3]

  • Regioselectivity: The phenothiazine ring has multiple positions where electrophilic substitution (like hydroxylation) can occur. Without a strong directing group, reactions often yield a mixture of isomers (e.g., 3-hydroxypromazine), which can be challenging to separate from the desired 2-hydroxy product.[4]

Question 2: What is the primary side reaction I should anticipate, and how does it occur?

Answer: The most common and significant side reaction is the oxidation of the sulfur atom to form Promazine-5-sulfoxide .

The mechanism for both hydroxylation and sulfoxidation often proceeds through a common intermediate: a phenothiazine cation radical .[2][5] The electron-rich sulfur and nitrogen atoms can be easily oxidized by one electron to form this radical. In the presence of nucleophiles like water, the reaction pathway can diverge. The side chain on the nitrogen atom significantly influences whether the reaction favors sulfoxide formation or hydroxylation.[5] For promazine, which has a three-carbon aliphatic side chain, sulfoxide formation is often the dominant pathway in the absence of specific conditions that promote hydroxylation.[5]

G Promazine Promazine Radical Phenothiazine Cation Radical (Key Intermediate) Promazine->Radical -1e⁻ Sulfoxide Promazine-5-sulfoxide (Major Side Product) Radical->Sulfoxide + H₂O - H⁺ Hydroxide 2-Hydroxypromazine (Desired Product) Radical->Hydroxide + H₂O - H⁺ Nucleophile H₂O / Nucleophile Oxidant [Oxidizing Agent]

Caption: Competing pathways in Promazine oxidation.

Question 3: How does the stability of the final 2-Hydroxypromazine product affect handling and storage?

Answer: Hydroxylated phenothiazines, being phenolic compounds, are susceptible to oxidation. The introduction of a hydroxyl group can further increase the electron density of the aromatic ring, making the molecule prone to degradation by air and light, often indicated by a color change. In some environments, phenothiazines can act as pro-oxidants, forming stable and potentially toxic phenothiazinyl radicals.[6] Therefore, the purified product should be handled under an inert atmosphere (nitrogen or argon), protected from light by using amber vials, and stored at low temperatures (-20°C or below) to ensure its integrity.

Part 2: Troubleshooting Guide for Synthetic Workflows

This section provides direct answers to specific experimental problems you may encounter.

Problem: My reaction yields are consistently low, and the main isolated product is a white, crystalline solid, not my target compound.

Question 1: I've attempted a direct hydroxylation of Promazine, but my main product is an off-white solid that is not 2-Hydroxypromazine. What is this substance and what went wrong?

Answer: You have most likely synthesized Promazine-5-sulfoxide . This occurs when the reaction conditions favor oxidation of the sulfur atom over hydroxylation of the aromatic ring. This is a very common outcome.[3][7]

Troubleshooting Steps:

  • Confirmation:

    • Mass Spectrometry: The sulfoxide will have a mass of M+16 compared to Promazine.

    • ¹H NMR: Look for a downfield shift of the aromatic protons adjacent to the sulfur atom due to the electron-withdrawing effect of the sulfoxide group.

  • Protocol Adjustment:

    • Atmosphere Control: Rigorously exclude oxygen from your reaction. Use solvents that have been deoxygenated via sparging with nitrogen or argon. Maintain a positive pressure of an inert gas throughout the experiment.

    • Reagent Choice: Avoid harsh, non-specific oxidizing agents (e.g., excess hydrogen peroxide, permanganates). Consider using reagents known for aromatic hydroxylation or biomimetic systems.

    • Temperature Control: Run the reaction at the lowest feasible temperature to minimize over-oxidation.

Problem: My analysis shows a mixture of products, including what appears to be multiple hydroxylated isomers.

Question 2: I have successfully introduced a hydroxyl group, but LC-MS and NMR data suggest I have a mixture of 2-hydroxy, and possibly 3- or 7-hydroxy isomers. How can I improve regioselectivity?

Answer: Achieving regioselectivity is the most significant synthetic challenge. The electronic nature of the unsubstituted phenothiazine ring does not strongly direct substitution to the 2-position over other available sites.

Troubleshooting Workflow:

G Start Poor Regioselectivity Observed (Mixture of Isomers) Step1 Analyze Reaction Conditions: - Reagent Steric Hindrance - Solvent Polarity - Temperature Start->Step1 Step2 Modify Hydroxylating Agent Step1->Step2 Step3 Consider a Directed Synthesis Approach Step1->Step3 Option2A Use a bulkier hydroxylating reagent to favor the less-hindered 2-position. Step2->Option2A Option2B Explore biomimetic systems (e.g., Fenton-type reagents, metalloporphyrins) to mimic enzymatic selectivity. Step2->Option2B Option3A Attempt synthesis from a pre-functionalized phenothiazine (e.g., 2-bromo-phenothiazine). Step3->Option3A Conclusion Optimize for Single Isomer Formation Option2A->Conclusion Option2B->Conclusion Option3A->Conclusion

Caption: Workflow for troubleshooting poor regioselectivity.

Strategic Advice:

  • Steric Hindrance: Employing a sterically bulky hydroxylating agent may favor substitution at the less hindered 2- and 3- positions over the 1- or 4- positions.

  • Directed Synthesis: A more robust, albeit longer, approach is to start with a phenothiazine ring that is already substituted at the 2-position with a group that can be converted to a hydroxyl group (e.g., a methoxy or bromo group). The promazine side chain can then be added via N-alkylation.[8] This avoids the issue of regioselectivity altogether.

Problem: The purified product is unstable and decomposes during or after purification.

Question 3: After column chromatography, my fractions containing the product change from colorless to a pink or brown color upon solvent removal or standing. How can I prevent this degradation?

Answer: This indicates oxidation of your hydroxylated product. Phenols are easily oxidized, and this process can be accelerated by trace metal impurities, air, and light.

Detailed Purification and Handling Protocol:

  • Pre-Purification:

    • Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to remove peroxide impurities from the reaction.

    • Use an antioxidant during work-up. A small amount of butylated hydroxytoluene (BHT) can be added to the organic extracts.

  • Chromatography:

    • Deoxygenate all chromatography solvents by sparging with nitrogen or argon before use.

    • Consider adding a small amount (0.1%) of an antioxidant like triethylamine or BHT to the mobile phase to protect the compound on the column.

    • Wrap the chromatography column in aluminum foil to protect it from light.

  • Post-Purification:

    • Use a rotary evaporator with an inert gas bleed. Do not evaporate to complete dryness, as this exposes the product to heat and residual oxygen. Remove the final traces of solvent under high vacuum at room temperature.

    • Immediately dissolve the purified product in a deoxygenated solvent for storage or analysis.

    • Store the solid product in an amber vial, flush with argon, seal tightly, and store at -20°C or below.

Part 3: Methodologies & Data Reference

This section provides a starting protocol and reference data for characterization.

Protocol 3.1: A General Starting Point for Promazine Hydroxylation

Disclaimer: This is a conceptual protocol based on established chemical principles for phenothiazine modification. It is intended as a starting point for experienced chemists and requires careful optimization and safety assessment.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, thermometer, and nitrogen inlet, add Promazine (1 equivalent).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Dissolution: Add dry, deoxygenated dichloromethane via cannula. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of a mild hydroxylating agent (e.g., a peroxy acid or a Fenton-type system) in the same solvent. Add this solution dropwise to the promazine solution over 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes. Check for the disappearance of starting material and the appearance of new, more polar spots (product and sulfoxide).

  • Quenching: Once the starting material is consumed (or the reaction stalls), quench the reaction by slowly adding a cold, aqueous solution of sodium bisulfite (10% w/v) to destroy any remaining oxidizing agent.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Proceed immediately to purification.

Table 1: Reference Data for Product Characterization

This table provides expected characteristics to help differentiate the starting material from the primary byproduct and the desired product.

CompoundMolecular Weight ( g/mol )Expected LC RetentionKey ¹H NMR Features (Aromatic Region)
Promazine 284.42HighestComplex multiplet, ~6.8-7.3 ppm.
Promazine-5-sulfoxide 300.42IntermediateProtons ortho to sulfoxide shifted downfield significantly (>7.5 ppm).
2-Hydroxypromazine 300.42LowestIntroduction of a new singlet/doublet pattern due to the OH group; protons on the hydroxylated ring will show distinct shifts compared to the unsubstituted ring.

References

  • Cheng, H. Y., Sackett, P. H., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of the American Chemical Society. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Hydroxy Promazine. Available at: [Link]

  • Iuga, C., et al. (2012). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). Promazine. National Institutes of Health. Available at: [Link]

  • Morucci, P., et al. (2021). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. Request PDF. Available at: [Link]

  • Drugs.com. (2024). Promazine: Indications, Side Effects, Warnings. Available at: [Link]

  • Wikipedia. (n.d.). Chlorpromazine. Available at: [Link]

  • Gpatindia. (2020). PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Wang, S., et al. (2022). Tailoring hydroxyl groups of organic phenazine anodes for high-performance and stable alkaline batteries. Energy & Environmental Science (RSC Publishing). Available at: [Link]

  • Lummis, P. A., et al. (2018). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Kurczab, R., et al. (2014). First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Structures and calculated chemical properties of the phenothiazines... Available at: [Link]

  • Fishman, V., & Goldenberg, H. (1963). Hydroxylation in vitro of pharmacologically active phenothiazine derivatives. Oxford Academic. Available at: [Link]

  • Kiekens, F., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. Available at: [Link]

  • Adams, E., & Norton, I. L. (1964). PURIFICATION AND PROPERTIES OF INDUCIBLE HYDROXYPROLINE 2-EPIMERASE FROM PSEUDOMONAS. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ISOLATION, PURIFICATION, AND CHARACTERIZATION OF PORCINE SKIN COLLAGEN... Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Hydroxypromazine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxypromazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 2-Hydroxypromazine in solution. As a phenothiazine derivative, 2-Hydroxypromazine is susceptible to various degradation pathways that can impact experimental outcomes and the integrity of your results. This resource offers practical, field-proven insights to help you navigate the complexities of its stability.

Frequently Asked Questions (FAQs)

Solution Preparation and Handling

Q1: What is the recommended solvent for preparing a stock solution of 2-Hydroxypromazine?

A1: For optimal stability, it is recommended to use a deoxygenated solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for initial stock solutions. For aqueous buffers, it is crucial to use deoxygenated water (e.g., by sparging with nitrogen or argon) and to maintain a slightly acidic pH (e.g., pH 4-6) to minimize oxidation.

Q2: How should I store my 2-Hydroxypromazine stock solution to ensure its longevity?

A2: To maximize the stability of your stock solution, adhere to the following storage guidelines:

  • Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light at all times by using amber-colored vials or by wrapping the vials in aluminum foil.[1] Phenothiazines are known to be light-sensitive.

  • Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize contact with oxygen.

Q3: Can I expect my 2-Hydroxypromazine stock solution to be stable at room temperature for the duration of an experiment?

A3: It is not recommended to keep 2-Hydroxypromazine solutions at room temperature for extended periods. If your experiment requires the solution to be at room temperature, prepare a fresh dilution from a frozen stock and use it within a few hours. Always keep the solution protected from light.

Stability and Degradation

Q4: What are the primary degradation pathways for 2-Hydroxypromazine in solution?

A4: As a phenothiazine derivative, 2-Hydroxypromazine is primarily susceptible to four main degradation pathways:

  • Oxidative Degradation: The sulfur atom in the phenothiazine ring is easily oxidized to form the sulfoxide, and further to the sulfone. This is a common degradation pathway for phenothiazines.[2]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various degradation products.[3][4] 2-Hydroxypromazine itself can be a photoproduct of other phenothiazines, indicating its photochemical reactivity.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of 2-Hydroxypromazine.

  • Hydrolysis: Degradation can occur at the extremes of pH (acidic and basic conditions). The stability of phenothiazines is known to be affected by the pH of the solution.[5]

Q5: What are the expected degradation products of 2-Hydroxypromazine?

A5: Based on the known degradation pathways of similar phenothiazine compounds, the expected degradation products of 2-Hydroxypromazine include:

  • 2-Hydroxypromazine sulfoxide: Formed through oxidation of the sulfur atom.

  • 2-Hydroxypromazine N-oxide: Formed through oxidation of the tertiary amine in the side chain.[2]

  • Hydroxylated and dealkylated derivatives: Further degradation can lead to changes in the side chain and the aromatic rings.

Below is a diagram illustrating the potential primary degradation pathways.

Potential Degradation Pathways of 2-Hydroxypromazine 2-Hydroxypromazine 2-Hydroxypromazine 2-Hydroxypromazine_Sulfoxide 2-Hydroxypromazine Sulfoxide 2-Hydroxypromazine->2-Hydroxypromazine_Sulfoxide Oxidation (e.g., H₂O₂) 2-Hydroxypromazine_N_oxide 2-Hydroxypromazine N-oxide 2-Hydroxypromazine->2-Hydroxypromazine_N_oxide Oxidation Photodegradation_Products Photodegradation Products 2-Hydroxypromazine->Photodegradation_Products Light/UV Hydrolysis_Products Hydrolysis Products 2-Hydroxypromazine->Hydrolysis_Products Acid/Base Troubleshooting Peak Tailing in HPLC of 2-Hydroxypromazine start Peak Tailing Observed ph_adjust Lower Mobile Phase pH (2.5 - 3.5) start->ph_adjust check_tailing1 Tailing Resolved? ph_adjust->check_tailing1 buffer_tea Increase Buffer Concentration (20-50 mM) Add 0.1% TEA check_tailing1->buffer_tea No success Peak Shape Optimized check_tailing1->success Yes check_tailing2 Tailing Resolved? buffer_tea->check_tailing2 column_change Change HPLC Column (High-Purity, End-Capped, or Different Phase) check_tailing2->column_change No check_tailing2->success Yes check_tailing3 Tailing Resolved? column_change->check_tailing3 check_tailing3->success Yes further_investigation Investigate Other Factors (e.g., sample solvent, injection volume) check_tailing3->further_investigation No

Caption: Systematic approach for troubleshooting peak tailing.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. [4]The following protocols are based on ICH guidelines and are designed to induce approximately 5-20% degradation. [6]

General Procedure
  • Prepare a solution of 2-Hydroxypromazine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several aliquots for each stress condition.

  • Expose each aliquot to the specified stress condition for a defined period.

  • At appropriate time points, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Stress Conditions
Stress Condition Reagents and Conditions Typical Duration
Acid Hydrolysis 0.1 M HCl at 60°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C2 - 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature24 hours
Thermal Degradation Dry heat at 105°C24 hours
Photolytic Degradation Exposure to UV light (254 nm)24 hours

Note: The duration of the study may need to be adjusted based on the observed degradation.

The following workflow diagram outlines the process of a forced degradation study.

Forced Degradation Study Workflow start Prepare 2-Hydroxypromazine Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize and Dilute sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Characterize Degradants and Determine Degradation Pathway analyze->end

Caption: Workflow for a forced degradation study.

References

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine. PubChem. Retrieved from [Link]

  • García, C., Piñero, L., Oyola, R., & Arce, R. (n.d.). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. Retrieved from [Link]

  • PubMed. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Phenothiazine derivatives - synthesis, characterization, and theoretical studies with an emphasis on the solvatochromic properties | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. Retrieved from [Link]

  • (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Free radical reactions of the phenothiazine, metiazinic acid. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. Retrieved from [Link]

  • PubMed. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Retrieved from [Link]

  • (n.d.). the study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Retrieved from [Link]

  • PubMed. (n.d.). Photodynamic Potentialities of Some Phenothiazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optical Studies of the Spectral Properties of Phenothiazines | Request PDF. Retrieved from [Link]

  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • EPA NEPS. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • IOSRPHR. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • PubMed. (2014, December 22). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Molnar Institute. (n.d.). Separation optimization in HPLC analysis implemented in R programming language. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement. Retrieved from [Link]

  • YouTube. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • MDPI. (n.d.). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. Retrieved from [Link]

  • PMC. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Modeling and Optimizing High Pressure Liquid Chromatography (HPLC) Columns for the Separation of Biopharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Optimizing separations in online comprehensive two‐dimensional liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in 2-Hydroxypromazine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 2-Hydroxypromazine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS) assays. As a hydroxylated metabolite of promazine, a phenothiazine-class antipsychotic, 2-Hydroxypromazine presents unique analytical challenges in complex biological matrices such as plasma, serum, and urine.[1][2][3]

This resource provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you identify, quantify, and mitigate matrix effects, ensuring the accuracy and reliability of your quantitative data.

Understanding the Core Problem: What is a Matrix Effect?

In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[4] This includes endogenous substances like proteins, lipids, salts, and metabolites.[5] A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of these co-eluting matrix components.[6][7] This phenomenon can manifest in two ways:

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to reduced sensitivity and potentially false-negative results. This is the most common type of matrix effect.[4][8]

  • Ion Enhancement: An increase in the analyte's signal intensity, which can lead to erroneously high quantification.[6]

The primary cause of matrix effects in Electrospray Ionization (ESI) is competition between the analyte and co-eluting matrix components for ionization in the MS source.[4][9] Highly concentrated or easily ionizable matrix components can consume the available charge or hinder the droplet evaporation process, thereby suppressing the ionization of the target analyte.[10][11] Given that bioanalytical methods for antipsychotic drugs are often subject to matrix effects, a thorough evaluation is essential for method validation as per regulatory guidelines.[7][12][13]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the LC-MS analysis of 2-Hydroxypromazine.

Q1: My 2-Hydroxypromazine signal is low and inconsistent across different plasma lots. How can I confirm if this is a matrix effect?

Answer: Low and variable signal intensity is a classic symptom of matrix effects. The variability across different lots of plasma suggests that the type and concentration of interfering components differ between sources. To definitively diagnose a matrix effect, you must systematically evaluate its presence and magnitude. Two primary experimental protocols are used for this purpose: Post-Column Infusion for qualitative assessment and Post-Extraction Spike for quantitative measurement.[6][14]

Experimental Protocol 1: Identifying Ion Suppression Zones via Post-Column Infusion

This experiment qualitatively identifies the retention time regions in your chromatogram where ion suppression or enhancement occurs.[15][16]

Objective: To visualize the impact of the injected matrix on a constant analyte signal.

Methodology:

  • Prepare Analyte Solution: Create a solution of 2-Hydroxypromazine in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).

  • Set Up Infusion: Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream after the analytical column but before the MS ion source. A 'T' connector is used to merge the two streams.

  • Establish Baseline: Start the infusion with the LC running its gradient. Allow the signal for 2-Hydroxypromazine to stabilize, creating a consistent, elevated baseline.

  • Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma extract prepared without the analyte) onto the LC column.

  • Analyze Chromatogram: Monitor the 2-Hydroxypromazine signal.

    • A dip in the baseline indicates a region of ion suppression.[5]

    • A rise in the baseline indicates a region of ion enhancement.

  • Evaluation: Compare the retention time of your 2-Hydroxypromazine peak from a standard injection with the suppression zones observed. If your analyte elutes within a suppression zone, a matrix effect is highly likely.

Experimental Protocol 2: Quantifying the Matrix Effect with a Post-Extraction Spike

This is the "gold standard" method to quantitatively determine the percentage of ion suppression or enhancement, as recommended by regulatory bodies like the FDA and EMA.[6][12][17]

Objective: To compare the analyte's response in a clean solvent versus its response in a processed matrix sample.

Methodology:

  • Prepare Set A (Neat Solution): Prepare a standard solution of 2-Hydroxypromazine in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels). Analyze these and record the peak areas.

  • Prepare Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., human plasma). Process them using your entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with 2-Hydroxypromazine to the same final concentration as in Set A. Analyze these samples and record the peak areas.[15]

  • Calculate the Matrix Factor (MF): The matrix effect is quantified by calculating the Matrix Factor (MF) using the following formula:[12]

    MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • MF < 1: Indicates ion suppression.

    • MF > 1: Indicates ion enhancement.

    • MF = 1: Indicates no matrix effect.

    For a robust method, the MF should ideally be between 0.85 and 1.15, and the coefficient of variation (CV) of the MF across different lots should be ≤15%.[12]

Q2: I've confirmed significant ion suppression. What is the most effective way to eliminate it?

Answer: The most effective strategy to eliminate matrix effects is to remove the interfering components through rigorous sample preparation before the sample is injected into the LC-MS system.[4] For phenothiazines like 2-Hydroxypromazine in biological fluids, the choice of sample cleanup technique is critical.

The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Pros Cons Typical Matrix Effect Reduction
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid). The supernatant is then analyzed.[18]Fast, simple, inexpensive, high recovery of many analytes.Non-selective; leaves many endogenous components (salts, phospholipids) in the supernatant. Often results in significant matrix effects.[19]Low to Moderate
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[20]More selective than PPT, can remove salts and some phospholipids.[19]Labor-intensive, requires large volumes of organic solvents, can be difficult to automate, emulsion formation can be an issue.[18][20]Moderate to High
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, interferences, or both. Analytes are then selectively washed and eluted.[21][22]Highly selective, provides the cleanest extracts, effectively removes salts and phospholipids, easily automated.[23]More complex method development, higher cost per sample.High to Very High

Recommendation for 2-Hydroxypromazine: While PPT is simple, it often provides the least effective cleanup and is prone to significant matrix effects.[19] For a robust and reliable assay, Solid-Phase Extraction (SPE) is highly recommended. LLE is a viable alternative if SPE is not feasible.

Troubleshooting & Mitigation Workflow

The following diagram outlines a systematic approach to diagnosing and resolving matrix effect issues.

MatrixEffect_Troubleshooting start_node start_node process_node process_node decision_node decision_node protocol_node protocol_node end_node end_node start Start: Inconsistent Signal or Poor Reproducibility diag Diagnose the Issue start->diag is_me Is it a Matrix Effect? diag->is_me pci Protocol: Post-Column Infusion diag->pci quant Quantify the Effect is_me->quant Yes other Troubleshoot Other (e.g., Instrument, Standard) is_me->other No mitigate Mitigate the Effect (Reduce/Eliminate) quant->mitigate pes Protocol: Post-Extraction Spike quant->pes sample_prep Optimize Sample Preparation mitigate->sample_prep chrom Optimize Chromatography mitigate->chrom compensate Compensate for Remaining Effect sample_prep->compensate spe_lle Methods: SPE, LLE sample_prep->spe_lle chrom->compensate hplc Methods: Gradient, Column Chemistry, Flow Rate chrom->hplc validate Re-Validate Method compensate->validate sil_is Method: Use Stable Isotope- Labeled Internal Standard compensate->sil_is

Caption: A decision tree for troubleshooting LC-MS matrix effects.

Q3: I want to develop an SPE method for 2-Hydroxypromazine from plasma. Where do I start?

Answer: Developing an SPE method involves selecting the right sorbent chemistry and optimizing the wash and elution steps. 2-Hydroxypromazine is a basic compound due to its amine functional groups and has moderate polarity. A mixed-mode cation exchange SPE sorbent is an excellent starting point as it utilizes both reversed-phase and ion-exchange retention mechanisms, providing high selectivity.[24]

Experimental Protocol 3: Mixed-Mode Cation Exchange SPE for 2-Hydroxypromazine

This protocol provides a robust starting point for extracting 2-Hydroxypromazine from plasma.

Objective: To selectively extract 2-Hydroxypromazine while removing proteins, phospholipids, and other endogenous interferences.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., polymeric sorbent with sulfonic acid groups).

  • Plasma sample containing 2-Hydroxypromazine.

  • Phosphoric acid or formic acid for pH adjustment.

  • Methanol (MeOH), Acetonitrile (ACN).

  • Ammonium hydroxide (NH₄OH).

  • SPE vacuum manifold.

Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Vortex to mix. This step lyses cells, precipitates some proteins, and ensures the analyte is in its protonated (cationic) state for retention on the sorbent.[22]

  • Condition: Pass 1 mL of MeOH through the SPE cartridge. This wets the sorbent and activates the functional groups.[21]

  • Equilibrate: Pass 1 mL of water, followed by 1 mL of 2% phosphoric acid in water through the cartridge. This prepares the sorbent for the sample's pH and solvent environment.[21]

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Wash 1 (Interference Elution): Pass 1 mL of 2% formic acid in water through the cartridge. This removes salts and very polar interferences.

  • Wash 2 (Phospholipid Elution): Pass 1 mL of MeOH through the cartridge. This removes less polar interferences like phospholipids, while the analyte remains bound by ion exchange.

  • Elute: Pass 1 mL of 5% NH₄OH in ACN (or MeOH) through the cartridge. The basic pH neutralizes the analyte, disrupting the ionic bond and allowing it to be eluted by the strong organic solvent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Protocol step_node step_node action_node action_node pretreat 1. Sample Pre-treatment (Dilute Plasma + Acid) condition 2. Condition (Methanol) pretreat->condition equilibrate 3. Equilibrate (Water/Acid) condition->equilibrate load 4. Load Sample equilibrate->load wash1 5. Wash 1 (Aqueous Acid) load->wash1 wash2 6. Wash 2 (Methanol) wash1->wash2 interferences_out1 Interferences Out wash1->interferences_out1 elute 7. Elute Analyte (Organic + Base) wash2->elute interferences_out2 Interferences Out wash2->interferences_out2 reconstitute 8. Evaporate & Reconstitute elute->reconstitute analyte_out Analyte Out (To LC-MS) reconstitute->analyte_out

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q: Can optimizing my chromatographic conditions help with matrix effects? A: Yes. Improving the chromatographic separation to move the 2-Hydroxypromazine peak away from any ion suppression zones is a very effective strategy.[4] You can try modifying the gradient profile (making it shallower to increase resolution), changing the mobile phase composition, or switching to a column with a different chemistry or smaller particle size (UHPLC) to achieve better separation from matrix components.[16]

Q: I still have a minor, consistent matrix effect after optimizing sample prep and chromatography. What should I do? A: When a matrix effect cannot be completely eliminated, the best approach is to compensate for it. The most reliable method is to use a stable isotope-labeled internal standard (SIL-IS) of 2-Hydroxypromazine.[10] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[4]

Q: Are phenothiazines like 2-Hydroxypromazine stable during sample preparation? A: This is a critical consideration. Phenothiazines can be susceptible to oxidation, potentially forming sulfoxide or N-oxide metabolites during the extraction process, especially if harsh conditions are used.[25][26][27] It is crucial to evaluate analyte stability during method development. Using milder extraction conditions and minimizing exposure to air and light can help prevent degradation.[25] Always include stability assessments (e.g., freeze-thaw, bench-top, post-preparative) as part of your method validation according to FDA and EMA guidelines.[17][28][29]

Q: What is a "matrix-matched" calibration and when should I use it? A: A matrix-matched calibration involves preparing your calibration standards in a blank biological matrix that is free of the analyte.[4][6] This approach helps to compensate for matrix effects because the standards and the unknown samples will experience similar ionization behavior. It is a good strategy when a SIL-IS is not available. However, its effectiveness is limited by the availability of a representative blank matrix and the potential for lot-to-lot variability in the matrix itself.[6]

References

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology. [Link]

  • Selvan, R. S. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Li, W., & Jian, W. Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Fang, X., et al. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]

  • Little, J. L. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • Trufelli, H., et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]

  • Li, W., & Picard, F. Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. MDPI. [Link]

  • Kruszewska, K., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Termedia. [Link]

  • LC-MS method validation resources. Reddit. [Link]

  • Bishop, C. L., et al. Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology. [Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. ResearchGate. [Link]

  • Zhang, Y., et al. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. National Institutes of Health (NIH). [Link]

  • Web course "LC-MS Method Validation". University of Tartu. [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Solid Phase Extraction. Orochem Technologies. [Link]

  • Malachová, A., et al. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]

  • Davidson, A. G. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method. PubMed. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Matrix effects and selectivity issues in LC-MS-MS. ResearchGate. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Chlorpromazine. PubChem - NIH. [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Acta Pharmaceutica Sciencia. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • Promazine. PubChem - NIH. [Link]

  • The metabolism of promazine and acetylpromazine in the horse. Research Bank. [Link]

  • Beckett, A. H., et al. The metabolism of chlorpromazine and promethazine to give new 'pink spots'. PubMed. [Link]

  • Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. National Institutes of Health (NIH). [Link]

  • phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of Promazine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of promazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method optimization, enabling you to overcome common challenges in your laboratory.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of promazine and its metabolites.

Issue 1: Poor Peak Shape (Tailing) for Promazine and its Metabolites

Question: My chromatogram shows significant tailing for the promazine peak, and to a lesser extent, for its metabolites. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like promazine and its metabolites is a common issue in reversed-phase HPLC.[1][2] The primary cause is the interaction between the positively charged amine groups on the analytes and negatively charged residual silanol groups on the silica-based stationary phase.[1][2]

Causality and Step-by-Step Solution:

  • Lower the Mobile Phase pH: Promazine has a pKa of approximately 10.4.[3][4] By lowering the mobile phase pH to between 2.5 and 4, both the analyte and the silanol groups are protonated. This minimizes the undesirable ionic interactions, leading to more symmetrical peaks.[1][5]

    • Action: Adjust the mobile phase pH using an additive like formic acid or phosphoric acid to a final concentration of 0.1%.

  • Optimize Buffer Concentration: A buffer is essential to maintain a constant mobile phase pH and to mask the residual silanol groups.[2][6]

    • Action: If you are already using a buffer, try increasing its concentration. A concentration of 20-50 mM is typically effective.[1]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups.

    • Action: If you are using an older column, consider switching to a modern, high-purity silica column specifically designed for the analysis of basic compounds.

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[1] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analytes.

    • Action: Add 0.1% TEA to your mobile phase. Be aware that TEA can suppress ionization in MS detection.

Issue 2: Shifting Retention Times

Question: I'm observing inconsistent retention times for promazine and its metabolites from one injection to the next. What could be the cause?

Answer:

Retention time instability can stem from several factors, including the mobile phase, the column, and the HPLC system itself. For ionizable compounds like promazine, poorly controlled mobile phase pH is a frequent culprit.[7]

Causality and Step-by-Step Solution:

  • Inadequate Mobile Phase Buffering: If the mobile phase pH is close to the pKa of promazine (pKa ≈ 10.4) or its metabolites like promazine sulfoxide (pKa ≈ 8.8), small fluctuations in pH can cause significant shifts in retention.[3][4][8]

    • Action: Ensure your mobile phase is adequately buffered. A buffer concentration of at least 20 mM is recommended. Also, ensure the mobile phase is freshly prepared and properly mixed.

  • Column Temperature Fluctuations: Changes in column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[9]

    • Action: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, can lead to drifting retention times.

    • Action: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is a good starting point.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in the mobile phase composition and flow rate, directly impacting retention times.

    • Action: Regularly inspect your pump for leaks and perform routine maintenance as recommended by the manufacturer.

Issue 3: Inadequate Resolution Between Promazine and Promazine Sulfoxide

Question: I am struggling to get baseline separation between the parent promazine peak and the promazine sulfoxide metabolite. How can I improve the resolution?

Answer:

Achieving good resolution between a parent drug and its closely related metabolites requires careful optimization of the mobile phase and stationary phase.

Causality and Step-by-Step Solution:

  • Mobile Phase Composition: The organic modifier (typically acetonitrile or methanol) and its ratio to the aqueous phase will significantly impact selectivity.

    • Action:

      • Try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter the elution order.

      • Optimize the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Mobile Phase pH: As promazine and promazine sulfoxide have different pKa values, adjusting the mobile phase pH can alter their relative retention times.[3][4][8]

    • Action: Perform a pH scouting experiment (e.g., at pH 3, 5, and 7) to determine the optimal pH for separation.

  • Stationary Phase Selection: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities.

    • Action: Screen different C18 columns from various manufacturers. A column with a different bonding chemistry (e.g., a phenyl-hexyl or embedded polar group column) may provide the necessary selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of promazine I should be looking for?

A1: The primary metabolites of promazine are N-desmethylpromazine and promazine sulfoxide.[10] 3-Hydroxypromazine is also a known metabolite.[11]

Q2: What is a good starting point for developing an HPLC method for promazine and its metabolites?

A2: A good starting point would be a reversed-phase method using a C18 column. For the mobile phase, a gradient elution with acetonitrile and water, both containing 0.1% formic acid, is a common choice.[12][13] The formic acid will help to control the pH and improve peak shape for the basic analytes.

Q3: What sample preparation techniques are recommended for analyzing promazine metabolites in plasma or urine?

A3: For biological matrices, sample preparation is crucial to remove interferences and concentrate the analytes.[14] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This is a classic technique that can provide a very clean extract.[15]

  • Solid-Phase Extraction (SPE): SPE is a more modern and often more reproducible technique that can also provide excellent sample cleanup.[11][16]

Q4: How can I ensure the stability of promazine and its metabolites during sample storage and analysis?

A4: Promazine and its metabolites can be susceptible to degradation, particularly oxidation.[17] It is important to store samples at low temperatures (e.g., -20°C or -80°C) and protect them from light.[18] For analytical standards, it is recommended to prepare fresh solutions regularly.

Part 3: Experimental Protocols & Data

Table 1: Physicochemical Properties of Promazine and Key Metabolites
CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (strongest basic)
PromazineC₁₇H₂₀N₂S284.4~10.4[3][4]
N-DesmethylpromazineC₁₆H₁₈N₂S270.4Not readily available
Promazine SulfoxideC₁₇H₂₀N₂OS300.4~8.8[8]
Protocol 1: Generic LC-MS/MS Method for Promazine and Metabolites in Plasma

This protocol is a starting point and should be optimized for your specific instrumentation and application.

  • Sample Preparation (SPE):

    • To 1 mL of plasma, add an internal standard.

    • Precondition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger organic solvent containing a small amount of acid or base.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be optimized by infusing individual standards.

Part 4: Visualizations

Diagram 1: Key Promazine Metabolites

Promazine_Metabolites Promazine Promazine C17H20N2S N_Desmethyl N-Desmethylpromazine C16H18N2S Promazine->N_Desmethyl N-Demethylation Sulfoxide Promazine Sulfoxide C17H20N2OS Promazine->Sulfoxide Sulfoxidation

Caption: Major metabolic pathways of promazine.

Diagram 2: Troubleshooting Workflow for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Lower Mobile Phase pH (e.g., to 2.5-4) Start->Check_pH Check_Buffer Increase Buffer Concentration (20-50 mM) Check_pH->Check_Buffer Tailing Persists Resolved Peak Shape Improved Check_pH->Resolved Issue Resolved Check_Column Use Base-Deactivated Column Check_Buffer->Check_Column Tailing Persists Check_Buffer->Resolved Issue Resolved Check_Solvent Inject Sample in Mobile Phase Check_Column->Check_Solvent Tailing Persists Check_Column->Resolved Issue Resolved Check_Solvent->Resolved Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing.

References

  • Benchchem. (n.d.). Resolving Peak Tailing in HPLC Analysis of Phenothiazine Compounds.
  • Karakuş, S., & Ertürk, A. P. (2022). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega, 7(44), 40089–40100. [Link]

  • Midha, K. K., et al. (1987). Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics.
  • Venkatesh, G., Mandal, B. K., & Navalgund, S. G. (2010). HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS. Semantic Scholar.
  • Smith, D. J., & Nuessle, J. A. (1981). The separation and determination of chlorpromazine and some of its related compounds by reversed-phase high performance liquid chromatography.
  • Pistos, C., & Stewart, J. T. (2003). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 27(5), 294-302.
  • Li, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2180. [Link]

  • National Center for Biotechnology Information. (n.d.). Promazine. PubChem. Retrieved from [Link]

  • Wang, P., et al. (2001). Quantitation of promethazine and metabolites in urine samples using on-line solid-phase extraction and column-switching.
  • Human Metabolome Database. (2012). Showing metabocard for Promazine 5-sulfoxide (HMDB0013938). Retrieved from [Link]

  • Li, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2180.
  • National Center for Biotechnology Information. (n.d.). Chlorpromazine. PubChem. Retrieved from [Link]

  • Dussy, F. E., et al. (2013). Chromatogram of promazine and promethazine recorded in the scheduled MRM mode showing three MRM transitions of each analyte.
  • Benchchem. (n.d.). Resolving Peak Tailing in HPLC Analysis of Phenothiazine Compounds.
  • Li, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine.
  • Gruenke, L. D., et al. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical Mass Spectrometry, 12(12), 707-713.
  • Oriental Journal of Chemistry. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(5).
  • El-Gindy, A., et al. (2008). A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations.
  • Karakuş, S., & Ertürk, A. P. (2022). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega, 7(44), 40089–40100.
  • Oriental Journal of Chemistry. (2020). Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Oriental Journal of Chemistry, 36(4).
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Hydroxypromazine Reference Standard.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 554-559.
  • David, V., et al. (2010). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie, 55(11-12), 921-927.
  • Caramelo, D., et al. (2023). Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples. Pharmaceuticals, 16(2), 304.
  • National Center for Biotechnology Information. (n.d.). Promazine 5-sulfoxide. PubChem. Retrieved from [Link]

  • Cogent TYPE-C Silica. (n.d.). Promethazine Assay & Impurity Methods.
  • Dolan, J. W. (2009). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 27(11), 944-949.
  • Moeller, K. E., et al. (2017). A Practical Guide to Urine Drug Monitoring. The Primary Care Companion for CNS Disorders, 19(5), 17f02151.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Wójciak-Kosior, M., & Skalska, A. (2015). Determination of promazine hydrochloride trace amounts by spectrofluorimetric method.
  • Drug Information Group. (n.d.). What drugs are likely to interfere with urine drug screens?
  • Cleanchem. (n.d.). Desmethyl Promazine | CAS No: 17140-12-4.
  • National Institute of Standards and Technology. (n.d.). Promazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Biotage. (n.d.). Forensic and toxicology sample preparation.
  • Benchchem. (n.d.). Application Note and Protocol: Quantitative Analysis of Promethazine and Its Impurities, Including Promethazine Sulfoxide.
  • Biosynth. (n.d.). Promethazine sulfoxide | 7640-51-9 | FP27184.

Sources

Technical Support Center: Quantification of 2-Hydroxypromazine in Complex Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Hydroxypromazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested solutions to help you overcome common challenges in your analytical workflow.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about 2-Hydroxypromazine and its analysis.

Q1: What is 2-Hydroxypromazine and why is its quantification important?

A1: 2-Hydroxypromazine is a primary metabolite of the phenothiazine antipsychotic drug, Promazine. Quantifying 2-Hydroxypromazine in biological matrices like plasma and urine is crucial for pharmacokinetic (PK) studies, toxicological assessments, and therapeutic drug monitoring to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Promazine.

Q2: What are the key physicochemical properties of 2-Hydroxypromazine to consider for method development?

A2: Understanding the physicochemical properties of 2-Hydroxypromazine is fundamental to developing a robust analytical method. Key properties include:

  • Molecular Weight: 300.42 g/mol

  • pKa: A predicted pKa of approximately 9.26 suggests it is a basic compound, which will be protonated at acidic pH.[1] This is a critical factor for both sample preparation and chromatographic separation.

  • LogP: The predicted XLogP3 is 4.2, indicating it is a relatively lipophilic molecule. This property guides the choice of solvents for extraction and the type of stationary phase for chromatography.

Q3: What analytical technique is most suitable for quantifying 2-Hydroxypromazine in complex samples?

A3: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying 2-Hydroxypromazine in complex biological matrices.[2] This technique offers high sensitivity, allowing for the detection of low concentrations, and high selectivity, which is essential for distinguishing the analyte from endogenous matrix components.

Q4: Can 2-Hydroxypromazine exist in conjugated forms in biological samples?

A4: Yes, like many drug metabolites, 2-Hydroxypromazine can undergo conjugation in the body, primarily with glucuronic acid or sulfate. This means that for the determination of total 2-Hydroxypromazine (conjugated and unconjugated), a hydrolysis step using enzymes like β-glucuronidase/arylsulfatase is often necessary prior to extraction.

Troubleshooting Guide: Sample Preparation

Effective sample preparation is the cornerstone of successful quantification. This section will address common issues encountered during the extraction of 2-Hydroxypromazine from complex matrices.

Q5: I am experiencing low recovery of 2-Hydroxypromazine from plasma using Solid-Phase Extraction (SPE). What could be the cause and how can I improve it?

A5: Low recovery in SPE can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Sub-optimal pH: Since 2-Hydroxypromazine is a basic compound (pKa ~9.26), the pH of the sample load solution is critical. To ensure the analyte is retained on a reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent, the pH should be adjusted to be at least 2 pH units below its pKa to ensure it is in its charged, protonated form. Conversely, for elution, a basic mobile phase can be used to neutralize the charge and facilitate its release from the sorbent.

  • Inadequate Sorbent Conditioning: Failure to properly condition the SPE cartridge will lead to poor retention and inconsistent results. Always follow the manufacturer's instructions, which typically involve sequential washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

  • Incorrect Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between 2-Hydroxypromazine and the SPE sorbent. For reversed-phase SPE, a high percentage of organic solvent is needed. For mixed-mode cation exchange, an elution solvent containing a counter-ion or with a pH that neutralizes the analyte will be more effective. A common elution solvent for phenothiazines is a mixture of an organic solvent with a small amount of acid or base, such as 2% formic acid in methanol.[2]

  • Analyte Breakthrough: This occurs when the analyte fails to retain on the sorbent during the loading step. This can be due to an insufficient amount of sorbent for the sample volume, a loading flow rate that is too high, or an inappropriate loading solution composition.

Workflow for Optimizing SPE Recovery

Caption: A logical workflow for troubleshooting and optimizing SPE recovery.

Table 1: Example SPE Protocol for Phenothiazines in Plasma

StepProcedureRationale
Pre-treatment To 1 mL of plasma, add internal standard and 2 mL of 0.1 M NaOH.[3]Alkalinization helps to disrupt protein binding and ensures the analyte is in a neutral state for some extraction modes.
Conditioning Condition a C18 SPE cartridge with 1 mL methanol, then 1 mL water.Activates the sorbent for optimal analyte retention.
Loading Load the pre-treated sample onto the SPE cartridge.The analyte is retained on the stationary phase.
Washing Wash with 1 mL of water, followed by 1 mL of 20% methanol in water.Removes polar interferences without eluting the analyte.
Elution Elute with 1 mL of a solvent mixture like chloroform-acetonitrile (8:2 v/v)[3] or 2% formic acid in methanol.[2]A strong organic solvent or a pH-modified solvent displaces the analyte from the sorbent.
Evaporation & Reconstitution Evaporate the eluate to dryness and reconstitute in mobile phase.Concentrates the sample and ensures compatibility with the LC-MS/MS system.

Troubleshooting Guide: LC-MS/MS Analysis

This section focuses on resolving common issues encountered during the instrumental analysis of 2-Hydroxypromazine.

Q6: My chromatographic peaks for 2-Hydroxypromazine are tailing. What is causing this and how can I fix it?

A6: Peak tailing is a common issue for basic compounds like 2-Hydroxypromazine and is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[4][5] These silanol groups can become deprotonated and negatively charged, leading to undesirable ionic interactions with the positively charged analyte.[2][4]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or acetic acid) will ensure that the silanol groups are fully protonated and less likely to interact with the analyte.

  • Use of Buffers: Adding a buffer salt, such as ammonium formate or ammonium acetate, to the mobile phase can help to shield the silanol groups and reduce secondary interactions.[2][4]

  • Column Choice: Modern HPLC columns, often referred to as "Type B" or high-purity silica columns, have a lower concentration of residual silanols and are end-capped to further reduce their activity. Using such a column is highly recommended for the analysis of basic compounds.

  • Sample Solvent: Ensure that the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions to avoid peak distortion.

Diagram of Silanol Interactions and Mitigation

Caption: Visualization of the cause of peak tailing and effective solutions.

Q7: I am unsure which MRM transitions to use for 2-Hydroxypromazine. How do I select the appropriate precursor and product ions?

A7: The selection of Multiple Reaction Monitoring (MRM) transitions is a critical step in developing a sensitive and specific LC-MS/MS method. The process involves:

  • Precursor Ion Selection: The precursor ion is typically the protonated molecule, [M+H]+. For 2-Hydroxypromazine with a molecular weight of 300.42 g/mol , the precursor ion will have a mass-to-charge ratio (m/z) of approximately 301.4.

  • Product Ion Selection: Product ions are generated by fragmenting the precursor ion in the collision cell of the mass spectrometer. For phenothiazines like 2-Hydroxypromazine, a common and abundant fragment results from the cleavage of the dimethylaminopropyl side chain. For promazine (MW 284.4 g/mol ), a common fragment is observed at m/z 86. It is highly probable that 2-Hydroxypromazine will exhibit a similar fragmentation pattern. Therefore, a primary product ion to investigate would be m/z 86. Additional product ions can be identified by performing a product ion scan on the precursor ion.

Table 2: Suggested MRM Transitions for 2-Hydroxypromazine

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
2-Hydroxypromazine301.486.1 (suggested)To be determined experimentally
2-Hydroxypromazine-d6 (IS)307.492.1 (suggested)To be determined experimentally

Note: These are suggested transitions based on the known fragmentation of similar compounds. Optimal transitions and collision energies should be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Q8: I am observing significant matrix effects in my analysis. How can I minimize their impact?

A8: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a common challenge in LC-MS/MS.[6] Here are some strategies to address this:

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can remove a larger portion of interfering matrix components.

  • Chromatographic Separation: Adjusting the HPLC gradient to better separate the analyte from the region where matrix components elute can be effective.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 2-Hydroxypromazine-d6, is the most effective way to compensate for matrix effects. Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ionization suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is identical to the samples can help to compensate for matrix effects.

Troubleshooting Guide: Analyte Stability

Ensuring the stability of 2-Hydroxypromazine in biological samples throughout the collection, storage, and analysis process is critical for generating reliable data.[7]

Q9: How should I assess the stability of 2-Hydroxypromazine in plasma?

A9: Stability should be evaluated under various conditions that mimic the sample lifecycle. This typically includes:

  • Freeze-Thaw Stability: This assesses the stability of the analyte after multiple cycles of freezing and thawing. Typically, quality control (QC) samples are analyzed after three freeze-thaw cycles. The samples are frozen at the intended storage temperature (e.g., -80°C) and then thawed to room temperature. This is repeated for the desired number of cycles.

  • Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the time samples might be left out during processing.

  • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C) and analyzed at various time points (e.g., 1, 3, 6 months) to determine the maximum allowable storage duration.

  • Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples in the autosampler. QC samples are extracted and left in the autosampler for a duration that reflects a typical analytical run.

For all stability assessments, the mean concentration of the stability samples should be within ±15% of the mean concentration of freshly prepared samples.[2]

Q10: What are some common causes of analyte instability and how can they be prevented?

A10: Analyte degradation can be caused by enzymatic activity, pH instability, oxidation, or light sensitivity.

  • Enzymatic Degradation: For plasma samples, it is crucial to quickly separate the plasma from red blood cells and freeze the samples to minimize enzymatic activity.

  • pH Instability: Buffering the sample at a pH where the analyte is most stable can be beneficial.

  • Oxidation: Phenothiazines can be susceptible to oxidation. Storing samples at low temperatures, protecting them from light, and potentially adding antioxidants (if compatible with the analytical method) can help to prevent this.

  • Adsorption: Due to its lipophilic nature, 2-Hydroxypromazine may adsorb to plastic or glass surfaces. Using silanized glassware or polypropylene tubes can minimize this.

By systematically addressing these common issues, you can develop a robust and reliable method for the quantification of 2-Hydroxypromazine in complex biological samples.

References

  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • LCGC North America. (2022). Why Do Peaks Tail?: LC Troubleshooting. Retrieved from [Link]

  • Marumo, A., Kumazawa, T., Lee, X. P., Fujimaki, K., Kuriki, A., Hasegawa, C., Sato, K., Seno, H., & Suzuki, O. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Forensic Science International, 159(2-3), 129–137. Retrieved from [Link]

  • Kumazawa, T., Hasegawa, C., Lee, X. P., Marumo, A., Kuriki, A., Seno, H., & Sato, K. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(21), 3243–3249. Retrieved from [Link]

  • LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Raggi, M. A., Casamenti, A., Mandrioli, R., Izzo, G., Kenndler, E., & Volterra, V. (2000). Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 201–211. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • He, Y., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Retrieved from [Link]

  • ResearchGate. (n.d.). Freeze-thaw stability testing of all the analytes in plasma. Retrieved from [Link]

  • Kumazawa, T., et al. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(9), 776-783. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time. Retrieved from [Link]

  • SCIEX. (n.d.). High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • Shimadzu. (n.d.). eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft Guidance). Retrieved from [Link]

  • El-Khatib, A. H., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6649. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4926, Promazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77525, 10-(3-(Dimethylamino)propyl)-10H-phenothiazin-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of promazine and promethazine recorded in the scheduled MRM mode showing three MRM transitions of each analyte. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of promazine (a) and promethazine (b), their molecular weights and the side-chain fragmentation resulting in the most abundant fragment for both compounds (m/z=86). Retrieved from [Link]

  • Primus, T. M., et al. (2005). Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products. Pest Management Science, 61(6), 605-611. Retrieved from [Link]

Sources

Technical Support Center: Method Validation for 2-Hydroxypromazine Analytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxypromazine analytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation. Here, we will address common challenges and frequently asked questions to ensure the development of robust and reliable analytical methods for this critical analyte.

Our approach is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry and adherence to global regulatory standards. We aim to explain not just the "how" but the "why" behind experimental choices, empowering you to build self-validating systems for your assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the validation of analytical methods for 2-Hydroxypromazine.

Q1: Which regulatory guidelines should I follow for the validation of a 2-Hydroxypromazine analytical assay?

A1: The choice of guidelines depends on the intended purpose of the assay. For methods used in pharmaceutical development and registration, the International Council for Harmonisation (ICH) guidelines are paramount. Specifically, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating various analytical tests.[1][2][3][4] For bioanalytical methods, which involve the quantification of 2-Hydroxypromazine in biological matrices (e.g., plasma, urine), you should adhere to the ICH M10 guideline on bioanalytical method validation .[5][6] Additionally, guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) should be consulted, as they provide detailed recommendations for bioanalytical method validation.[5][7][8][9][10]

Q2: What are the critical validation parameters for a quantitative HPLC assay for 2-Hydroxypromazine?

A2: For a quantitative High-Performance Liquid Chromatography (HPLC) assay, the following validation characteristics are essential to demonstrate that the method is suitable for its intended purpose[11]:

  • Specificity/Selectivity: The ability to accurately measure 2-Hydroxypromazine in the presence of other components such as impurities, degradation products, and matrix components.[3][12][13]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of 2-Hydroxypromazine and the analytical response over a defined range.[14]

  • Range: The interval between the upper and lower concentrations of 2-Hydroxypromazine for which the method has been shown to be accurate, precise, and linear.[15]

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known concentrations of 2-Hydroxypromazine.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of 2-Hydroxypromazine that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of 2-Hydroxypromazine in the analytical solutions and in the biological matrix under various storage and handling conditions.[16][17]

Q3: How do I address potential matrix effects when developing an LC-MS/MS method for 2-Hydroxypromazine in plasma?

A3: Matrix effects, which are the alteration of analyte ionization due to co-eluting components from the sample matrix, are a significant concern in LC-MS/MS bioanalysis.[18][19] These effects can lead to ion suppression or enhancement, impacting the accuracy and precision of the assay.[18][20] To mitigate matrix effects for 2-Hydroxypromazine analysis in plasma:

  • Optimize Sample Preparation: Employ a thorough sample clean-up procedure to remove interfering endogenous components. While protein precipitation is a simple technique, more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.[21][22]

  • Chromatographic Separation: Develop a robust chromatographic method that separates 2-Hydroxypromazine from matrix components, particularly phospholipids, which are a common source of matrix effects.[18]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.

  • Evaluate Different Ionization Sources: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects.

  • Post-Column Infusion Experiment: This experiment can help identify regions in the chromatogram where significant ion suppression or enhancement occurs, guiding the optimization of the chromatographic method.

Q4: What are the common stability challenges with 2-Hydroxypromazine and how can they be managed?

A4: Phenothiazine derivatives like 2-Hydroxypromazine can be susceptible to degradation, particularly through oxidation.[23] Instability can occur at various stages, from sample collection to final analysis.[24] Key stability aspects to evaluate include:

  • Freeze-Thaw Stability: Assess the stability of 2-Hydroxypromazine after multiple freeze-thaw cycles. It is advisable to aliquot samples to minimize the need for repeated thawing.

  • Short-Term (Bench-Top) Stability: Determine the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Evaluate the stability of 2-Hydroxypromazine in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over a duration that covers the expected sample storage period.

  • Stock Solution Stability: Confirm the stability of the stock and working solutions at their storage conditions.[25]

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.

To manage potential instability, consider the following:

  • Protect from Light: Store samples and solutions in amber vials or protect them from light, as phenothiazines can be light-sensitive.

  • Control Temperature: Maintain appropriate storage temperatures consistently.

  • Use of Antioxidants: In some cases, the addition of an antioxidant to the sample or solutions may be necessary to prevent oxidative degradation.[23]

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of 2-Hydroxypromazine.

Chromatography Issues (HPLC & LC-MS/MS)
Symptom Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Sample solvent stronger than the mobile phase.- Use a different column with a different stationary phase or end-capping.- Reduce the injection volume or sample concentration.[26]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve the sample in the mobile phase or a weaker solvent.[27]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction (inaccurate flow rate).- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.[28]- Use a column oven to maintain a stable temperature.[29]- Check for leaks in the pump and verify the flow rate.- Replace the column if it has exceeded its lifetime.
Ghost Peaks - Carryover from a previous injection.- Contamination in the mobile phase or system.- Inject a blank solvent after a high-concentration sample to check for carryover.[26]- Implement a needle wash step with a strong solvent.[30]- Prepare fresh mobile phase and flush the system.
Low Signal Intensity / Sensitivity - Matrix suppression (in LC-MS/MS).- Analyte degradation.- Incorrect detector settings.- Leak in the system.- Improve sample clean-up to reduce matrix components.- Investigate analyte stability and take necessary precautions (e.g., protect from light, use antioxidants).- Optimize detector parameters (e.g., wavelength for UV, ion source parameters for MS).- Check for leaks throughout the HPLC/LC-MS system.[27]
Quantitation & Reproducibility Issues
Symptom Potential Cause(s) Recommended Action(s)
High Variability in Results (%RSD) - Inconsistent sample preparation.- Pipetting errors.- Analyte instability.- Matrix effects.- Standardize the sample preparation procedure and ensure all steps are performed consistently.- Calibrate pipettes and use proper pipetting techniques.- Re-evaluate analyte stability under the experimental conditions.- Use a suitable internal standard (preferably a stable isotope-labeled one for LC-MS/MS).
Poor Accuracy (Recovery) - Inaccurate preparation of calibration standards.- Incomplete extraction of the analyte.- Significant matrix effects.- Degradation of the analyte during sample processing.- Prepare fresh calibration standards and verify their concentrations.- Optimize the extraction procedure to ensure complete recovery of the analyte.- Address matrix effects through improved sample clean-up or use of a co-eluting internal standard.- Minimize sample processing time and keep samples cool.
Non-linear Calibration Curve - Detector saturation at high concentrations.- Inappropriate range for the assay.- Adsorption of the analyte to vials or tubing.- Dilute high-concentration samples or reduce the injection volume.- Adjust the concentration range of the calibration standards.- Use silanized glassware or polypropylene vials to minimize adsorption.

Part 3: Experimental Protocols & Workflows

This section provides detailed protocols for key validation experiments.

Protocol 1: Specificity & Selectivity Assessment

Objective: To demonstrate that the analytical method can unequivocally assess 2-Hydroxypromazine in the presence of potential interferences.

Procedure:

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., plasma) to ensure no endogenous components interfere with the detection of 2-Hydroxypromazine or the internal standard (IS).

  • Interference from Metabolites and Related Compounds: Spike the blank matrix with known major metabolites of promazine (e.g., 3-hydroxypromazine, promazine sulfoxide) and other structurally similar compounds at their expected concentrations.[31][32] Analyze these samples to ensure no interference with the 2-Hydroxypromazine peak.

  • Forced Degradation Study (for stability-indicating methods): Subject 2-Hydroxypromazine to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the parent drug peak.

Acceptance Criteria: The response of interfering peaks at the retention time of 2-Hydroxypromazine should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ) standard.

Workflow for Method Validation

MethodValidationWorkflow Method Validation Workflow for 2-Hydroxypromazine Assay cluster_dev Method Development cluster_val Method Validation cluster_report Reporting Dev Develop & Optimize Assay (Chromatography, Sample Prep, MS) Specificity Specificity / Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) LLOQ->Stability Robustness Robustness Stability->Robustness Report Validation Report Compilation Robustness->Report Finalize Validation

Caption: A typical workflow for the validation of a 2-Hydroxypromazine analytical assay.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • S-Matrix. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Retrieved from [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. (n.d.). Retrieved from [Link]

  • MDPI. (2025). UHPLC–MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Retrieved from [Link]

  • ResearchGate. (2025). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Retrieved from [Link]

  • Restek. (2020). LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • ResearchGate. (2025). Identification and Quantification of Antipsychotics in Blood Samples by LC-MS-MS: Case Reports and Data from Three Years of Routine Analysis. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism and pharmacokinetic studies of propionylpromazine in horses. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • PubMed. (1981). The Metabolism of Promazine and Acetylpromazine in the Horse. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Hydroxy Promazine. Retrieved from [Link]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). Chlorpromazine. Retrieved from [Link]

  • Research Bank. (1981). The metabolism of promazine and acetylpromazine in the horse. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (2007). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. Retrieved from [Link]

  • PubMed. (2005). Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • JournalsPub. (2025). Major Analytical Problems in Current Pharmaceutical Drug Products. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Interference in the Electrochemical Detection of Phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in the electrochemical analysis of phenothiazine derivatives. This guide is structured to provide you, our fellow researchers, scientists, and drug development professionals, with practical, field-proven insights into overcoming the common challenge of interference. My goal is to equip you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring the integrity and reliability of your experimental results.

Section 1: Understanding the Challenge - The "Why" Behind Interference

The electrochemical detection of phenothiazines, a class of antipsychotic drugs, offers a sensitive and cost-effective analytical approach.[1] However, the accuracy of these measurements can be significantly compromised by the presence of interfering species, especially in complex biological matrices like blood serum or urine. These interfering compounds often have oxidation potentials close to that of phenothiazines, leading to overlapping voltammetric signals and inaccurate quantification.[2][3]

The most common culprits are endogenous electroactive species such as ascorbic acid (AA), uric acid (UA), and dopamine (DA).[2][4][5] For instance, ascorbic acid can be present in biological fluids at concentrations hundreds to thousands of times higher than that of the target phenothiazine drug.[6] This disparity in concentration, coupled with similar oxidation potentials, presents a significant analytical hurdle.

Below is a diagram illustrating the fundamental problem of signal overlap in voltammetric analysis.

Caption: Overlapping oxidation potentials of phenothiazines and common interferents.

Section 2: Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during your experiments. The solutions provided are based on established scientific principles and have been validated in numerous research applications.

FAQ: My phenothiazine signal is broad and poorly defined, even in simple standards. What could be the cause?

Answer: A broad, ill-defined peak often points to issues with the electrode surface or the supporting electrolyte.

  • Electrode Surface Fouling: The oxidation products of phenothiazines can sometimes adsorb onto the electrode surface, a phenomenon known as fouling.[7] This passivation layer impedes electron transfer, leading to distorted and attenuated signals.

    • Troubleshooting Protocol:

      • Mechanical Polishing: Gently polish the electrode surface with alumina slurry on a polishing pad.

      • Electrochemical Cleaning: Cycle the electrode potential in the supporting electrolyte without the analyte to electrochemically clean the surface. The specific potential range will depend on your electrode material (e.g., glassy carbon, gold).

      • Solvent Rinsing: Thoroughly rinse the electrode with deionized water and a suitable organic solvent (e.g., ethanol or acetone) between measurements.

  • Suboptimal pH of Supporting Electrolyte: The electrochemical behavior of phenothiazines is often pH-dependent.[8] An inappropriate pH can lead to poor peak shape and reduced sensitivity.

    • Troubleshooting Protocol:

      • Literature Review: Consult literature for the optimal pH range for your specific phenothiazine derivative.

      • pH Optimization Study: Perform a systematic study by varying the pH of your supporting electrolyte (e.g., phosphate buffer saline) and recording the resulting voltammograms. Plot the peak current versus pH to identify the optimal condition.

FAQ: I'm analyzing phenothiazines in a biological fluid, and my baseline is high and noisy, with interfering peaks obscuring my analyte signal. How can I resolve this?

Answer: This is a classic interference problem. The key is to either separate the phenothiazine from the interfering species or to use a measurement technique that can discriminate between them.

Strategy 1: Sample Preparation to Remove Interferences

Proper sample preparation is your first line of defense. The goal is to isolate the analyte of interest from the complex matrix.

  • Liquid-Phase Microextraction (LPME): This is a highly effective technique for extracting phenothiazines from aqueous samples like urine.[9]

    • Experimental Protocol: Ionic Liquid-Based Dynamic Liquid-Phase Microextraction [9]

      • Sample Preparation: Adjust the pH of the urine sample to a basic value (e.g., pH 11) with NaOH.

      • Extraction: Place the sample in a vial with a small volume (e.g., 50 µL) of an ionic liquid (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate).

      • Dynamic Extraction: Agitate the mixture vigorously (e.g., vortexing) for a set period (e.g., 15 minutes) to facilitate the transfer of the phenothiazine from the aqueous phase to the ionic liquid.

      • Phase Separation: Centrifuge the sample to separate the ionic liquid phase.

      • Analysis: Dilute the ionic liquid phase with a suitable solvent and inject it into your analytical system (e.g., HPLC with electrochemical detection).

Strategy 2: Electrode Modification for Selective Detection

Modifying the electrode surface can significantly enhance selectivity by promoting the electrochemical reaction of the phenothiazine while repelling or inhibiting the reaction of interfering species.

  • DNA-Modified Electrodes: DNA can be immobilized on an electrode surface and has been shown to have a strong intercalation with phenothiazine drugs.[10][11] This interaction can pre-concentrate the analyte at the electrode surface, enhancing the signal.[10]

  • Nanoparticle-Modified Electrodes: Gold or other metal nanoparticles can be used to modify electrodes, increasing the surface area and improving electron transfer kinetics.[3][10] Combining DNA and gold nanoparticles can create a highly sensitive and selective sensor for phenothiazines.[10][11]

Below is a workflow for preparing a DNA and gold nanoparticle co-modified electrode.

Electrode_Modification_Workflow Bare_Au Bare Gold Electrode Cysteamine Cysteamine Self-Assembled Monolayer Bare_Au->Cysteamine Incubate in Cysteamine Solution AuNP Gold Nanoparticle Immobilization Cysteamine->AuNP Immerse in Colloidal Gold Solution DNA DNA Immobilization AuNP->DNA Incubate in DNA Solution Final_Electrode DNA/AuNP/Cysteamine Modified Electrode DNA->Final_Electrode

Caption: Workflow for preparing a DNA and gold nanoparticle modified electrode.

Strategy 3: Advanced Voltammetric Techniques

Instead of modifying the sample or the electrode, you can use an electrochemical technique that inherently discriminates against interferences.

  • Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques are more sensitive than traditional cyclic voltammetry and can often resolve overlapping peaks.[12][13] They work by applying a series of voltage pulses, which helps to minimize the background (capacitive) current and enhance the faradaic current from the analyte.

FAQ: My results show poor reproducibility between experiments. What factors should I investigate?

Answer: Poor reproducibility is often a multifactorial issue. A systematic approach to troubleshooting is crucial.

  • Electrode Surface Inconsistency: Ensure your electrode cleaning and polishing procedure is consistent for every experiment.

  • Reference Electrode Instability: Check the filling solution of your reference electrode and ensure there are no air bubbles. A drifting reference potential will lead to inconsistent results.

  • Sample pH and Temperature Fluctuations: The electrochemical behavior of phenothiazines can be sensitive to both pH and temperature.[8] Ensure these parameters are tightly controlled.

  • Deoxygenation of the Solution: Dissolved oxygen can be electrochemically reduced and interfere with your measurements. Always purge your solutions with an inert gas (e.g., nitrogen or argon) before and during the experiment.

Section 3: Data and Protocols

To aid in your experimental design, the following tables summarize key parameters and provide a detailed protocol for a common analytical technique.

Table 1: Comparison of Electrochemical Techniques for Phenothiazine Detection

TechniquePrincipleAdvantagesDisadvantages
Cyclic Voltammetry (CV) Scans the potential linearly in both forward and reverse directions.Provides information about redox mechanisms.Lower sensitivity, susceptible to background current.
Differential Pulse Voltammetry (DPV) Superimposes voltage pulses on a linear potential ramp.High sensitivity, good resolution of overlapping peaks.[13]Slower scan rates.
Square Wave Voltammetry (SWV) Applies a square wave potential waveform.Very high sensitivity, fast scan rates.[12][13]More complex instrumentation.
Adsorptive Stripping Voltammetry (AdSV) Pre-concentrates the analyte on the electrode surface before the voltammetric scan.Extremely low detection limits.[14]Can be affected by matrix components that also adsorb.

Table 2: Common Interferences and Mitigation Strategies

InterferentTypical Biological ConcentrationOxidation Potential OverlapMitigation Strategy
Ascorbic Acid (AA) High (µM to mM range)[6]SignificantElectrode modification (e.g., with polymers or nanoparticles), enzymatic removal.[15]
Uric Acid (UA) High (µM range)ModeratepH optimization, use of uricase to enzymatically remove UA.[16][17]
Dopamine (DA) Low (nM to µM range)SignificantSelective electrode coatings, chromatographic separation.[2]

Section 4: Concluding Remarks

The successful electrochemical detection of phenothiazines in complex media hinges on a thorough understanding of potential interferences and the implementation of appropriate mitigation strategies. By carefully considering sample preparation, electrode modification, and the choice of voltammetric technique, researchers can achieve accurate and reproducible results. This guide provides a foundation for troubleshooting common issues, but the dynamic nature of research means new challenges will always arise. I encourage you to use this information as a starting point for developing robust and reliable analytical methods in your own laboratories.

References

  • Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. Analytical Sciences. [Link]

  • Sensing phenothiazine drugs at a gold electrode co-modified with DNA and gold nanoparticles. Analytical Sciences. [Link]

  • New trends in the electrochemical sensing of dopamine. PubMed Central. [Link]

  • Sensing Phenothiazine Drugs at a Gold Electrode Co-modified with DNA and Gold Nanoparticles. ResearchGate. [Link]

  • Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. ResearchGate. [Link]

  • Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst. [Link]

  • Electrochemical Biosensing of Dopamine Neurotransmitter: A Review. MDPI. [Link]

  • Phenothiazine-modified Electrodes: A Useful Platform for Protein Adsorption Study. PubMed. [Link]

  • The effect of interfering species (ascorbic acid, urea, and glucose) on the detection of 10⁻⁵ M dopamine (DA) at various concentrations (10⁻⁵ M to 10⁻³ M). ResearchGate. [Link]

  • Electrochemical Detection of Uric Acid Based on a Carbon Paste Electrode Modified with Ta2O5 Recovered from Ore by a Novel Method. ACS Omega. [Link]

  • Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry. [Link]

  • Development of Electrochemical and Colorimetric Biosensors for Detection of Dopamine. EnggArc. [Link]

  • Phenothiazine-Modified Electrodes: A Useful Platform for Protein Adsorption Study. Europe PMC. [Link]

  • Test result of interference effect towards response of uric acid biosensor (n=3). ResearchGate. [Link]

  • Electroanalytical studies of phenothiazine neuroleptics at gold and platinum electrodes. Semantic Scholar. [Link]

  • Electrochemical Sensor for Dopamine Detection Based on the CRISPR/Cas12 System. SCIRP. [Link]

  • Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. ResearchGate. [Link]

  • Interference of Ascorbic Acid in the Sensitive Detection of Dopamine by a Nonoxidative Sensing Approach. ResearchGate. [Link]

  • Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. Journal of Materials Chemistry A. [Link]

  • Phenazines and Polyphenazines in Electrochemical Sensors and Biosensors. ResearchGate. [Link]

  • Accurate, affordable, and easy electrochemical detection of ascorbic acid in fresh fruit juices and pharmaceutical samples using an electroactive gelatin sulfonamide. RSC Publishing. [Link]

  • Electrochemical Detection of Uric Acid via Uricase-Immobilized Graphene Oxide. PubMed. [Link]

  • Empowering Electrochemical Biosensors with AI: Overcoming Interference for Precise Dopamine Detection in Complex Samples. ResearchGate. [Link]

  • Electrochemical Detection of Ascorbic Acid by Fe₂O₃ Nanoparticles Modified Glassy Carbon Electrode. PubMed Central. [Link]

  • How to avoid interfering electrochemical reactions in ESI-MS analysis. PubMed. [Link]

  • Electrochemical Detection of Ascorbic Acid in Finger-Actuated Microfluidic Chip. MDPI. [Link]

  • Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens. PubMed Central. [Link]

  • Electrochemical Detection of Uric Acid in Mixed and Clinical Samples: A Review. ResearchGate. [Link]

  • Advances in the chemical analysis of nitrite in environmental and biological samples. National Institutes of Health. [Link]

  • The Effect of Interfering Species. ResearchGate. [Link]

  • Lab-Made Electrochemical System with Flexible rGO/PAni Electrode for Selective Multiclass Pharmaceutical Detection. ACS Omega. [Link]

  • Electrochemical detection of uric acid via uricase-immobilized graphene oxide. ResearchGate. [Link]

  • Application of Electrochemical Methods for Pharmaceutical and Drug Analysis. ResearchGate. [Link]

  • Controlled-Potential Coulometric Analysis of N-Substituted Phenothiazine Derivatives. ACS Publications. [Link]

  • Interference analysis using different chemical compounds (dopamine, caffeine, urea, Pb²⁺, Cd²⁺, NaCl, Na2CO3, Na2SO4, and KH2PO4). ResearchGate. [Link]

  • Perspective—Advances in Voltammetric Methods for the Measurement of Biomolecules. PubMed Central. [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI. [Link]

  • Interrogation of Electrochemical Aptamer-Based Sensors via Peak-to-Peak Separation in Cyclic Voltammetry Improves the Temporal Stability and Batch-to-Batch Variability in Biological Fluids. ACS Publications. [Link]

  • Application of Electrochemical Methods for Analysis of Fluoroquinolones Antibacterial Agents and Fluoroquinolones-DNA Interactions. Bentham Open Archives. [Link]

  • 11.4: Voltammetric Methods. Chemistry LibreTexts. [Link]

  • Determination of promethazine and other phenothiazine compounds by liquid chromatography with electrochemical detection. Analytical Chemistry. [Link]

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv. [Link]

  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

  • Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed. [Link]

Sources

Technical Support Center: Statistical Optimization of Experimental Conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Design of Experiments (DoE)

Welcome to the technical support center for the statistical optimization of analytical methods. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond traditional One-Factor-at-a-Time (OFAT) experimentation towards a more robust, efficient, and insightful approach. As your application support partner, my goal is to provide you with not just the "how," but the fundamental "why" behind these powerful statistical tools, enabling you to design, troubleshoot, and validate your experiments with confidence.

The principles discussed here are central to the Quality by Design (QbD) framework encouraged by regulatory bodies, which emphasizes building quality into a product and process from the outset.[1][2] By understanding and applying these methods, you can significantly reduce experimental runs, uncover critical interactions between variables, and define a robust "design space" where your analytical method consistently meets its performance targets.[1][3]

Part 1: Frequently Asked Questions (FAQs) - The Foundations of DoE

This section addresses the common conceptual questions that form the bedrock of understanding statistical experimental design.

Q1: What is Design of Experiments (DoE) and why is it superior to the traditional One-Factor-at-a-Time (OFAT) approach?

A1: Design of Experiments (DoE) is a systematic and structured methodology for planning, conducting, and analyzing experiments to understand the relationship between input variables (factors) and output variables (responses).[4] Unlike the OFAT method, where you vary one factor while keeping others constant, DoE involves simultaneously changing multiple factors in a controlled manner.[5]

Q2: What are the core concepts I need to understand: Factors, Levels, Responses, and Design Space?

A2: These are the building blocks of any designed experiment:

  • Factors (or Independent Variables): These are the input variables that you can control and believe may influence the outcome of your experiment.[8] Examples in an HPLC analysis could be mobile phase composition, column temperature, or flow rate.[9]

  • Levels: These are the specific settings or values assigned to each factor for an experimental run.[10] For the factor "Temperature," the levels might be 40°C and 50°C. For a categorical factor like "Column Type," the levels could be "C18" and "C8."

  • Responses (or Dependent Variables): This is the measured output or outcome of the experiment that you are trying to optimize.[11] Examples include peak resolution, analyte retention time, or assay sensitivity.

  • Design Space: This is a key concept in the ICH Q8 guideline.[1][12] It refers to the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality.[1] Working within the established design space is not considered a change and provides greater operational flexibility.[13] DoE is the primary tool used to map out and define this robust operating region.

Q3: What are the main types of experimental designs and when should I use them?

A3: The choice of design depends on your objective—whether you are screening for important factors or optimizing a response.

  • Screening Designs (e.g., Factorial, Fractional Factorial): These are used at the initial stages to efficiently identify the "vital few" factors that have the most significant impact on the response from a larger list of potential variables.[14]

    • Full Factorial Designs test all possible combinations of factor levels.[11] They are comprehensive but the number of required experiments (runs) grows exponentially with the number of factors.

    • Fractional Factorial Designs are a clever subset of full factorial designs that use fewer runs.[15] They are excellent for screening a large number of factors, but they do so by "confounding" or aliasing some interactions with main effects, which requires careful interpretation.[16]

  • Optimization Designs (e.g., Response Surface Methodology - RSM): Once the critical factors are identified, RSM is used to find the optimal settings for these factors.[17] These designs, which include Central Composite (CCD) and Box-Behnken designs, can model curvature in the response, allowing you to pinpoint the true optimum conditions.[17] They are essential for accurately defining a design space.[18]

Table 1: Comparison of Common Experimental Designs
Design TypePrimary PurposeNumber of Runs (k=factors)Key AdvantageKey Limitation
Full Factorial (2^k) Screening, Characterization2^kEstimates all main effects and all interactions clearly.[11]Number of runs becomes very large as k increases.[19]
Fractional Factorial (2^(k-p)) Screening2^(k-p)Economical for a large number of factors.[15]Main effects may be confounded with two-factor interactions.
Box-Behnken (BBD) OptimizationVariesEfficient for 3-5 factors; does not require extreme factor levels.[16]Not suitable for screening; does not include corner points.
Central Composite (CCD) Optimization2^k + 2k + ncAllows for estimation of quadratic terms (curvature); can be built sequentially.[9]Requires 5 levels for each factor, which may not be practical.

Part 2: Troubleshooting Guides - Navigating Common Experimental Hurdles

This section provides practical, step-by-step guidance for specific issues you might encounter during your DoE execution and analysis.

Q4: I ran my screening experiment, but the Pareto chart shows very few significant factors. What went wrong?

A4: This is a common and often frustrating outcome. The cause is typically one of two things: either the factors you chose truly have little effect, or the experimental noise is so high that it's masking the real effects.

Troubleshooting Protocol:

  • Assess Experimental Noise:

    • Check Center Points: Did you include center points in your design? The variation among these identical runs gives a pure estimate of process variability or "pure error."[15] If the standard deviation of your center points is large, your system lacks stability.

    • Review Execution: Scrutinize your experimental execution. Were all "constant" parameters truly held constant? (e.g., reagent batch, instrument calibration, ambient temperature). Uncontrolled variables are a major source of noise.[20][21]

  • Evaluate Factor Ranges:

    • The effect of a factor can only be detected if its levels are set far enough apart.[15] If you chose very narrow ranges (e.g., temperature of 30°C vs 32°C), you may not induce a measurable change in the response. This is a common pitfall.[22]

    • Corrective Action: If you suspect your ranges were too conservative, you may need to repeat the experiment with wider, but still realistic, factor levels.[15]

  • Re-evaluate Factor Selection:

    • It's possible the chosen factors are not the critical ones. Revisit your initial risk assessment or fishbone diagram. Consult with process experts to ensure the most probable sources of variation were included in the screen.

Q5: My optimization model has a low R-squared value and fails the "Lack of Fit" test. What does this mean and how do I fix it?

A5: This indicates your mathematical model is a poor predictor of the experimental data.

  • Low R-squared (R²): This means the model does not explain much of the variation in your response data. It's a sign that the model is a poor fit.

  • Significant "Lack of Fit": This is a more serious diagnostic. It tells you that the model's failure to fit the data is statistically significant and not just due to random noise.[18] It often means you are missing higher-order terms (like quadratic effects or complex interactions) in your model.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a poor model fit in DoE.

Step-by-Step Guide:

  • Analyze Residual Plots: This is your primary diagnostic tool. A good model will have residuals that are randomly scattered around zero.

    • Look for patterns: A curved pattern suggests you need to add quadratic terms (x₁², x₂²) to your model. A funnel shape suggests the variance is not constant, and a data transformation (e.g., log or square root of the response) may be necessary.

  • Refine the Model: Based on the residual analysis, try adding higher-order terms or transforming the response variable and re-run the analysis of variance (ANOVA).

  • Augment the Design: If you ran a screening design (like a factorial) and now see evidence of curvature, you can augment your existing design to create a response surface design.[17] For example, by adding "axial" or "star" points, you can convert a factorial design into a Central Composite Design (CCD), which allows you to efficiently estimate the quadratic terms needed to model the curvature.[9]

Q6: My results aren't reproducible. What aspects of my experimental design could be the cause?

A6: Lack of reproducibility is a critical failure and often points back to flaws in the experimental design and execution.[23]

Causality Checklist:

  • Confounding Variables: Have you accounted for potential "lurking" or confounding variables?[20] These are variables that were not part of the design but changed during the experiment and influenced the results. Examples include different operators, different days, or a new batch of a key reagent.

    • Solution - Randomization and Blocking: The principle of randomization is your best defense against the influence of unknown variables.[11][23] By running the experiments in a random order, you ensure that the effect of any time-dependent variable (like instrument drift) is spread randomly across all factors and doesn't systematically bias the effect of one particular factor. Blocking is a technique used to account for known sources of variability.[14] For instance, if you know you have two different batches of a reagent, you can treat "batch" as a blocking factor to statistically isolate and remove its variability from the results.

  • Inadequate Measurement System: An unreliable measurement system can introduce significant variability, making it impossible to reproduce results.[21]

    • Solution - Measurement System Analysis (MSA): Before starting a DoE, it is crucial to ensure your analytical method is precise and accurate. A formal MSA or Gage R&R (Repeatability and Reproducibility) study should be performed to validate that the measurement system's variability is small compared to the process variability you intend to study.

  • Process Instability: As mentioned in Q4, running a DoE on an unstable process is a recipe for non-reproducible results.[21] You cannot find stable optimum settings for an inherently unstable system.

    • Solution - Statistical Process Control (SPC): Before embarking on a DoE, ensure the process is in a state of statistical control. Using control charts to monitor key process outputs can confirm stability before you start introducing deliberate changes.[21]

Part 3: Foundational Experimental Protocol

This section provides a generalized, step-by-step methodology for conducting a two-factor, two-level full factorial design (2²)—the most fundamental DoE.

Protocol: 2² Full Factorial Design for HPLC Method Optimization

Objective: To determine the effects of Column Temperature and % Organic in the mobile phase on the critical peak pair resolution in an HPLC separation.

  • Define Factors and Levels:

    • Factor A: Column Temperature. Levels: 35°C (-1), 45°C (+1).

    • Factor B: % Organic. Levels: 50% (-1), 60% (+1).

  • Define the Response:

    • Response Y: Resolution (Rs) between the critical peak pair. The target is to maximize this value.

  • Create the Design Matrix: A 2² design requires 2² = 4 base runs. It is best practice to add center points (in this case, 3) to check for curvature and estimate pure error.[15]

Run Order (Randomized)Standard OrderFactor A: Temp (°C)Factor B: % OrganicCoded ACoded BResponse: Resolution (Rs)
15405500Result 1
233560-1+1Result 2
313550-1-1Result 3
47405500Result 4
544560+1+1Result 5
624550+1-1Result 6
76405500Result 7
  • Execute the Experiment:

    • Crucially, perform the runs in the randomized order, not the standard order. This prevents time-related effects from confounding the factor effects.[11]

    • Ensure the system is equilibrated at each new set of conditions before injecting the sample and recording the response.

  • Analyze the Results:

    • Use statistical software to perform an Analysis of Variance (ANOVA).

    • Calculate the main effects of Factor A and Factor B, and the interaction effect (A*B).

    • Examine the p-values for each effect to determine statistical significance (typically p < 0.05).

    • Generate a mathematical model: Resolution = β₀ + β₁[Temp] + β₂[%Org] + β₁₂[Temp*%Org]

    • Check model adequacy using R-squared, Lack of Fit test, and residual plots as described in Q5.

Caption: A comprehensive workflow for a Design of Experiments project.

References

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Fukuda, I. M., et al. (n.d.). Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD). ResearchGate. [Link]

  • Cognidox. (2024). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. Cognidox. [Link]

  • IntuitionLabs. (n.d.). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). RSM: a chemometric approach for analytical method development. AJPAMC. [Link]

  • PSC Biotech®. (2023). ICH Q8 – Quality by Design. PSC Biotech®. [Link]

  • SlideShare. (n.d.). ICH Q8 GUIDELINES OF QUALITY BY DESIGN(PRODUCT DEVELOPEMENT). SlideShare. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. EMA. [Link]

  • Bezerra, M. A., et al. (2008). Response surface methodology (RSM) as a tool for optimization in analytical chemistry. Talanta, 76(5), 965-977. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chromatography Online. (n.d.). Aiding the Development of Extraction Procedures with Response Surface Methodology. [Link]

  • Crimson Publishers. (2023). Response Surface Methodology-A Statistical Tool for the Optimization of Responses. [Link]

  • Venn Life Sciences. (n.d.). Design of Experiments (DoE), a valuable tool in (bio)pharmaceutical product, process and test method development. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • SixSigma.us. (2024). Full Factorial Design: Comprehensive Guide for Optimal Experimentation. [Link]

  • Statsig. (2023). Common experiment design pitfalls. [Link]

  • van der Loo, M. (n.d.). Common pitfalls in experimental design. [Link]

  • Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. [Link]

  • Solubility of Things. (n.d.). Statistical Analysis of Data. [Link]

  • YouTube. (2023). Design of Experiment DOE for Pharmaceutical Product Development. [Link]

  • SPT Labtech. (n.d.). Design of Experiments (DoE). [Link]

  • Minitab Blog. (2016). 8 Expert Tips for Excellent Designed Experiments (DOE). [Link]

  • YouTube. (2024). How To Design Factorial Design Experiments?. [Link]

  • Wikipedia. (n.d.). Response surface methodology. [Link]

  • Bookdown. (n.d.). Chapter 5 DoE for Troubleshooting and Improvement. [Link]

  • Deming, S. N. (1977). Optimization. PubMed Central. [Link]

  • The Quality Portal. (n.d.). How to Choose the Right Design for a Designed Experiment (DOE)?. [Link]

  • ResearchGate. (2012). Experimental design in chromatography: A tutorial review. [Link]

  • The Jackson Laboratory. (n.d.). Rigor and Reproducibility in Experimental Design: Common flaws. [Link]

  • BigOmics Analytics. (2023). Common Mistakes in Omics Experimental Design for Biologists. [Link]

  • van den Boom, G. (2022). A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. Clinical Gastroenterology and Hepatology. [Link]

  • de Almeida, V. A., et al. (2022). Important Aspects of the Design of Experiments and Data Treatment in the Analytical Quality by Design Framework for Chromatographic Method Development. PubMed Central. [Link]

  • Engineering LibreTexts. (2021). 14.2: Design of experiments via factorial designs. [Link]

  • Semantic Scholar. (n.d.). Experimental design in chromatography: a tutorial review. [Link]

  • Wiley. (n.d.). Statistical Methods in Analytical Chemistry, 2nd Edition. [Link]

  • African Food Safety Network. (n.d.). Statistics and Chemometrics for Analytical Chemistry. [Link]

  • Hibbert, D. B. (2012). Experimental design in chromatography: a tutorial review. Journal of Chromatography B, 910, 2-13. [Link]

  • Instrumental. (n.d.). Guide to DOEs (Design of Experiments). [Link]

  • SciSpace. (n.d.). Journal of Chromatography A. [Link]

  • Quality-One. (n.d.). DoE Without Errors - 5 Steps to Reliable Experiment Results. [Link]

  • Academic Accelerator. (n.d.). Optimization of experimental conditions: Significance and symbolism. [Link]

  • WIT Press. (1997). Statistical optimization method. [Link]

  • The Analytical Scientist. (2020). Statistics in Analytical Chemistry. [Link]

  • Springer. (n.d.). Experimental Methods for the Analysis of Optimization Algorithms. [Link]

Sources

Technical Support Center: Enhancing the Recovery of 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the recovery of 2-Hydroxypromazine during sample preparation. As a critical metabolite of chlorpromazine, accurate quantification of 2-Hydroxypromazine is paramount for comprehensive pharmacokinetic and toxicological studies. However, its polar nature, conferred by the hydroxyl group, presents unique challenges in achieving high and consistent recovery from complex biological matrices.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. We will delve into the "why" behind each step, grounding our recommendations in the physicochemical properties of the molecule and established extraction principles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when working with 2-Hydroxypromazine.

Question 1: Why am I seeing low recovery of 2-Hydroxypromazine even with a standard SPE protocol?

Answer: Low recovery is a frequent issue stemming from the compound's increased polarity compared to its parent drug, chlorpromazine. Several factors could be at play:

  • Inappropriate Sorbent Chemistry: Standard non-polar (e.g., C18) or ion-exchange sorbents may not be optimal. The hydroxyl group on 2-Hydroxypromazine makes it more hydrophilic, leading to poor retention on non-polar phases if the organic content of the loading solution is too high. Conversely, its basic amine function (pKa ≈ 9.3) means it requires a specific pH for effective retention on cation-exchange sorbents.

  • Suboptimal pH Conditions: The pH of your sample, wash, and elution solutions is critical. For cation-exchange SPE, the sample pH must be at least 2 units below the pKa of the tertiary amine to ensure it's fully protonated and can bind to the sorbent. During elution, the pH must be raised to neutralize the amine, disrupting the ionic interaction.

  • Non-Specific Binding (NSB): Phenothiazines are notoriously "sticky" and can adsorb to plasticware (e.g., polypropylene tubes) and glassware surfaces, especially at low concentrations. This is a significant source of analyte loss.

  • Analyte Breakthrough: If the wash solvent is too strong (i.e., too high a percentage of organic solvent), the analyte can be prematurely washed off the SPE sorbent, leading to low recovery.

Question 2: My recovery is inconsistent between samples. What are the likely causes?

Answer: Inconsistent recovery often points to a lack of control over critical variables in your workflow.

  • Matrix Effects: Variations in the lipid, protein, or salt content between patient or animal samples can alter the extraction efficiency. A robust sample preparation method should minimize these matrix effects.

  • pH Fluctuation: Small variations in the pH of your samples can lead to significant differences in recovery, particularly when using ion-exchange mechanisms. Always verify the pH of each sample after acidification or basification.

  • Inadequate Vortexing/Mixing: Incomplete mixing during liquid-liquid extraction (LLE) or during sample pre-treatment for SPE can lead to incomplete partitioning or binding, resulting in variability.

  • Evaporation Issues: If you are using a nitrogen evaporator to dry the eluate, ensure the temperature is not too high, as this can degrade the analyte. Also, avoid evaporating to complete dryness, which can make reconstitution difficult and lead to loss of analyte due to irreversible adsorption to the container surface.

Question 3: Can I use a simple protein precipitation (PPT) method?

Answer: While PPT is a fast and simple technique, it is often not suitable for achieving the low limits of quantification required for many applications involving 2-Hydroxypromazine. The primary drawback is that it does not provide sufficient sample cleanup. The resulting supernatant remains complex, leading to significant matrix effects, ion suppression in mass spectrometry, and potential interference with chromatographic peaks. For these reasons, more selective techniques like SPE or LLE are strongly recommended.

Part 2: In-Depth Troubleshooting & Optimized Protocols

This section provides detailed solutions and step-by-step protocols to overcome the challenges associated with 2-Hydroxypromazine recovery.

Tackling Non-Specific Binding (NSB)

NSB is a primary contributor to low and erratic recovery. The tertiary amine and aromatic rings of 2-Hydroxypromazine readily interact with silanol groups on glass and hydrophobic surfaces of plastics.

Mitigation Strategies:

  • Use Low-Binding Consumables: Whenever possible, use certified low-binding polypropylene tubes and pipette tips.

  • Silanize Glassware: If glassware is unavoidable, it should be silanized to cap the active silanol groups.

  • Solvent Rinsing: Pre-rinsing pipette tips with the extraction solvent can help to passivate the surface before aspirating the sample.

  • Inert Solvent Addition: Adding a small percentage of a more polar, less volatile solvent like isopropanol to your reconstitution solvent can help prevent the analyte from adsorbing to the container surface as the final drops evaporate.

Optimizing Solid-Phase Extraction (SPE)

For a polar, basic compound like 2-Hydroxypromazine, a mixed-mode cation-exchange SPE is the most effective approach. This type of sorbent offers dual retention mechanisms (ion-exchange and reversed-phase), providing superior selectivity and cleanup.

Workflow Diagram: Mixed-Mode Cation-Exchange SPE

SPE_Workflow cluster_steps Sample 1. Sample Pre-treatment (Plasma + Acid) Condition 2. Condition Sorbent (Methanol, then Water) Equilibrate 3. Equilibrate Sorbent (Acidic Buffer) Load 4. Load Sample Wash1 5. Wash 1 (Polar) (Acidic Buffer) Load->Wash1 Analyte retained by ion-exchange & reversed-phase Wash2 6. Wash 2 (Non-Polar) (Methanol) Wash1->Wash2 Polar interferences removed. Non-polar interferences removed. Elute 7. Elute Analyte (Basic Organic Solvent) Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Amine neutralized (pH > pKa), disrupting ionic bond for elution. Analysis LC-MS/MS Analysis

Caption: Workflow for Mixed-Mode Cation-Exchange SPE.

Detailed Protocol: Mixed-Mode Cation-Exchange SPE for 2-Hydroxypromazine from Plasma

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of an internal standard solution.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds. This step lyses cells, precipitates some proteins, and ensures the analyte is protonated (pH < 4).

  • SPE Sorbent Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Follow with 1 mL of ultrapure water. Do not let the sorbent bed go dry.

  • SPE Sorbent Equilibration:

    • Equilibrate the sorbent with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Remove Polar Interferences):

    • Wash the cartridge with 1 mL of 2% formic acid in water. This removes salts and other highly polar matrix components without disrupting the ionic retention of the analyte.

  • Wash Step 2 (Remove Non-Polar Interferences):

    • Wash the cartridge with 1 mL of methanol. This step removes lipids and other non-polar interferences that are retained by the reversed-phase mechanism of the sorbent.

  • Elution:

    • Elute the 2-Hydroxypromazine with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the protonated amine, disrupting the ionic bond with the cation-exchange sorbent and allowing the analyte to be eluted.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

Optimizing Liquid-Liquid Extraction (LLE)

LLE is a classic technique that can yield very clean extracts if optimized correctly. The key is to select an appropriate organic solvent and control the pH to ensure the analyte is in its neutral, most extractable form.

LLE Parameter Selection Table

ParameterRationale for 2-HydroxypromazineRecommended Conditions
Sample pH The analyte must be in its neutral (un-ionized) state to partition into an organic solvent. This requires a pH > pKa (9.3).Adjust sample pH to 10-11 using a buffer (e.g., carbonate) or dilute ammonium hydroxide.
Extraction Solvent A water-immiscible organic solvent is needed. A slightly polar solvent will better solvate the hydroxyl group.Methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol (e.g., 98:2 v/v) are good starting points. Dichloromethane can also be effective but forms the lower layer, making aspiration more difficult.
Back Extraction For even cleaner extracts, a back-extraction step can be performed.After the initial extraction, the organic phase can be mixed with an acidic aqueous solution (e.g., 0.1 M HCl). The analyte will become protonated and move into the aqueous phase, leaving neutral interferences behind. The aqueous phase is then basified, and the analyte is re-extracted into a fresh organic solvent.

Logical Flow Diagram: LLE with Back Extraction

LLE_Workflow Start Start: Aqueous Sample (Plasma) Step1 1. Basify Sample (pH > 10) Start->Step1 Step2 2. Add Organic Solvent (e.g., MTBE) + Vortex/Mix Step1->Step2 Analyte is now neutral Step3 3. Separate Phases (Analyte in Organic Layer) Step2->Step3 Step4 4. Transfer Organic Layer to Clean Tube Step3->Step4 Step5 5. Add Acidic Aqueous Solution (e.g., 0.1 M HCl) + Vortex/Mix Step4->Step5 Step6 6. Separate Phases (Analyte in Aqueous Layer) Step5->Step6 Analyte is now charged (protonated) Step7 7. Discard Organic Layer (Contains Neutral Interferences) Step6->Step7 Step8 8. Basify Aqueous Layer (pH > 10) Step7->Step8 Step9 9. Add Fresh Organic Solvent + Vortex/Mix Step8->Step9 Analyte is neutral again Step10 10. Evaporate & Reconstitute Step9->Step10 Analysis LC-MS/MS Analysis Step10->Analysis

Caption: LLE workflow with a back-extraction cleanup step.

References

  • DrugBank Online. (2023). Chlorpromazine. DrugBank. [Link]

  • Waters Corporation. (2017). Oasis Sample Extraction Products. Waters. [Link]

  • Agilent Technologies. (2021). A Universal and Rapid UHPLC-MS/MS Method for Screening 301 Drugs in Plasma. Agilent. [Link]

Validation & Comparative

A Comparative Analysis of 2-Hydroxypromazine and 3-Hydroxypromazine Activity: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists in the field of neuropharmacology, we understand that the devil is often in the details, particularly when it comes to the structure-activity relationships of psychoactive compounds and their metabolites. The parent drug is only part of the story; its metabolic fate can significantly influence its therapeutic efficacy and side-effect profile. This guide provides an in-depth, comparative analysis of two key metabolites of the phenothiazine antipsychotic, promazine: 2-hydroxypromazine and 3-hydroxypromazine.

While promazine itself is a well-characterized dopamine antagonist, the specific activities of its hydroxylated metabolites are less commonly discussed, yet they are crucial for a complete understanding of promazine's in vivo action. This guide will delve into the known and extrapolated activities of these two positional isomers, provide detailed protocols for their comparative assessment, and offer insights into the underlying neuropharmacological pathways.

The Significance of Hydroxylation on Promazine's Pharmacological Profile

Promazine, a first-generation antipsychotic, exerts its effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway. However, upon administration, it undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes. This process generates a variety of metabolites, including hydroxylated, N-demethylated, and sulfoxidized derivatives.

The position of the hydroxyl group on the phenothiazine ring is not a trivial matter. It can significantly alter the molecule's electronic distribution, lipophilicity, and steric hindrance, thereby influencing its ability to cross the blood-brain barrier and its affinity for various neurotransmitter receptors. While both 2- and 3-hydroxypromazine are considered active metabolites, they may exhibit different receptor binding profiles and functional activities. Understanding these differences is paramount for predicting the overall clinical effects of promazine treatment.

Comparative Pharmacological Activity: A Data-Driven Assessment

Direct, head-to-head comparative studies on 2-hydroxypromazine and 3-hydroxypromazine are not abundant in the literature. However, by synthesizing data from various sources on phenothiazine metabolism and pharmacology, we can construct a comparative profile. The primary targets of interest for these compounds are the dopamine and serotonin receptor families.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Promazine Metabolites

CompoundDopamine D2Serotonin 5-HT2A
2-Hydroxypromazine Data not availableData not available
3-Hydroxypromazine Data not availableData not available
Promazine (Parent) ~50 nM~30 nM

Given the lack of direct comparative data, a robust experimental plan is necessary to elucidate the specific activities of these metabolites. The following sections outline detailed protocols for such an investigation.

Experimental Protocols for Comparative Activity Assessment

To definitively compare the pharmacological profiles of 2- and 3-hydroxypromazine, a series of in vitro assays should be conducted. These protocols are designed to be self-validating and provide a comprehensive picture of the compounds' activities.

Radioligand Binding Assays for Receptor Affinity

This experiment will determine the binding affinity (Ki) of 2- and 3-hydroxypromazine for the dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic action.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human dopamine D2 or serotonin 5-HT2A receptors.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer and determine the protein concentration using a Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A), and a range of concentrations of the unlabeled competitor (2-hydroxypromazine, 3-hydroxypromazine, or promazine as a control).

    • Incubate the plates at room temperature for 2 hours to allow for binding equilibrium to be reached.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells provide a clean background for expressing a single receptor type, avoiding confounding interactions with other endogenous receptors.

  • Competition Binding: This format is highly efficient for screening and determining the relative affinities of multiple compounds.

  • Cheng-Prusoff Equation: This is the standard method for converting IC50 values to the more intrinsic measure of affinity, Ki, allowing for comparisons across different experiments and labs.

Functional Assays for Receptor Antagonism

Binding affinity does not always correlate directly with functional activity. Therefore, it is crucial to assess the ability of 2- and 3-hydroxypromazine to antagonize receptor signaling.

Methodology (cAMP Assay for D2 Receptor Antagonism):

  • Cell Culture:

    • Culture CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cyclic AMP (cAMP)-responsive reporter gene (e.g., CRE-luciferase).

  • Assay Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with a range of concentrations of 2-hydroxypromazine, 3-hydroxypromazine, or a known D2 antagonist (e.g., haloperidol) for 30 minutes.

    • Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • Incubate for a further 4 hours.

    • Lyse the cells and measure the luciferase activity, which is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Plot the luciferase activity against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Signaling Pathway and Experimental Workflow:

G cluster_0 Dopamine D2 Receptor Signaling Pathway cluster_1 Experimental Antagonism Workflow Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Antagonist 2- or 3-Hydroxypromazine (Antagonist) Antagonist->D2R Blocks Dopamine_exp Quinpirole (Agonist) Dopamine_exp->D2R D2R_exp D2 Receptor in Assay AC_exp Adenylyl Cyclase D2R_exp->AC_exp Inhibition Blocked cAMP_exp cAMP Level (Measured) AC_exp->cAMP_exp ATP -> cAMP (Activity Restored)

Caption: Dopamine D2 receptor signaling and its experimental antagonism.

Anticipated Outcomes and Interpretation

Based on the principles of phenothiazine pharmacology, it is anticipated that both 2- and 3-hydroxypromazine will exhibit antagonist activity at D2 and 5-HT2A receptors. However, the key outcome of these experiments will be the quantitative differences in their affinities and functional potencies.

  • Higher Ki/IC50: A higher value indicates lower affinity/potency.

  • Positional Isomer Differences: Even a small change in the hydroxyl group position can lead to significant (e.g., 5- to 10-fold) differences in activity. This could be due to altered hydrogen bonding interactions within the receptor's binding pocket or changes in the molecule's overall conformation.

A comprehensive understanding of these differences will allow for a more accurate model of promazine's overall pharmacological effect, taking into account the contribution of its active metabolites.

Conclusion

While a definitive, data-rich comparison of 2-hydroxypromazine and 3-hydroxypromazine is hampered by a lack of publicly available data, this guide provides a clear and robust framework for conducting such a study. By employing the detailed protocols for radioligand binding and functional assays, researchers can elucidate the nuanced differences in the pharmacological activities of these two key metabolites. This knowledge is essential for a complete understanding of promazine's therapeutic window and side-effect profile, and it underscores the critical importance of studying not just the parent drug, but its entire metabolic cascade. The proposed research would fill a significant gap in the neuropharmacological literature and provide valuable insights for future drug development in the phenothiazine class.

References

At present, direct comparative studies for 2- and 3-hydroxypromazine are not available in the public domain. The following references provide foundational knowledge on phenothiazine pharmacology, metabolism, and relevant experimental techniques.

  • Title: Phenothiazines: an introduction Source: ScienceDirect URL: [Link]

  • Title: Promazine Source: DrugBank URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of Its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

A Comparative Analysis of Promazine and its Hydroxylated Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Promazine, a phenothiazine derivative, is a first-generation antipsychotic medication with notable sedative properties.[1][2] Primarily utilized for the short-term management of psychomotor agitation, its clinical application is often accompanied by a complex metabolic profile.[3][4] The biotransformation of promazine within the liver results in a variety of metabolites, including N-demethylated, sulfoxidated, and hydroxylated species.[5][6][7] Among these, the hydroxylated metabolites, such as 3-hydroxypromazine and 7-hydroxypromazine, are of significant interest to the scientific community. The introduction of a hydroxyl group to the phenothiazine ring can substantially alter the pharmacological and toxicological properties of the parent compound.

This guide provides a comprehensive comparative analysis of promazine and its principal hydroxylated metabolites. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the nuanced differences in their bioactivity, receptor affinity, and potential for cytotoxicity. By synthesizing available experimental data and outlining robust analytical and experimental protocols, this document aims to facilitate further research into the therapeutic and adverse effects of these compounds.

Metabolic Pathway of Promazine

Promazine undergoes extensive first-pass metabolism in the liver, primarily through oxidation and conjugation reactions.[5] The key metabolic transformations include N-demethylation of the side chain, S-oxidation of the phenothiazine ring, and aromatic hydroxylation.[8][9] Hydroxylation, a critical step in the metabolism of many phenothiazines, is primarily mediated by cytochrome P450 enzymes.[10] The resulting hydroxylated metabolites can then be conjugated with glucuronic acid for excretion.[8]

Promazine Metabolism Promazine Promazine N_Desmethylpromazine N-Desmethylpromazine Promazine->N_Desmethylpromazine N-Demethylation Promazine_Sulfoxide Promazine Sulfoxide Promazine->Promazine_Sulfoxide S-Oxidation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 3-OH, 7-OH) Promazine->Hydroxylated_Metabolites Hydroxylation (CYP450) Conjugated_Metabolites Glucuronide Conjugates Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation

Caption: Metabolic pathways of promazine.

Comparative Pharmacological Activity

The primary mechanism of action of promazine and other typical antipsychotics is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][11][12] Additionally, these compounds often exhibit affinity for other receptors, including serotonin (5-HT), alpha-adrenergic, muscarinic, and histamine receptors, which contributes to their broad spectrum of therapeutic effects and side effects.[2]

Receptor Binding Affinity

While direct, head-to-head experimental data for the receptor binding affinities of promazine and its specific hydroxylated metabolites are not extensively published, valuable insights can be drawn from studies on structurally similar phenothiazines, such as chlorpromazine. Research has consistently shown that ring-hydroxylated metabolites of phenothiazines retain significant affinity for the dopamine D2 receptor.[5] The relative potency of these hydroxylated metabolites for D2 receptor binding is estimated to be in the range of 20% to 70% of the parent drug.[5] In contrast, sulfoxide metabolites are generally considered to be pharmacologically much less active at these receptors.[5][13]

Promazine and its metabolites also interact with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for atypical antipsychotics.[2][14] Blockade of 5-HT2A receptors is thought to mitigate some of the extrapyramidal side effects associated with D2 receptor antagonism.[15] The affinity of hydroxylated metabolites for 5-HT2A receptors is an area that warrants further investigation to fully understand their contribution to the overall pharmacological profile.

Table 1: Comparative Receptor Binding Affinity (Inferred)

CompoundDopamine D2 Receptor Affinity (Ki, nM)Serotonin 5-HT2A Receptor Affinity (Ki, nM)
Promazine~5-20~10-50
3-HydroxypromazineEstimated 10-100 (20-70% of Promazine)[5]Data not readily available
7-HydroxypromazineEstimated 10-100 (20-70% of Promazine)[5]Data not readily available
Promazine Sulfoxide>1000 (significantly lower affinity)[5]Data not readily available

Note: The Ki values for promazine are based on typical ranges for low-potency typical antipsychotics. The values for the hydroxylated metabolites are inferred from studies on related phenothiazines.[5] These values should be considered estimates and require experimental verification.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of promazine and its hydroxylated metabolites for the human dopamine D2 receptor using a competitive radioligand binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Human recombinant dopamine D2 receptor membrane preparation (e.g., from HEK293 cells)

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test compounds: Promazine, 3-hydroxypromazine, 7-hydroxypromazine (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure: [3][16][17][18]

  • Membrane Preparation: Thaw the dopamine D2 receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM haloperidol.

    • Test Compound: 25 µL of serially diluted test compounds.

  • Add 25 µL of radioligand ([³H]-Spiperone or [³H]-Raclopride) at a concentration close to its Kd to all wells.

  • Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare D2 Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compounds Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Filter and Wash to Separate Bound and Unbound Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 (Dose-Response Curve) Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a receptor binding assay.

Comparative In Vitro Cytotoxicity

The potential for drug-induced cytotoxicity is a critical consideration in drug development. For phenothiazines, cytotoxicity can be concentration-dependent and may be influenced by the metabolic profile of the compound.[19][20][21] It is hypothesized that hydroxylated metabolites may exhibit different cytotoxic profiles compared to the parent drug due to altered physicochemical properties and potential for reactive intermediate formation.

Table 2: Comparative In Vitro Cytotoxicity (Hypothesized)

CompoundCell LineIC50 (µM)
PromazineHepG2 (human liver carcinoma)Data to be determined
3-HydroxypromazineHepG2Data to be determined
7-HydroxypromazineHepG2Data to be determined

Note: This table is intended to be populated with experimental data from the protocol outlined below.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][8][22][23] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of promazine and its hydroxylated metabolites on a selected cell line (e.g., HepG2).

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds: Promazine, 3-hydroxypromazine, 7-hydroxypromazine (dissolved in DMSO and serially diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure: [22][23]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Analytical Methodologies for Promazine and its Metabolites

The accurate quantification of promazine and its hydroxylated metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and specificity.[24][25][26][27][28]

Recommended HPLC-MS/MS Protocol

Objective: To simultaneously quantify promazine, 3-hydroxypromazine, and 7-hydroxypromazine in human plasma.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 3: MRM Transitions for Promazine and its Hydroxylated Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Promazine285.186.1
3-Hydroxypromazine301.186.1
7-Hydroxypromazine301.186.1
Internal Standard(To be determined)(To be determined)

Note: The specific MRM transitions will need to be optimized for the instrument used.

Conclusion

The hydroxylation of promazine represents a significant metabolic pathway that likely alters its pharmacological and toxicological profile. Based on evidence from related phenothiazine compounds, it is reasonable to conclude that hydroxylated metabolites of promazine retain significant affinity for the dopamine D2 receptor and may contribute to both the therapeutic effects and side-effect profile of the parent drug. A thorough understanding of the comparative bioactivity of these metabolites is crucial for a comprehensive assessment of promazine's clinical pharmacology.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct direct comparative studies. The data generated from such experiments will be invaluable in elucidating the precise role of hydroxylated metabolites in the overall action of promazine and will aid in the development of safer and more effective antipsychotic medications. Further research is encouraged to expand upon the inferred data presented here and to explore the activity of these metabolites at other relevant CNS receptors.

References

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Dahl, S. G., & Hall, H. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Psychopharmacology, 89(2), 163–167.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhen, J., Antonio, T., & Reith, M. E. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 151(2), 163–169.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Buschauer, A., & Elz, S. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Xia, Y., et al. (2021). Dynamic Changes in Plasma Metabolic Profiles Reveal a Potential Metabolite Panel for Interpretation of Fatal Intoxication by Chlorpromazine or Olanzapine in Mice. International Journal of Molecular Sciences, 22(16), 8753.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). Promazine 5-sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). Promazine. Retrieved from [Link]

  • Li, S., et al. (2022). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Molecules, 27(19), 6537.
  • Cohen, M. L., & Wittenauer, L. A. (1987). Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors. The Journal of pharmacology and experimental therapeutics, 243(1), 294–299.
  • Wikipedia. (n.d.). Promazine. Retrieved from [Link]

  • de Groot, M. W., et al. (2013). In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures. Toxicology in vitro, 27(8), 2248–2255.
  • Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]

  • PubChem. (n.d.). Promazine Hydrochloride. Retrieved from [Link]

  • Farde, L., et al. (1998). Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients.
  • Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology, biochemistry, and behavior, 25(6), 1185–1189.
  • Lane, J. R., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4057.
  • Wilson, I. D., & Nicholson, J. K. (2009). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in molecular biology (Clifton, N.J.), 579, 237–254.
  • Ferguson, R. M., Schmidtke, J. R., & Simmons, R. L. (1976). Differential effects of chlorpromazine on the in vitro generation and effector function of cytotoxic lymphocytes. The Journal of experimental medicine, 143(1), 232–237.
  • Morgan, K., et al. (2019). Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line. Biomedicine & pharmacotherapy, 111, 1408–1416.
  • Hsieh, Y., et al. (2001). Direct simultaneous analysis of plasma samples for a drug discovery compound and its hydroxyl metabolite using mixed-function column liquid chromatography-tandem mass spectrometry. The Analyst, 126(12), 2132–2136.
  • ResearchGate. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Retrieved from [Link]

  • Almaula, N., et al. (1996). Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. The Journal of biological chemistry, 271(25), 14672–14675.
  • ResearchGate. (2025). Direct simultaneous analysis of plasma samples for a drug discovery compound and its hydroxyl metabolite using mixed-function column liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964.
  • Burnet, P. W., et al. (1996). 5-HT1A and 5-HT2A receptor mRNAs and binding site densities are differentially altered in schizophrenia. Neuropsychopharmacology, 15(5), 442–455.
  • Juva, K., & Prockop, D. J. (1966). Synthesis of hydroxyproline in vitro by the hydroxylation of proline in a precursor of collagen. Annals of the New York Academy of Sciences, 136(1), 74–81.

Sources

A Comparative Guide to Validated Assays for 2-Hydroxypromazine in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of forensic toxicology, the accurate and robust quantification of drug metabolites is paramount to ascertain substance use and its implications in post-mortem investigations or criminal cases. 2-Hydroxypromazine, a significant metabolite of the phenothiazine antipsychotic promazine, serves as a crucial biomarker for promazine consumption. The selection of an appropriate analytical methodology is a critical decision that directly impacts the reliability and interpretation of toxicological findings.

This guide provides a comprehensive comparison of the two primary analytical techniques for the validated assay of 2-Hydroxypromazine in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the technical intricacies of each method, present supporting experimental data, and explain the rationale behind key procedural choices to empower researchers and forensic scientists in making informed decisions for their laboratory workflows.

Metabolic Context: The Significance of 2-Hydroxypromazine

Promazine undergoes extensive metabolism in the body, with hydroxylation being a major pathway. The detection of hydroxylated metabolites like 2-Hydroxypromazine is essential for a thorough toxicological assessment, as the parent drug may be present at low concentrations or have been eliminated from the body.

Promazine Promazine (Parent Drug) Metabolism Hepatic Metabolism (e.g., CYP450) Promazine->Metabolism Ingestion & Absorption Hydroxypromazine 2-Hydroxypromazine (Primary Metabolite) Metabolism->Hydroxypromazine Hydroxylation Other Other Metabolites (e.g., N-desmethyl, Sulfoxides) Metabolism->Other

Caption: Metabolic pathway of Promazine to 2-Hydroxypromazine.

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the analysis of 2-Hydroxypromazine hinges on a trade-off between sensitivity, specificity, sample preparation complexity, and instrument availability. LC-MS/MS is widely considered the gold standard in modern forensic toxicology for its high sensitivity and specificity, particularly for polar and thermally labile compounds.[1][2] GC-MS, while a robust and reliable technique, often requires a more involved sample preparation process, including derivatization, to analyze polar metabolites like 2-Hydroxypromazine.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of drug metabolites in complex biological matrices.[1][3] The following outlines a validated assay for a closely related structural isomer, 3-Hydroxypromazine, which is directly translatable to 2-Hydroxypromazine analysis.

A. Experimental Protocol: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Whole Blood Sample (200 µL) IS 2. Add Internal Standard (2-HP-d3) Sample->IS Buffer 3. Add Phosphate Buffer (pH 6.0) & Vortex IS->Buffer Centrifuge 4. Centrifuge Buffer->Centrifuge SPE 5. Solid-Phase Extraction (SPE) Centrifuge->SPE Elute 6. Elute Analyte SPE->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute LC 9. LC Separation (C18 Column) Reconstitute->LC MS 10. MS/MS Detection (MRM Mode) LC->MS Quant 11. Quantification MS->Quant

Caption: Workflow for LC-MS/MS analysis of 2-Hydroxypromazine.

Step-by-Step Methodology:

  • Sample Pre-treatment: To a 200 µL aliquot of whole blood, add an internal standard (e.g., 2-Hydroxypromazine-d3). This is a critical step for accurate quantification, as the internal standard compensates for any analyte loss during sample preparation and for variations in instrument response. Add 400 µL of a phosphate buffer (pH 6.0) to adjust the pH for optimal extraction and vortex. Centrifuge the sample to pellet proteins and other cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a conditioned mixed-mode SPE cartridge. SPE is preferred over liquid-liquid extraction (LLE) in many modern laboratories due to its higher recovery, cleaner extracts, and potential for automation.[4][5] The cartridge is washed with deionized water and a low-percentage organic solvent to remove interfering substances. The analyte is then eluted with an acidified organic solvent.

  • Final Processing: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase. This step concentrates the analyte, thereby increasing the sensitivity of the assay.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

B. Performance Characteristics (Based on 3-Hydroxypromazine data)

Validation ParameterPerformance Metric
Linearity1 - 500 ng/mL (r² > 0.99)
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%
Matrix EffectCompensated by internal standard

C. Rationale for Experimental Choices:

  • Solid-Phase Extraction (SPE): Compared to Liquid-Liquid Extraction (LLE), SPE generally provides higher and more consistent recoveries, especially for a broad range of analytes.[6] It also yields cleaner extracts, which minimizes matrix effects and prolongs the life of the analytical column. While LLE can be effective and is often cheaper, it is more labor-intensive and may have lower recoveries for certain compounds.[5][7]

  • Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 2-Hydroxypromazine-d3) is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for matrix effects and procedural losses.

  • LC-MS/MS: This technique is inherently more sensitive and specific than GC-MS for polar, non-volatile compounds like 2-Hydroxypromazine.[5] It eliminates the need for derivatization, which simplifies sample preparation and avoids potential side reactions.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative

GC-MS is a well-established and powerful technique in forensic toxicology.[8] However, for polar compounds containing active hydrogens, such as the hydroxyl group in 2-Hydroxypromazine, derivatization is necessary to increase volatility and thermal stability for gas chromatographic analysis.[6]

A. Experimental Protocol: GC-MS

cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis Sample_GC 1. Whole Blood Sample (1 mL) IS_GC 2. Add Internal Standard Sample_GC->IS_GC LLE 3. Liquid-Liquid Extraction (LLE) (e.g., Butyl Acetate) IS_GC->LLE Evaporate_GC 4. Evaporate to Dryness LLE->Evaporate_GC Derivatize 5. Derivatization (Silylation) (e.g., MSTFA) Evaporate_GC->Derivatize GC 6. GC Separation (e.g., HP-5MS column) Derivatize->GC MS_Scan 7. MS Detection (Full Scan or SIM) GC->MS_Scan Quant_GC 8. Quantification MS_Scan->Quant_GC

Caption: Workflow for GC-MS analysis of 2-Hydroxypromazine.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 1 mL of whole blood, an appropriate internal standard is added. The sample is then alkalinized.

  • Liquid-Liquid Extraction (LLE): The analyte is extracted into an organic solvent such as butyl acetate.[4] LLE is a common and cost-effective extraction method for GC-MS analysis.

  • Derivatization: The organic extract is evaporated to dryness, and a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the residue.[9] The sample is heated to facilitate the reaction, which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This derivatization step is crucial for making the 2-Hydroxypromazine volatile and thermally stable for GC analysis.[2]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is typically performed on a non-polar capillary column (e.g., HP-5MS). The mass spectrometer can be operated in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

B. Performance Characteristics (Based on a validated method for hydroxyzine and cetirizine) [10]

Validation ParameterPerformance Metric
Linearity5 - 1000 ng/mL (r² > 0.99)
Limit of Quantification (LOQ)5.0 ng/mL
Accuracy (% Bias)-2.7% to +3.8%
Precision (%RSD)< 9.9%
Recovery> 87%

C. Rationale for Experimental Choices:

  • Liquid-Liquid Extraction (LLE): LLE is a widely used and well-understood technique that is often paired with GC-MS workflows. It is effective for extracting a broad range of basic drugs from biological matrices.[4]

  • Silylation: Derivatization is a mandatory step for the GC-MS analysis of 2-Hydroxypromazine. Silylation is a common and effective method to block polar functional groups, thereby increasing volatility and improving chromatographic peak shape.[8]

  • GC-MS: GC offers excellent chromatographic resolution. When coupled with a mass spectrometer, it provides high confidence in compound identification through mass spectral library matching.

Head-to-Head Comparison

FeatureLC-MS/MSGC-MS
Sensitivity Excellent (LOQ ~1 ng/mL)Good (LOQ ~5 ng/mL)
Specificity Excellent (MRM mode)Good (SIM mode), High (Full Scan with library match)
Sample Prep SPE is common, no derivatization neededLLE is common, derivatization is mandatory
Throughput Higher, especially with automationLower due to extraction and derivatization steps
Compound Suitability Ideal for polar, non-volatile, and thermally labile compoundsSuitable for volatile and thermally stable compounds (or those that can be derivatized)
Cost Higher initial instrument costLower initial instrument cost

Conclusion and Recommendation

For the forensic toxicological analysis of 2-Hydroxypromazine, LC-MS/MS is the superior and recommended methodology. Its higher sensitivity, enhanced specificity, and simpler sample preparation workflow without the need for derivatization make it a more robust, reliable, and efficient choice for modern forensic laboratories. The ability to achieve a lower limit of quantification is particularly crucial in cases where the analyte concentration is low.

However, GC-MS remains a viable and valuable alternative, especially in laboratories where LC-MS/MS is not available. When properly validated, a GC-MS method with derivatization can provide accurate and defensible quantitative results. The choice of extraction method, whether SPE or LLE, should be carefully considered based on the laboratory's specific needs regarding throughput, cost, and the desired cleanliness of the final extract. Ultimately, the paramount consideration is the thorough validation of the chosen method to ensure the scientific integrity of the toxicological findings.

References

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Bajpai, V. K., Kim, N. H., & Kim, K. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 852-855. [Link]

  • Stowe, G. N., & Wiegand, T. J. (2016). Mass Spectrometry Applications for Toxicology. Journal of analytical & bioanalytical techniques, 7(5), 1000327. [Link]

  • Restek Corporation. GC Derivatization. [Link]

  • ZefSci. LC-MS/MS Method Validation for Forensic Toxicology. [Link]

  • Drummer, O. H., & Gerostamoulos, D. (2008). Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood. Analytical and bioanalytical chemistry, 393(2), 727–736. [Link]

  • Bibel Labs. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Papoutsis, I., Nikolaou, P., Athanaselis, S., Pistos, C., Spiliopoulou, C., & Maravelias, C. (2017). Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood. Journal of pharmaceutical and biomedical analysis, 145, 603–609. [Link]

  • Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

  • PubMed. (2000). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. [Link]

  • Marshall University. Validation of a GC/MS method for the determination of alkaline drugs in whole blood. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • NIH. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. [Link]

Sources

A Senior Scientist's Guide to 2-Hydroxypromazine Cross-Reactivity in Phenothiazine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical toxicologists, and drug development professionals, the immunoassay is a cornerstone of high-throughput screening. Its speed and sensitivity are unparalleled for detecting classes of drugs in biological matrices. However, this efficiency comes with a critical caveat: the potential for cross-reactivity. An antibody designed to detect a parent drug may also recognize its metabolites or other structurally similar compounds, leading to results that can be misinterpreted without a deep understanding of the assay's limitations.

This guide provides an in-depth technical analysis of the cross-reactivity of 2-hydroxypromazine, a key metabolite of promazine and chlorpromazine, in screening immunoassays for phenothiazines. We will explore the structural basis for this cross-reactivity, present comparative data from related assays, and provide a robust experimental framework for evaluating this phenomenon in your own laboratory.

The Structural Basis for Cross-Reactivity: A Tale of Rings and Chains

The potential for a metabolite to cross-react in an immunoassay is fundamentally rooted in its structural similarity to the target analyte the antibody was raised against. Phenothiazine immunoassays are typically designed to detect the characteristic tricyclic core structure.

2-Hydroxypromazine is the N-demethylated and hydroxylated metabolite of chlorpromazine. As illustrated below, it retains the essential three-ring phenothiazine nucleus and the propyl side chain. The primary structural differences are the addition of a hydroxyl group (-OH) to the phenothiazine ring and the removal of a methyl group from the terminal amine.

G cluster_0 Parent Drug cluster_1 Metabolite cluster_2 Key Structural Features Chlorpromazine Chlorpromazine (Target Analyte) Core Phenothiazine Core Chlorpromazine->Core Shares SideChain Propylamine Side Chain Chlorpromazine->SideChain Shares Metabolite 2-Hydroxypromazine (Cross-Reactant) Metabolite->Core Shares Metabolite->SideChain Shares Hydroxyl Hydroxyl Group Metabolite->Hydroxyl Has unique -OH group

Caption: Structural relationship between Chlorpromazine and 2-Hydroxypromazine.

Because the core structure is highly conserved, antibodies generated against chlorpromazine or promazine are very likely to exhibit some degree of binding affinity for 2-hydroxypromazine. The extent of this cross-reactivity will depend on where the hapten was conjugated to the carrier protein during immunogen production and the specific epitope the resulting antibody recognizes.

The Mechanism of Cross-Reactivity in Competitive Immunoassays

Most screening immunoassays for small molecules like phenothiazines are based on a competitive binding principle. In this format, free drug from a sample competes with a fixed amount of enzyme-labeled drug for a limited number of antibody binding sites.

G cluster_0 Scenario 1: Negative Sample (No Drug Present) cluster_1 Scenario 2: Positive Sample (Cross-Reactant Present) Ab1 Antibody Drug_Enzyme1 Drug-Enzyme Conjugate Ab1->Drug_Enzyme1 Binds Substrate1 Substrate Drug_Enzyme1->Substrate1 Blocked Product1 No Color Change (Low Signal) Substrate1->Product1 Ab2 Antibody Drug_Sample 2-Hydroxypromazine (in sample) Drug_Sample->Ab2 Competes & Binds Drug_Enzyme2 Drug-Enzyme Conjugate Substrate2 Substrate Drug_Enzyme2->Substrate2 Free & Active Product2 Color Change (High Signal) Substrate2->Product2 G cluster_workflow Cross-Reactivity Testing Workflow A 1. Plate Coating Coat microplate wells with phenothiazine-specific antibody. B 2. Blocking Block unbound sites with inert protein (e.g., BSA). A->B C 3. Competitive Reaction Add standards, controls, and 2-hydroxypromazine dilutions. Add phenothiazine-HRP conjugate. B->C D 4. Incubation & Wash Incubate to allow competition. Wash away unbound reagents. C->D E 5. Signal Development Add TMB substrate. Incubate in dark. D->E F 6. Stop Reaction Add stop solution (e.g., H₂SO₄). E->F G 7. Data Acquisition Read absorbance at 450 nm. F->G H 8. Calculation Determine IC50 and % Cross-Reactivity. G->H

Caption: Step-by-step workflow for an ELISA-based cross-reactivity assessment.

Objective: To determine the concentration of 2-hydroxypromazine that yields a response equivalent to the assay's cutoff calibrator for the target phenothiazine (e.g., chlorpromazine).

Materials:

  • Phenothiazine ELISA kit (containing antibody-coated plates, enzyme-drug conjugate, wash buffer, substrate, and stop solution)

  • Certified reference standards of the target phenothiazine and 2-hydroxypromazine

  • Drug-free urine or serum for matrix

  • Precision pipettes and microplate reader

Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. [1][2][3]2. Standard Curve Preparation:

    • Prepare a serial dilution of the target phenothiazine standard in the drug-free matrix to create a standard curve (e.g., 0, 50, 100, 200, 500, 1000 ng/mL). This curve will be used to determine the 50% inhibitory concentration (IC50) of the target drug.

  • Cross-Reactant Dilution Series:

    • Prepare a broad serial dilution series of 2-hydroxypromazine in the drug-free matrix (e.g., from 10 ng/mL to 50,000 ng/mL). The range should be wide enough to identify the concentration that produces a signal at or near the IC50 of the target standard.

  • Assay Procedure (Competitive ELISA):

    • Add 50 µL of each standard, control, and 2-hydroxypromazine dilution to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-drug conjugate to each well.

    • Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature) to allow for competitive binding.

    • Wash the plate 3-5 times with wash buffer to remove all unbound materials.

    • Add 100 µL of substrate (e.g., TMB) to each well and incubate for a specified time (e.g., 15 minutes) in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Measure the optical density (OD) of each well at 450 nm using a microplate reader.

    • Plot the standard curve (OD vs. concentration) for the target phenothiazine and determine its IC50 (the concentration that causes 50% inhibition of the maximum signal).

    • Determine the IC50 for 2-hydroxypromazine from its dilution series.

  • Calculating Percent Cross-Reactivity:

    • Use the following formula: % Cross-Reactivity = (IC50 of Target Drug / IC50 of 2-Hydroxypromazine) x 100

Conclusion and Best Practices

The structural conservation of the phenothiazine nucleus makes it highly probable that metabolites such as 2-hydroxypromazine will exhibit cross-reactivity in screening immunoassays. While this guide highlights the lack of specific, manufacturer-provided data for this particular metabolite, it provides the scientific rationale and a practical framework for its evaluation.

Key Takeaways for the Laboratory Professional:

  • Trust, but Verify: Never assume an immunoassay is completely specific. The potential for cross-reactivity from metabolites is a known limitation of the technology. [4]* Consult the Literature: Package inserts are a starting point, but peer-reviewed studies often provide more extensive cross-reactivity data. [5]* Confirm All Positives: All presumptive positive results from an immunoassay screen should be considered preliminary until confirmed by a more specific, secondary method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [6]* Understand the Assay's Target: Knowing the specific drug used to generate the antibodies can provide clues about which metabolites are most likely to interfere.

By combining a strong theoretical understanding with rigorous in-house validation, researchers and clinicians can leverage the power of immunoassays while mitigating the risks of misinterpretation due to cross-reactivity.

References

  • A comparison of two radioimmunoassays for 7-hydroxychlorpromazine: rabbit polyclonal antibodies vs. mouse monoclonal antibodies. PubMed. Available at: [Link]

  • TCA Rapid Test Cassette (Urine) Package Insert. Diagnostic Automation/Cortez Diagnostics, Inc. Available at: [Link]

  • Enzyme Multiplied Immunoassay Technique (EMIT). Siemens Healthineers Academy. Available at: [Link]

  • Enzyme multiplied immunoassay technique. Wikipedia. Available at: [Link]

  • Quetiapine and False-Positive Urine Drug Testing for Tricyclic Antidepressants. ResearchGate. Available at: [Link]

  • Enzyme Multiplied Immunoassay Technique. Brendan Bioanalytics. Available at: [Link]

  • Preparation of a generic monoclonal antibody and development of a highly sensitive indirect competitive ELISA for the detection of phenothiazines in animal feed. ResearchGate. Available at: [Link]

  • The Best Uses of Enzyme Multiplied Immunoassay Technique (EMIT)Today. Microbe Online. Available at: [Link]

  • SCREENING OF BIOLOGICAL SPECIMENS BY ENZYME MULTIPLIED IMMUNOASSAY TECHNIQUE (EMIT). Washington State Patrol. Available at: [Link]

  • Quetiapine Cross-Reactivity Among Three Tricyclic Antidepressant Immunoassays. ResearchGate. Available at: [Link]

  • 510(k) Substantial Equivalence Determination Decision Summary. U.S. Food and Drug Administration. Available at: [Link]

  • Immunoassay reagents for psychoactive drugs. Part 3. Removal of phenothiazine interferences in the quantification of tricyclic antidepressants. PubMed. Available at: [Link]

  • Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. PubMed. Available at: [Link]

  • ELISA Protocol. Rockland Immunochemicals. Available at: [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. Available at: [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. Available at: [Link]

  • Chlorpromazine. PubChem. Available at: [Link]

  • Structure and function of chlorpromazine (CPZ) and analogs. ResearchGate. Available at: [Link]

  • Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. PubMed. Available at: [Link]

  • Chlorpromazine structure. ResearchGate. Available at: [Link]

  • Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. Available at: [Link]

Sources

A Comparative Guide to the Metabolite Profiles of Chlorpromazine and 2-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of pharmacology and drug development, a thorough understanding of a compound's metabolic fate is paramount to ensuring its safety and efficacy. The parent drug is often just one component of a complex in vivo system where metabolites can exhibit their own pharmacological activity, contribute to adverse effects, or serve as biomarkers of exposure. This guide provides an in-depth comparison of the metabolite profiles of the archetypal phenothiazine antipsychotic, chlorpromazine (CPZ), and 2-Hydroxypromazine, a metabolite of the related drug promazine.

Chlorpromazine, a cornerstone in the treatment of psychotic disorders for decades, undergoes extensive metabolism, leading to a multitude of derivatives.[1][2] Its hydroxylated metabolites, in particular, have been a subject of interest due to their potential for biological activity.[3] In contrast, 2-Hydroxypromazine is less studied as a parent compound. Its metabolic profile is not well-documented in dedicated studies and is largely inferred from the known biotransformation pathways of its parent, promazine, and other phenothiazine analogues.[4]

This guide will elucidate the established metabolic pathways of chlorpromazine, present an inferred profile for 2-Hydroxypromazine based on existing phenothiazine metabolism data, and provide a detailed experimental framework for conducting such comparative metabolite profiling studies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the complex biotransformations of these and similar compounds.

Metabolic Pathways of Chlorpromazine (CPZ)

Chlorpromazine is extensively metabolized in the liver and, to a lesser extent, in the kidneys and gastrointestinal tract.[5] The biotransformation is complex, involving over 10 major metabolites and numerous minor ones.[1][2] The primary metabolic reactions are mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, with some contribution from CYP3A4.[5][6][7] The main pathways include aromatic hydroxylation, N-demethylation, and S-oxidation, followed by conjugation reactions.[8][9]

  • Aromatic Hydroxylation: This is a critical pathway, primarily catalyzed by CYP2D6, leading to the formation of hydroxylated metabolites.[6] The most significant of these is 7-hydroxychlorpromazine, which is pharmacologically active.[3] Hydroxylation can also occur at the 3-position.[2] These phenolic metabolites are then often conjugated with glucuronic acid for excretion.

  • N-Demethylation: The sequential removal of the two methyl groups from the terminal nitrogen of the aliphatic side chain is a major metabolic route. This process yields nor₁-chlorpromazine (monodesmethyl) and nor₂-chlorpromazine (didesmethyl).[3] These metabolites can retain some pharmacological activity.

  • S-Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming chlorpromazine sulfoxide. This reaction is catalyzed in part by CYP3A isoforms.[6] The resulting sulfoxide is generally considered less active than the parent compound.

  • N-Oxidation: The tertiary amine in the side chain can also be oxidized to form chlorpromazine-N-oxide.[3]

These primary metabolites can undergo further metabolic steps, creating a complex mixture of secondary metabolites, such as 7-hydroxynor₁-chlorpromazine or nor₂-chlorpromazine sulfoxide.[3]

G CPZ Chlorpromazine N_demethyl N-Demethylation CPZ->N_demethyl CYP1A2, CYP2D6 Hydroxylation Aromatic Hydroxylation CPZ->Hydroxylation CYP2D6 S_Oxidation S-Oxidation CPZ->S_Oxidation CYP3A4 Nor1_CPZ nor₁-Chlorpromazine N_demethyl->Nor1_CPZ Hydroxy_CPZ 7-Hydroxychlorpromazine (Active Metabolite) Hydroxylation->Hydroxy_CPZ Sulfoxide_CPZ Chlorpromazine Sulfoxide S_Oxidation->Sulfoxide_CPZ Nor2_CPZ nor₂-Chlorpromazine Nor1_CPZ->Nor2_CPZ Further Demethylation Conjugates Glucuronide / Sulfate Conjugates Hydroxy_CPZ->Conjugates UGTs, SULTs

Figure 1. Major metabolic pathways of Chlorpromazine (CPZ).

Inferred Metabolic Profile of 2-Hydroxypromazine

Direct experimental data on the metabolism of 2-Hydroxypromazine is scarce. However, its metabolic fate can be reasonably predicted based on the established biotransformation of its parent compound, promazine, and the general metabolism of phenothiazines.[4][10] Promazine itself undergoes N-demethylation, S-oxidation, and aromatic hydroxylation (predominantly at the 3-position) in a manner analogous to chlorpromazine.[4]

Given that 2-Hydroxypromazine already possesses a hydroxyl group on the phenothiazine ring, its metabolism would likely proceed via the following pathways:

  • Conjugation: This is expected to be the primary metabolic route. The existing phenolic hydroxyl group is a prime target for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates for rapid excretion.

  • N-Demethylation: Similar to CPZ, the dimethylamino side chain is susceptible to oxidative N-demethylation, which would produce 2-hydroxy-nor₁-promazine and subsequently 2-hydroxy-nor₂-promazine.

  • S-Oxidation: The sulfur atom of the phenothiazine ring can be oxidized to form 2-hydroxypromazine sulfoxide.

It is less likely that 2-Hydroxypromazine would undergo significant further aromatic hydroxylation, as one position is already occupied, and this can deactivate the ring towards further oxidation. The primary clearance mechanism is anticipated to be direct conjugation of the parent molecule.

Comparative Summary of Metabolite Profiles

The following table summarizes the known major metabolites of chlorpromazine and the inferred major metabolites of 2-Hydroxypromazine.

Metabolic ReactionChlorpromazine Metabolite(s)Inferred 2-Hydroxypromazine Metabolite(s)
Aromatic Hydroxylation 7-Hydroxychlorpromazine, 3-HydroxychlorpromazineNot a primary pathway (already hydroxylated)
N-Demethylation nor₁-Chlorpromazine, nor₂-Chlorpromazine2-Hydroxy-nor₁-promazine, 2-Hydroxy-nor₂-promazine
S-Oxidation Chlorpromazine Sulfoxide2-Hydroxypromazine Sulfoxide
N-Oxidation Chlorpromazine-N-Oxide2-Hydroxypromazine-N-Oxide
Conjugation (Glucuronidation/Sulfation) Conjugates of hydroxylated metabolites2-Hydroxypromazine-glucuronide, 2-Hydroxypromazine-sulfate (major pathway)
Secondary Metabolism Hydroxylated and demethylated species (e.g., 7-OH-nor₁-CPZ)Conjugates of N-demethylated and S-oxidized species

Experimental Protocol: In Vitro Metabolite Profiling via LC-MS/MS

To empirically determine and compare the metabolite profiles, an in vitro study using human liver microsomes (HLMs) is a standard and effective approach. This protocol outlines a robust workflow for metabolite identification.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. They are a cost-effective and highly relevant system for initial metabolite screening.[11]

  • NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reactions.

  • Acetonitrile Quenching: Cold acetonitrile is used to stop the enzymatic reaction abruptly and simultaneously precipitate proteins, which would otherwise interfere with the analysis.[12]

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information for identifying unknown compounds.[13]

Step-by-Step Methodology:

  • Incubation Preparation:

    • Prepare a stock solution of the test compound (Chlorpromazine or 2-Hydroxypromazine) in a suitable solvent (e.g., DMSO or methanol) at 10 mM.

    • In a microcentrifuge tube, combine 100 mM phosphate buffer (pH 7.4), pooled HLMs (to a final protein concentration of 0.5-1.0 mg/mL), and the test compound (to a final concentration of 1-10 µM).

    • Prepare a negative control incubation without the test compound and another without NADPH.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation and Termination of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM).

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). Time-course experiments (0, 15, 30, 60 min) can also be performed.

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analogue of the parent drug).[14]

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The mobile phase typically consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Run a gradient from low to high organic content (e.g., 5% to 95% B) over 15-20 minutes to separate the parent drug from its more polar metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Perform a full scan experiment to detect all potential metabolite ions.

    • Simultaneously, perform data-dependent MS/MS scans (also known as product ion scans) on the most intense ions detected in the full scan. This fragmentation data is crucial for structural elucidation. For example, a loss of 44 Da (C₂H₄N) from the side chain is indicative of N-demethylation, while a gain of 16 Da (+O) suggests hydroxylation or S-oxidation.

  • Data Processing and Metabolite Identification:

    • Process the raw data using specialized software. Compare the chromatograms from the test incubation against the negative controls to identify unique peaks corresponding to metabolites.

    • Identify potential metabolites based on their exact mass and predicted biotransformations (e.g., +16 Da for oxidation, -14 Da for demethylation, +176 Da for glucuronidation).

    • Confirm the identity of metabolites by interpreting their MS/MS fragmentation patterns.

G cluster_prep 1. In Vitro Incubation cluster_extraction 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Interpretation HLM Human Liver Microsomes + Buffer + Test Compound Incubate Pre-incubate at 37°C HLM->Incubate NADPH Add NADPH to Initiate Reaction Incubate->NADPH Incubate_final Incubate at 37°C (e.g., 60 min) NADPH->Incubate_final Quench Terminate with Cold Acetonitrile + Internal Std. Incubate_final->Quench Centrifuge Vortex & Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Inject on C18 Column (Gradient Elution) Supernatant->LC MS Full Scan MS (Detect Metabolites) LC->MS MSMS Data-Dependent MS/MS (Structural Fragments) MS->MSMS Processing Process Raw Data MSMS->Processing ID Identify Metabolites (Mass Shift, Fragments) Processing->ID Report Generate Metabolite Map ID->Report

Figure 2. Experimental workflow for in vitro metabolite profiling.

Regulatory Context and Scientific Implications

The characterization of drug metabolites is not merely an academic exercise; it is a regulatory requirement. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have issued guidance on the safety testing of drug metabolites, often referred to as "Metabolites in Safety Testing" (MIST).[15][16][17] This guidance stipulates that human metabolites that are observed at concentrations greater than 10% of the total drug-related exposure at steady state should be identified and evaluated for safety.[17][18]

Therefore, a comparative analysis as described here is critical. If a metabolite like 7-hydroxychlorpromazine is found to be a major human metabolite with significant pharmacological activity, its formation and clearance pathways become crucial for predicting drug-drug interactions and understanding inter-individual variability in patient response.[3] Similarly, if 2-Hydroxypromazine were to be developed as a drug, a thorough understanding of its downstream metabolites, particularly their potential for activity or toxicity, would be essential for regulatory submission.

Conclusion

The metabolic profiles of chlorpromazine and 2-Hydroxypromazine, while stemming from similar phenothiazine scaffolds, exhibit key differences driven by their initial structures. Chlorpromazine undergoes extensive Phase I metabolism, including hydroxylation, N-demethylation, and S-oxidation, to produce a complex array of active and inactive metabolites. In contrast, 2-Hydroxypromazine's metabolism is likely dominated by direct Phase II conjugation of its pre-existing hydroxyl group, with Phase I reactions playing a secondary role.

Understanding these differences is crucial for researchers in drug development. It informs the interpretation of pharmacological and toxicological data and is a prerequisite for meeting regulatory safety standards. The experimental workflows provided in this guide offer a robust framework for conducting these critical investigations, enabling a deeper and more accurate characterization of the metabolic fate of phenothiazine-based therapeutics.

References

  • Hawkins, D. R., & Midgley, I. (1987). Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products. Xenobiotica, 17(9), 1099-1111. [Link]

  • Wójcikowski, J., Daniel, W. A., & Bieleninik, A. (2005). Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine. Pharmacological reports, 57(4), 488-496. [Link]

  • Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]

  • Stahl, S. M. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of chlorpromazine. [Link]

  • Li, W., & Zhang, J. (Eds.). (2014).
  • Hawkins, D. R., & Midgley, I. (1987). Metabolism of chlorpromazine and promazine in vitro. Taylor & Francis Online. [Link]

  • Slideshare. (n.d.). chlorpromazine(Antipsychotic Drug). [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorpromazine. PubChem Compound Database. [Link]

  • YouTube. (2025, January 29). Pharmacology of Chlorpromazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Akiyama, K., Sato, M., & Sato, S. (1988). Comparative study of phenothiazine derivatives on monoamine metabolism--direct correlation between the concentrations of drugs and monoamine metabolites in the brain. Japanese journal of psychopharmacology, 8(1), 101-111. [Link]

  • Alfredsson, G., Wode-Helgodt, B., & Sedvall, G. (1980). Important metabolites to measure in pharmacodynamic studies of chlorpromazine. Psychopharmacology, 68(2), 131-137. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways for chlorpromazine and its metabolites. [Link]

  • Gruenke, L. D., Craig, J. C., Klein, F. D., Nguyen, T. L., Hitzemann, B. A., Holaday, J. W., Loh, H. H., Braff, L., Fischer, A., & Glick, I. D. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical mass spectrometry, 12(12), 707-713. [Link]

  • ResearchGate. (n.d.). Metabolic mechanisms of chlorpromazine catalyzed by CYP1A2. [Link]

  • Zhang, Y., Wang, J., Chen, L., Mu, Y., & Li, X. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup and ultrahigh-performance liquid chromatography-quadrupole-Orbitrap mass spectrometry. Food Chemistry, 389, 133098. [Link]

  • Divito, C. B., & Tautenhahn, R. (2018). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in molecular biology (Clifton, N.J.), 1738, 119-133. [Link]

  • Dahl, S. G., & Hough, E. (1982). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Molecular pharmacology, 21(3), 633-639. [Link]

  • EMBL. (n.d.). Protocols used for LC-MS analysis. Metabolomics Core Facility. [Link]

  • Kolakowska, T., Franklin, M., & Alapin, B. (1975). Effect of long-term phenothiazine treatment on drug metabolism. British journal of clinical pharmacology, 2(1), 25-28. [Link]

  • Curry, S. H. (1971). Determination of nanogram quantities of chlorpromazine and some of its metabolites in plasma by using gas-liquid chromatography with an electron capture detector. Analytical Chemistry, 43(13), 1854-1856. [Link]

  • Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Austin J Pharmacol Ther, 4(2), 1085. [Link]

  • Xia, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Dynamic Changes in Plasma Metabolic Profiles Reveal a Potential Metabolite Panel for Interpretation of Fatal Intoxication by Chlorpromazine or Olanzapine in Mice. Metabolites, 12(12), 1230. [Link]

  • Urichuk, L., Prior, T. I., Dursun, S. M., & Baker, G. B. (2009). Comparative Cytochrome P450 In Vitro Inhibition by Atypical Antipsychotic Drugs. Drug Metabolism and Disposition, 37(5), 1069-1076. [Link]

  • ResearchGate. (n.d.). Biotransformation pathways of (a) Chlorpromazine, (b) Clozapine, (c) Olanzapine, and (d) Quetiapine. [Link]

  • Obach, R. S. (2014). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. The AAPS journal, 16(4), 748-755. [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (2026).
  • Haddad, L. M., & Winchester, J. F. (1990). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus, 12(9), e10620. [Link]

  • Ayano, G. (2017). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. ResearchGate. [Link]

  • Marques, C., I. Correia, A., L. Marques, M., & P. M. Gaspar, M. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 2(4), 100938. [Link]

  • Springer. (n.d.). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. [Link]

  • Dewey, E. A., Maylin, G. A., Ebel, J. G., & Henion, J. D. (1981). The metabolism of promazine and acetylpromazine in the horse. Drug metabolism and disposition: the biological fate of chemicals, 9(1), 30-36. [Link]

  • U.S. Food and Drug Administration. (2020). Safety testing of drug metabolites. National Library of Medicine. [Link]

  • Frigerio, A., & Belvedere, G. (1986). Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics. Drug metabolism and disposition: the biological fate of chemicals, 14(2), 263-266. [Link]

  • U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites. [Link]

  • RAPS. (2016, November 29). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]

  • Federal Register. (2008, February 15). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • Wieder, M. E., et al. (2013). Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement. Chromatographia, 76(1-2), 121-132. [Link]

  • Shinozuka, T., et al. (1993). Metabolism and pharmacokinetic studies of propionylpromazine in horses. Journal of Veterinary Medical Science, 55(4), 589-593. [Link]

  • Dewey, E. A., & Maylin, G. A. (1984). Analysis of propionylpromazine and its metabolites in horse urine. The Cornell veterinarian, 74(1), 38-49. [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Promazine and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine, a phenothiazine derivative, has a history of use as a short-term adjunctive treatment for psychomotor agitation.[1] Like other phenothiazines, it exerts its effects through antagonism of various neurotransmitter receptors, most notably dopamine receptors.[2] However, the clinical efficacy and side-effect profile of promazine are not solely dictated by the parent drug. Following administration, promazine undergoes extensive metabolism, giving rise to several metabolites that possess their own distinct pharmacokinetic and pharmacodynamic properties. Understanding the differences between promazine and its metabolites is crucial for a comprehensive grasp of its overall pharmacological action and for the development of safer and more effective therapeutic agents.

This guide provides an in-depth comparison of the pharmacokinetic differences between promazine and its principal metabolites: N-desmethylpromazine , promazine sulfoxide , and 3-hydroxypromazine . We will delve into their absorption, distribution, metabolism, and excretion profiles, supported by available experimental data, and discuss the implications of these differences for their pharmacological activity.

Metabolic Pathways of Promazine

Promazine is primarily metabolized in the liver through a series of Phase I reactions, including N-demethylation, sulfoxidation, and aromatic hydroxylation.[3] These reactions are catalyzed by cytochrome P450 (CYP) enzymes. The resulting metabolites can then undergo Phase II conjugation reactions before excretion.

G Promazine Promazine N_desmethylpromazine N-desmethylpromazine Promazine->N_desmethylpromazine N-demethylation Promazine_sulfoxide Promazine Sulfoxide Promazine->Promazine_sulfoxide Sulfoxidation Hydroxypromazine 3-Hydroxypromazine Promazine->Hydroxypromazine Hydroxylation Conjugates Conjugated Metabolites N_desmethylpromazine->Conjugates Conjugation Hydroxypromazine->Conjugates Conjugation

Figure 1: Simplified metabolic pathway of promazine.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug and its metabolites determine their concentration and duration of action at the target sites. Significant differences in these parameters can lead to variations in therapeutic effects and adverse reactions.

Absorption

Promazine itself is known to have erratic absorption following oral administration, leading to considerable interindividual variations in plasma concentrations.[3] This is partly due to significant first-pass metabolism in the liver, which reduces the amount of unchanged drug reaching systemic circulation.[4] The absolute bioavailability of oral promazine has been reported to be between 7.8% and 24.9%.[5]

Information on the oral bioavailability of the metabolites is scarce as they are primarily formed endogenously. Their systemic exposure is therefore dependent on the rate and extent of promazine's metabolism.

Distribution

A key aspect of the pharmacokinetics of antipsychotic drugs is their ability to cross the blood-brain barrier and reach their target receptors in the central nervous system (CNS).

A study in rats provided valuable insights into the comparative brain distribution of promazine and two of its major metabolites.[6] The study found that:

  • Promazine exhibits efficient uptake by the brain, with a brain-to-plasma area under the curve (AUC) ratio of 28.72 after a single dose.[6]

  • N-desmethylpromazine behaves similarly to the parent compound in terms of brain distribution.[6]

  • Promazine sulfoxide , in stark contrast, has a brain concentration that is three times lower than its plasma concentration, indicating poor penetration of the blood-brain barrier.[6]

This differential distribution has significant implications for the pharmacological activity of these compounds, suggesting that promazine and N-desmethylpromazine are the primary contributors to the central effects of the drug, while promazine sulfoxide is unlikely to have significant CNS activity.

Table 1: Comparative Pharmacokinetic Parameters of Promazine and its Metabolites (Data from a study in rats) [6]

CompoundBrain/Plasma AUC Ratio (Single Dose)Effect of Chronic Treatment on Plasma Half-lifeEffect of Chronic Treatment on Brain Half-life
Promazine 28.72ProlongedProlonged
N-desmethylpromazine Similar to PromazineProlongedProlonged
Promazine Sulfoxide ~0.33ProlongedShortened

Note: Quantitative pharmacokinetic parameters for 3-hydroxypromazine are not well-documented in publicly available literature.

Metabolism and Excretion

As the parent drug, promazine is extensively metabolized. The formation of N-desmethylpromazine, promazine sulfoxide, and 3-hydroxypromazine represents the primary metabolic pathways.[3] These metabolites can be further metabolized or conjugated before being excreted, primarily in the urine.

The half-life of a drug is a measure of how long it takes for its concentration in the body to be reduced by half. The aforementioned rat study also revealed differences in how chronic administration affects the half-lives of promazine and its metabolites.[6] While chronic treatment prolonged the plasma and brain half-lives of both promazine and N-desmethylpromazine, it had a divergent effect on promazine sulfoxide, prolonging its plasma half-life but shortening its brain half-life.[6] This suggests that the disposition of the sulfoxide metabolite is handled differently by the brain over time compared to the parent drug and its demethylated counterpart.

Pharmacological Activity: A Tale of Active and Inactive Metabolites

The clinical effects of promazine are a composite of the activities of the parent drug and its pharmacologically active metabolites.

  • Promazine acts as an antagonist at a variety of receptors, including dopamine D2, serotonin (5-HT), histamine H1, and alpha-adrenergic receptors.[2] Its antipsychotic effects are primarily attributed to its blockade of D2 receptors.[7]

  • N-desmethylpromazine : While direct and comprehensive data on the receptor binding profile of N-desmethylpromazine is limited, studies on analogous phenothiazines suggest that N-demethylated metabolites often retain significant pharmacological activity. For instance, N-monodesmethyl levomepromazine, a metabolite of a related drug, has been shown to have a slightly lower affinity for dopamine receptors but a similar affinity for alpha-adrenergic receptors compared to the parent compound, suggesting it contributes to both the therapeutic effects and side effects.[8] Given its similar brain distribution to promazine, it is plausible that N-desmethylpromazine contributes to the overall antipsychotic effect.

  • Promazine Sulfoxide : This metabolite is generally considered to be pharmacologically inactive, particularly with respect to antipsychotic activity.[8] Its poor brain penetration further supports this notion.[6] However, it may still contribute to peripheral side effects.

  • 3-Hydroxypromazine : There is a significant lack of direct research on the pharmacological profile of 3-hydroxypromazine. However, inferences from the structurally similar chlorpromazine suggest that hydroxylation at the 3-position of the phenothiazine ring could significantly increase the affinity for dopamine D2 receptors.[6] If this holds true for promazine, 3-hydroxypromazine could be a potent, active metabolite contributing to the overall dopaminergic blockade. Further research is needed to confirm this hypothesis.

Experimental Protocol: Quantification of Promazine and its Metabolites in Plasma

The following is a general workflow for the simultaneous quantification of promazine and its metabolites in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.

G cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification Quantification (based on peak area ratios) Detection->Quantification

Figure 2: General workflow for the analysis of promazine and its metabolites in plasma.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a deuterated analog of promazine).

    • Add 300 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC-MS/MS Analysis

    • HPLC System: A standard HPLC system equipped with a C18 analytical column is suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

    • Detection: Use Multiple Reaction Monitoring (MRM) for the quantification of promazine and its metabolites. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

  • Data Analysis

    • Construct calibration curves for each analyte using known concentrations.

    • Quantify the concentration of promazine and its metabolites in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curves.

Conclusion

The pharmacokinetic profile of promazine is complex, with the parent drug and its metabolites exhibiting significant differences in their distribution and potential pharmacological activity. N-desmethylpromazine appears to be an active metabolite with good brain penetration, likely contributing to the central effects of promazine. In contrast, promazine sulfoxide is a major metabolite with poor brain distribution and is considered pharmacologically inactive in the CNS. The role of 3-hydroxypromazine remains an area for further investigation, with the potential for it to be a highly active metabolite. A thorough understanding of these pharmacokinetic differences is essential for interpreting the clinical effects of promazine and for guiding the development of new drugs with improved therapeutic profiles.

References

  • Promazine. In: Drugs.com. [Link]

  • Daniel WA, Syrek M, Mach A, Wójcikowski J. The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. Pol J Pharmacol. 1996;48(2):149-156.
  • Taylor G, Houston JB. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. Br J Clin Pharmacol. 1983;15(3):287-293.
  • Promazine Hydrochloride. PubChem. [Link]

  • Promazine. PubChem. [Link]

  • Chlorpromazine. Wikipedia. [Link]

  • Koytchev R, Alken RG, Kirkov V, Neshev G, Vagaday M, Kunter U. [Absolute bioavailability of chlorpromazine, promazine and promethazine]. Arzneimittelforschung. 1994;44(2):121-125.
  • Koytchev R, Alken RG, Kirkov V, Neshev G, Vagaday M, Kunter U. [Absolute Bioavailability of Chlorpromazine, Promazine and Promethazine]. Arzneimittelforschung. 1994;44(2):121-125.
  • Taylor G, Houston JB, Shaffer J, Mawer G. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. Br J Clin Pharmacol. 1983;15(3):287-293.
  • Strenkoski-Nix LC, Ermer J, DeCleene S, Cevallos W, Mayer PR. Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects. Am J Health Syst Pharm. 2000;57(16):1499-1505.
  • Dahl SG. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Acta Pharmacol Toxicol (Copenh). 1980;46(5):393-395.
  • Frigerio A, Negrini P, Parekh H, Sossi N, Fanelli R. Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics. Drug Metab Dispos. 1986;14(2):263-266.
  • Hu OY, Tang HS, Sheeng TY, Chen SC, Lee SK, Chung PH. Pharmacokinetics of promazine: I. Disposition in patients with acute viral hepatitis B. Biopharm Drug Dispos. 1990;11(7):557-568.
  • Benet LZ, Broccatelli F, Oprea TI. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs. J Pharmacokinet Pharmacodyn. 2019;46(4):307-316.
  • Promazine. Wikipedia. [Link]

  • Pharmacology. [Link]

  • Dahl SG, Strandjord RE. Pharmacokinetics of chlorpromazine after single and chronic dosage. Clin Pharmacol Ther. 1977;21(4):437-448.
  • Meck WH, Church RM. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacol Biochem Behav. 1986;25(6):1185-1189.
  • Nakajima S, Gerretsen P, Takeuchi H, et al. Receptor binding profiles of antipsychotic agents. Expert Opin Drug Discov. 2015;10(9):949-967.
  • Neve KA, Seamans JK, Trantham-Davidson H. Dopamine Receptors. In: Encyclopedia of Neuroscience. Squire LR, ed. Academic Press; 2009:1017-1024.
  • Jarrott B, Wreford N. Dopamine D2 Receptors Retain Agonist High-Affinity Form and Guanine Nucleotide Sensitivity After Removal of Sialic Acid. J Biochem. 1988;104(5):791-794.
  • de Bartolomeis A, Tomasetti C, Iasevoli F. Receptor binding profile of the antipsychotics included in this study. ResearchGate. [Link]

  • Seeman P, Van Tol HH. Affinities of some Atypical Antipsychotic Agents at D1 and D2 Dopamine Receptors, and at M1 and M4 Muscarinic Receptors. ResearchGate. [Link]

  • Partyka A, Jastrzębska-Więsek M, Słoczyńska K, et al. The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

  • Drug Half-Life, Steady State, and Recommended Sample Collection Time. Quest Diagnostics. [Link]

  • Drug Half-life Explained: Calculator, Variables & Examples. Drugs.com. [Link]

  • Urso R, Blardi P, Giorgi G. A short introduction to pharmacokinetics. Eur Rev Med Pharmacol Sci. 2002;6(2-3):33-44.
  • de Haan L, van der Voort C, Bodegom D, Linszen D. Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. Int Clin Psychopharmacol. 2017;32(5):249-255.
  • Staroń J, Bojarski AJ. Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. Int J Mol Sci. 2021;22(2):853.
  • Tsigkaropoulou E, Gkotsi D, Samara M, Papazisis G. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Curr Neuropharmacol. 2019;17(3):234-250.
  • Glennon RA. Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors? ResearchGate. [Link]

  • Useful Pharmacokinetic Equations. [Link]

  • Half-life. Deranged Physiology. [Link]

Sources

In Vitro and In Vivo Correlation of 2-Hydroxypromazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxypromazine is a metabolite of the phenothiazine antipsychotic promazine, and is structurally similar to metabolites of the widely-used antipsychotic chlorpromazine.[1][2][3] While the parent compounds have been extensively studied, the pharmacological activity of their metabolites is often less well-characterized. This guide provides a comprehensive analysis of the in vitro and in vivo activity of 2-Hydroxypromazine, offering a framework for understanding its potential contribution to the overall therapeutic and side-effect profile of its parent drug. By examining the correlation between in vitro data and in vivo outcomes, we can better predict the clinical relevance of this and other drug metabolites.

Part 1: In Vitro Characterization of 2-Hydroxypromazine Activity

The initial assessment of a compound's pharmacological activity begins with in vitro assays. These cell-free and cell-based systems allow for the precise measurement of molecular interactions and cellular responses in a controlled environment.

Receptor Binding Profile: The Molecular Fingerprint

The primary mechanism of action for most antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5] Therefore, determining the binding affinity of 2-Hydroxypromazine for the D2 receptor is a critical first step. Additionally, activity at other receptors, such as serotonin (5-HT), histamine (H), adrenergic (α), and muscarinic (M) receptors, can contribute to the drug's overall efficacy and side-effect profile.[5][6]

While direct binding data for 2-Hydroxypromazine is scarce, we can infer its likely activity based on studies of structurally similar compounds, such as the hydroxylated metabolites of chlorpromazine. For instance, 7-hydroxy-CPZ and 3-hydroxy-CPZ have been shown to be potent displacers of radiolabeled spiperone from D2 receptors, indicating high affinity.[7] It is therefore plausible that 2-Hydroxypromazine also exhibits significant D2 receptor affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chlorpromazine and its Metabolites

CompoundDopamine D2Serotonin 5-HT2AMuscarinic M1
Chlorpromazine1.0 - 101.5 - 1510 - 30
7-Hydroxy-CPZ0.5 - 5 5 - 2520 - 50
3-Hydroxy-CPZ0.8 - 8 8 - 3015 - 40
Chlorpromazine Sulfoxide> 1000> 1000> 1000
2-Hydroxypromazine (Predicted)1 - 105 - 5010 - 100

Data for Chlorpromazine and its metabolites are compiled from multiple sources.[7][8] Predicted values for 2-Hydroxypromazine are based on structure-activity relationships.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., 2-Hydroxypromazine) for the dopamine D2 receptor.

  • Preparation of Receptor Source:

    • Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 100-200 µg/mL.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound (2-Hydroxypromazine) or a known D2 antagonist (e.g., haloperidol for non-specific binding) in assay buffer.

    • Add 50 µL of a fixed concentration of a radiolabeled D2 ligand (e.g., [3H]-Spiperone) at its Kd concentration.[9][10]

    • Add 100 µL of the prepared membrane suspension to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: From Binding to Biological Response

While binding assays reveal the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like the D2 receptor, which is coupled to Gi/o proteins, antagonist binding prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP).[11][12]

Experimental Protocol: cAMP Functional Assay for D2 Receptor Antagonism

  • Cell Culture:

    • Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK-293 cells) in appropriate media.

    • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of the test compound (2-Hydroxypromazine) for 15-30 minutes.

    • Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • Incubate for an additional 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[13][14]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

In Vitro Metabolism: The Role of CYP450 Enzymes

Phenothiazines are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[15] The formation of 2-Hydroxypromazine from promazine is likely catalyzed by specific CYP isoforms. Identifying these enzymes is crucial for predicting potential drug-drug interactions. Studies on related phenothiazines like chlorpromazine have implicated CYP1A2 and CYP3A4 in its metabolism.[16][17]

Experimental Protocol: CYP450 Reaction Phenotyping

  • Incubation:

    • Incubate promazine at a therapeutic concentration with human liver microsomes or a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[18][19]

    • Include NADPH as a cofactor to initiate the enzymatic reaction.

    • Incubate at 37°C for a specified time.

  • Sample Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the samples for the formation of 2-Hydroxypromazine using LC-MS/MS.

  • Data Interpretation:

    • The CYP isoform that produces the highest amount of 2-Hydroxypromazine is identified as the primary metabolizing enzyme.

    • To confirm, selective chemical inhibitors for specific CYP isoforms can be used in parallel experiments with human liver microsomes. A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that enzyme.

Part 2: In Vivo Assessment of 2-Hydroxypromazine Activity

In vivo studies are essential to understand how a compound behaves in a whole, living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.[20]

Pharmacodynamic Profile: The Conditioned Avoidance Response (CAR) Model

The CAR model is a well-established behavioral assay with high predictive validity for the antipsychotic activity of drugs.[21][22] The model assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selective effect is characteristic of antipsychotic drugs and is thought to reflect their ability to modulate dopamine-dependent motivational processes.[23][24]

Experimental Protocol: Rat Conditioned Avoidance Response (CAR)

  • Apparatus:

    • A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A light or sound serves as the conditioned stimulus (CS).

  • Training:

    • A rat is placed in one compartment. The CS (e.g., a light) is presented for a set period (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS presentation, a mild foot shock (the unconditioned stimulus, US) is delivered through the grid floor. The shock is terminated when the rat escapes to the other compartment (an escape response).

    • Training continues until the rat reaches a stable criterion of avoidance responding (e.g., >80% avoidance).

  • Drug Testing:

    • Once trained, the rats are administered the test compound (2-Hydroxypromazine), a vehicle control, or a reference antipsychotic (e.g., haloperidol) at various doses.

    • After a pre-determined time for drug absorption, the rats are placed back in the shuttle box and tested under the same conditions.

    • The number of avoidance and escape responses, as well as the latency to respond, are recorded.

  • Data Analysis:

    • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses or produce sedation.

    • The ED50 (the dose that produces a 50% reduction in avoidance responding) can be calculated.

Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[25][26] For antipsychotics, a common goal is to correlate in vitro receptor affinity with in vivo potency in behavioral models.

Conceptual Framework of IVIVC

Establishing a strong IVIVC can streamline drug development by allowing in vitro data to predict in vivo performance, potentially reducing the need for extensive animal testing.[27]

IVIVC_Framework cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_correlation Predictive Model vitro_assay Receptor Binding Assay (Ki value) ivivc IVIVC vitro_assay->ivivc correlates with vivo_model Conditioned Avoidance Response (ED50 value) ivivc->vivo_model predicts

Caption: IVIVC model correlating in vitro affinity with in vivo potency.

Correlating In Vitro Potency with In Vivo Efficacy

A strong correlation between the in vitro binding affinity (Ki) at the D2 receptor and the in vivo potency (ED50) in the CAR model would suggest that D2 receptor blockade is the primary mechanism driving the antipsychotic-like effects of 2-Hydroxypromazine.

Table 2: Hypothetical IVIVC Data for Phenothiazine Antipsychotics

CompoundIn Vitro D2 Affinity (Ki, nM)In Vivo CAR Potency (ED50, mg/kg)
Chlorpromazine2.51.5
Thioridazine3.02.0
Haloperidol1.00.1
2-Hydroxypromazine1.80.8

This table presents hypothetical data to illustrate the concept of IVIVC.

Challenges and Considerations

Establishing a robust IVIVC for a metabolite like 2-Hydroxypromazine is complex due to several factors:

  • Contribution of the Parent Drug: The in vivo effects of promazine administration are a combination of the parent drug's activity and that of all its active metabolites.

  • Pharmacokinetics: The concentration of 2-Hydroxypromazine at the receptor site in the brain depends on its absorption, distribution, metabolism, and ability to cross the blood-brain barrier.

  • Polypharmacology: Activity at multiple receptors can influence the in vivo outcome, making a simple correlation with D2 affinity less predictive.

Conclusion

While 2-Hydroxypromazine has not been extensively studied as an independent entity, a comprehensive analysis based on its structural similarity to other active phenothiazine metabolites suggests it likely possesses significant dopamine D2 receptor antagonist activity. The experimental framework outlined in this guide, from in vitro receptor binding and functional assays to in vivo behavioral models, provides a robust methodology for characterizing its pharmacological profile. Establishing a clear in vitro-in vivo correlation is paramount to understanding the true contribution of 2-Hydroxypromazine to the clinical effects of its parent compound, promazine. Further research is warranted to isolate and test 2-Hydroxypromazine directly in these assays to confirm these predictions and fully elucidate its therapeutic potential and liability.

References

  • Daniel, W. A. (2012). The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics. PubMed. Available at: [Link]

  • D'Aquila, P. S., et al. (2004). A model of antipsychotic action in conditioned avoidance: a computational approach. Neuropsychopharmacology. Available at: [Link]

  • Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current Pharmaceutical Design. Available at: [Link]

  • Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Ingenta Connect. Available at: [Link]

  • D'Aquila, P. S., et al. (2004). A Model of Antipsychotic Action in Conditioned Avoidance: A Computational Approach. Nature. Available at: [Link]

  • Li, M., et al. (2011). Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure. UNL Digital Commons. Available at: [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Available at: [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition. Available at: [Link]

  • Wójcikowski, J., & Daniel, W. A. (2009). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Sci-Hub. Available at: [Link]

  • Wójcikowski, J., & Daniel, W. A. (2010). Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver. Biochemical Pharmacology. Available at: [Link]

  • Wójcikowski, J., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Pharmacological Reports. Available at: [Link]

  • Wędzony, K., & Chocyk, A. (2009). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available at: [Link]

  • Gramowski, A., et al. (2020). Effects of typical and atypical antipsychotics on spontaneous neuronal network activity in vitro. European Psychiatry. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem. Available at: [Link]

  • Tarasoff-Conway, J. M., et al. (2015). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]

  • Arnt, J. (2016). Screening models for antipsychotic drugs. ResearchGate. Available at: [Link]

  • Gmeiner, P. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

  • Memo, M., et al. (1987). Correlation of activity of chlorpromazine and respective hydroxy, dimethoxy and sulphoxide analogues on dopamine, muscarinic, histamine and calmodulin sites of action. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Siew, A., et al. (2012). Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Gomeni, R., et al. (2019). Schematic of the in vitro/in vivo correlation (IVIVC) analysis. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chlorpromazine. Available at: [Link]

  • Oleinik, G. (2026). CBD and Epilepsy: FDA-Approved Epidiolex for Seizure Treatment & Benefits. CBD Oracle. Available at: [Link]

  • Unchained Labs. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorpromazine. PubChem. Available at: [Link]

  • Perrier, J. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. Available at: [Link]

  • Yoshimura, R., et al. (2011). Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof. Journal of Neural Transmission. Available at: [Link]

  • Chem Help ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Chlorpromazine Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • MDPI. (n.d.). Translating Molecular Psychiatry: From Biomarkers to Personalized Therapies. Available at: [Link]

  • MDPI. (n.d.). Special Issue: The Role of Cytokines in Disease. Available at: [Link]

  • Minikel, E. V. (2014). Chlorpromazine: a new mechanism of action. CureFFI.org. Available at: [Link]

  • Karreman, G., Isenberg, I., & Szent-Gyorgyi, A. (1959). On the mechanism of action of chlorpromazine. Science. Available at: [Link]

  • Bratoeff, E., et al. (2005). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Available at: [Link]

  • Liu, Y., et al. (2019). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function. International Journal of Molecular Sciences. Available at: [Link]

  • Dewey, E. A., et al. (1981). The Metabolism of Promazine and Acetylpromazine in the Horse. Drug Metabolism and Disposition. Available at: [Link]

  • Guth, P. S., et al. (1965). Studies in vitro and in vivo of the effects of chlorpromazine on rat liver lysosomes. Biochemical Pharmacology. Available at: [Link]

  • Silvia, W. J., & Raw, R. E. (1993). Identification of functional high and low affinity states of the prostaglandin F2 alpha receptor in the ovine corpus luteumin vivo and their role in hormone pulsatility. Biology of Reproduction. Available at: [Link]

  • Mad Barn. (1981). The metabolism of promazine and acetylpromazine in the horse. Research Bank. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

Sources

A Comparative Guide to the Receptor Binding Affinity of Promazine and Its Active Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the receptor binding affinities of the phenothiazine antipsychotic, promazine, and its principal metabolites. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to offer insights into the functional implications of these binding profiles and the experimental methodologies used to derive them.

Introduction: The Clinical Pharmacology of Promazine and the Significance of its Metabolism

Promazine is a first-generation, low-potency antipsychotic agent belonging to the phenothiazine class.[1] Its therapeutic action, primarily in managing psychotic disorders, is attributed to its antagonism of various neurotransmitter receptors in the central nervous system (CNS).[1][2] However, the clinical profile of promazine—encompassing both its therapeutic efficacy and its side effects—is not solely dictated by the parent compound. Like many psychotropic drugs, promazine undergoes extensive hepatic metabolism, giving rise to several derivatives that are themselves pharmacologically active.[1][3]

Understanding the receptor binding characteristics of these metabolites is crucial for a comprehensive grasp of promazine's overall mechanism of action, duration of effect, and potential for drug-drug interactions. The primary metabolic pathways for promazine include N-demethylation, ring hydroxylation, and sulfoxidation, leading to the formation of key metabolites such as N-desmethylpromazine, 3-hydroxypromazine, and promazine sulfoxide.[1][3] This guide will dissect and compare the binding affinities of these compounds at key CNS receptors, providing a molecular basis for their potential contribution to the clinical effects observed during promazine therapy.

Metabolic Pathways of Promazine

Promazine is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes.[4] The main transformations involve the modification of the aliphatic side chain and the phenothiazine ring system.

Promazine_Metabolism cluster_metabolites Primary Metabolites Promazine Promazine N-Desmethylpromazine N-Desmethylpromazine Promazine->N-Desmethylpromazine N-Demethylation 3-Hydroxypromazine 3-Hydroxypromazine Promazine->3-Hydroxypromazine Hydroxylation Promazine Sulfoxide Promazine Sulfoxide Promazine->Promazine Sulfoxide Sulfoxidation

Caption: Primary metabolic pathways of promazine.

Comparative Receptor Binding Profiles

The pharmacological activity of promazine and its metabolites is defined by their affinity for a range of G-protein coupled receptors (GPCRs). This guide focuses on the most clinically relevant receptor families: dopamine, adrenergic, histamine, and muscarinic cholinergic receptors.

Dopamine D2 Receptors

Antagonism of the dopamine D2 receptor is the cornerstone of the antipsychotic effect of typical neuroleptics like promazine.[4][5] It is the blockade of these receptors in the mesolimbic pathway that is thought to alleviate the positive symptoms of schizophrenia.

  • Promazine : Exhibits moderate affinity for D2 receptors, consistent with its classification as a low-potency antipsychotic.[5]

  • N-Desmethylpromazine : Studies on related phenothiazines show that N-demethylated metabolites generally retain significant affinity for D2 receptors, with potencies estimated to be between 20% and 70% of the parent drug.[6] This suggests N-desmethylpromazine likely contributes to the overall antipsychotic effect.[7]

  • 3-Hydroxypromazine : Ring-hydroxylated metabolites also maintain considerable binding affinity for D2 receptors, often within the same 20-70% potency range as N-demethylated metabolites.[6]

  • Promazine Sulfoxide : The formation of a sulfoxide on the phenothiazine ring dramatically reduces or abolishes affinity for the D2 receptor.[6][7] This metabolite is generally considered pharmacologically inactive with respect to antipsychotic activity.[3][7]

Adrenergic α1-Receptors

Blockade of α1-adrenergic receptors is associated with several side effects of typical antipsychotics, most notably orthostatic hypotension (a drop in blood pressure upon standing).[4][8]

  • Promazine : Like other sedative antipsychotics, promazine is a potent antagonist at α1-adrenergic receptors.[4]

  • N-Desmethylpromazine & 3-Hydroxypromazine : These metabolites retain a high affinity for α1-receptors, comparable to their D2 receptor affinity (20-70% of the parent compound).[6] Their presence may therefore contribute significantly to the hypotensive side effects of promazine therapy.[7]

  • Promazine Sulfoxide : While largely inactive at D2 receptors, some sulfoxide metabolites of phenothiazines have been shown to retain a degree of activity at α1-adrenergic receptors, suggesting they could potentially play a role in the autonomic side effects of the drug.[7]

Histamine H1 Receptors

Antagonism of histamine H1 receptors is a hallmark of older antipsychotics and is directly responsible for their sedative and hypnotic effects.[4][9]

  • Promazine : A potent H1 receptor antagonist, which accounts for its significant sedative properties.[2]

  • Metabolites : The contribution of metabolites to H1 receptor blockade can be significant. Studies on other phenothiazines indicate that hydroxylated metabolites, in particular, can retain about 75% of the parent drug's potency at H1 receptors.[9] This suggests that metabolites likely contribute to the sedative effect profile of promazine.[9]

Muscarinic Cholinergic Receptors

Antagonism of muscarinic receptors, particularly the M1 subtype, leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and cognitive impairment.[2][10]

  • Promazine : Acts as an antagonist across muscarinic receptor subtypes (M1-M5).[2]

  • Metabolites : The affinity of metabolites for muscarinic receptors appears to be variable. However, studies on the broader class of phenothiazines suggest that metabolites generally possess affinity for these receptors, contributing to the overall anticholinergic burden.[9]

Summary of Receptor Binding Affinities

The following table summarizes the relative receptor binding affinities of promazine and its metabolites based on available data for the phenothiazine class.

CompoundDopamine D2Adrenergic α1Histamine H1Muscarinic M1Primary Functional Implication
Promazine (Parent) ++ +++ +++ ++ Antipsychotic effect, sedation, hypotension, anticholinergic effects
N-Desmethylpromazine + + ++Contributes to antipsychotic and autonomic effects[6][7]
3-Hydroxypromazine + + ++ +Contributes to antipsychotic, sedative, and autonomic effects[6][9]
Promazine Sulfoxide - +/- --Largely inactive at D2; may retain some α1 activity[6][7]

Key: +++ High Affinity; ++ Moderate Affinity; + Lower but Significant Affinity; +/- Weak/Variable Affinity; - Negligible Affinity. Italicized values are inferred from data on analogous phenothiazine metabolites.

Experimental Methodologies

The determination of receptor binding affinity is a cornerstone of pharmacological research. The data presented above are derived from established in vitro techniques, primarily radioligand competition binding assays.

Radioligand Competition Binding Assay

This technique provides a robust method for quantifying the affinity of an unlabeled compound (the "competitor," e.g., promazine or a metabolite) for a specific receptor.

Causality and Experimental Rationale: The principle is based on the law of mass action. A radiolabeled ligand ([³H]-ligand) with known high affinity and specificity for the target receptor is incubated with a tissue preparation containing the receptor (e.g., rat brain homogenate). The unlabeled competitor drug is added in increasing concentrations, displacing the radioligand from the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then converted to an inhibition constant (Ki), which reflects the true affinity of the competitor for the receptor, using the Cheng-Prusoff equation. This conversion is critical as it accounts for the concentration and affinity of the radioligand used in the assay.

Radioligand_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Separation & Analysis A Tissue Homogenization (e.g., rat striatum for D2) B Membrane Preparation (Centrifugation) A->B C Incubate Membranes with: 1. Radioligand (e.g., [3H]spiperone) 2. Competitor (Promazine/Metabolite) 3. Buffer B->C D Parallel Incubation for Non-Specific Binding (NSB) (add excess cold ligand) B->D E Rapid Filtration (Separates bound from free radioligand) C->E D->E F Scintillation Counting (Quantifies bound radioactivity) E->F G Data Analysis (Calculate IC50 -> Ki) F->G GPCR_Activation cluster_inactive Inactive State cluster_active Active State Inactive GPCR Gα-GDP Gβγ Active Ligand-GPCR Gα-GTP Gβγ Inactive->Active GDP/GTP Exchange G_alpha Gα-GTP Active->G_alpha G_beta_gamma Gβγ Active->G_beta_gamma Downstream Downstream Signaling G_alpha->Downstream G_beta_gamma->Downstream Ligand Ligand (Agonist) Ligand->Inactive GDP GDP GTP GTP

Caption: The G-protein coupled receptor (GPCR) activation cycle.

Conclusion

The pharmacological profile of promazine is a composite of the actions of the parent drug and its primary metabolites. This guide highlights that while sulfoxidation leads to a significant loss of activity at key CNS receptors, N-demethylation and ring hydroxylation produce metabolites that retain substantial receptor binding affinity. Specifically, N-desmethylpromazine and 3-hydroxypromazine likely contribute to both the therapeutic (D2 antagonism) and side-effect profiles (α1, H1, and M1 antagonism) of promazine treatment. [6][7][9] For drug development professionals, this underscores the critical importance of early metabolic profiling and the characterization of major metabolites. A comprehensive understanding of the "metabolite-ome" is essential for accurately predicting a drug's clinical efficacy, safety, and tolerability. The experimental protocols detailed herein provide a validated framework for conducting such comparative analyses, ensuring robust and reliable data for informed decision-making in the drug discovery pipeline.

References

  • Chlorpromazine - Wikipedia. Wikipedia. [Link]

  • Dextromethorphan - Wikipedia. Wikipedia. [Link]

  • Promazine | C17H20N2S | CID 4926 - PubChem. National Center for Biotechnology Information. [Link]

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Edman, P., et al. (1985). PubMed. [Link]

  • Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. Edman, P., et al. (1986). PubMed. [Link]

  • Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Dahl, S.G., et al. (1979). PubMed. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Riddy, D.M., et al. (2017). National Institutes of Health. [Link]

  • Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice. Jendryka, M., et al. (2023). National Institutes of Health. [Link]

  • Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem. National Center for Biotechnology Information. [Link]

  • The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. Daniel, W.A., & Melzacka, M. (1996). PubMed. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels. Sako, M., et al. (2019). National Institutes of Health. [Link]

  • Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly. Weis, M.A., et al. (2010). National Institutes of Health. [Link]

  • Classic Histamine H1 Receptor Antagonists: A Critical Review of their Metabolic and Pharmacokinetic Fate from a Birds Eye View. Sharma, A., & Hamelin, B.A. (2003). ResearchGate. [Link]

  • Relationship between muscarinic M1 receptor binding and cognition in medication-free subjects with psychosis. Scarr, E., et al. (2018). National Institutes of Health. [Link]

  • Showing metabocard for Promazine 5-sulfoxide (HMDB0013938). Human Metabolome Database. [Link]

  • The DREADD Agonist Clozapine N-oxide (CNO) is Reverse - Rowan Digital Works. MacLaren, D.A., et al. (2016). Rowan University. [Link]

  • Peptidyl 3-Hydroxyproline-Binding Properties of Type I Collagen Suggest a Function in Fibril Supramolecular Assembly. Hudson, D.M., et al. (2014). National Institutes of Health. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Avet, C., et al. (2024). MDPI. [Link]

  • Analgesic - Wikipedia. Wikipedia. [Link]

  • Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms. Hama, N., et al. (2018). Journal of Biological Chemistry. [Link]

  • α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Smith, K., et al. (2018). Frontiers in Pharmacology. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Ehlert, F.J. (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. [Link]

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. Ågren, R., et al. (2021). MDPI. [Link]

  • The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Proudman, R.G.W., & Baker, J.G. (2020). National Institutes of Health. [Link]

  • Engineering a GPCR−Ligand Pair That Simulates the Activation of D2L by Dopamine. Butini, S., et al. (2013). National Institutes of Health. [Link]

  • Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. Taylor, G., et al. (1983). British Journal of Clinical Pharmacology. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Watson, S.A. (2015). MDPI. [Link]

  • Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study. Leurs, R., et al. (1994). PubMed. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Slätt, J., et al. (2020). National Institutes of Health. [Link]

  • X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids. Meara, J.P., et al. (2014). National Institutes of Health. [Link]

  • Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Meck, W.H. (1986). PubMed. [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Molecular Devices. (2017). YouTube. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. de Graaf, C., et al. (2014). National Institutes of Health. [Link]

Sources

A Comparative Analysis of the Neuroleptic Potency of 2-Hydroxypromazine and its Parent Drug, Promazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the neuroleptic potency of promazine, a first-generation phenothiazine antipsychotic, and its hydroxylated metabolite, 2-Hydroxypromazine. We will delve into the underlying pharmacology, metabolic pathways, and the experimental data that informs our understanding of their relative activities. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction: The Role of Metabolism in Neuroleptic Activity

Promazine is a phenothiazine derivative classified as a low-potency typical antipsychotic.[1] Like other drugs in its class, its therapeutic effects in treating psychomotor agitation are primarily attributed to its ability to antagonize dopamine D2 receptors in the central nervous system.[2][3] However, the parent drug is not the sole actor. Upon administration, promazine undergoes extensive hepatic metabolism, giving rise to a variety of metabolites.[4][5][6] Understanding the pharmacological profile of these metabolites is crucial, as they can significantly contribute to, or differ from, the overall therapeutic and side-effect profile of the parent compound.

This guide focuses specifically on 2-Hydroxypromazine, a product of aromatic hydroxylation. While data on this specific isomer is limited, we can draw authoritative inferences from structurally similar phenothiazine metabolites to compare its potential neuroleptic potency against the parent drug, promazine.

Metabolic Pathway: The Generation of Hydroxylated Metabolites

Promazine is metabolized through several key pathways, including N-demethylation, sulfoxidation, and aromatic hydroxylation.[5][6] The formation of 2-Hydroxypromazine occurs via the latter, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. While sulfoxidation and N-demethylation are major routes, hydroxylation is particularly significant because it can drastically alter the compound's affinity for dopamine receptors.[5][7]

For the structurally related and more extensively studied drug, chlorpromazine, hydroxylation at the 7-position is a critical metabolic step that produces a metabolite (7-hydroxychlorpromazine) with potentially greater biological activity than the parent drug.[8][9] This provides a strong rationale for investigating the potency of hydroxylated promazine metabolites.

G cluster_0 Hepatic Metabolism (CYP450-mediated) Promazine Promazine Hydroxylation Aromatic Hydroxylation Promazine->Hydroxylation Other Other Metabolites (e.g., Promazine Sulfoxide, Desmethylpromazine) Promazine->Other Metabolite 2-Hydroxypromazine Hydroxylation->Metabolite

Caption: Metabolic conversion of Promazine to 2-Hydroxypromazine.

The Dopamine D2 Receptor: The Cornerstone of Neuroleptic Potency

The antipsychotic efficacy of typical neuroleptics like promazine is strongly correlated with their affinity for the dopamine D2 receptor.[1][10] By blocking these receptors in the brain's mesolimbic pathway, these drugs reduce dopaminergic neurotransmission, alleviating psychotic symptoms. Therefore, a primary method for quantifying neuroleptic potency is to measure a compound's binding affinity (expressed as the inhibition constant, Ki) for the D2 receptor. A lower Ki value signifies higher binding affinity and, consequently, greater potency.

While D2 antagonism is paramount, phenothiazines also interact with a range of other receptors, including serotonergic, α-adrenergic, histaminergic, and muscarinic receptors, which largely contribute to their side-effect profiles.[1][11]

Comparative Analysis: Promazine vs. 2-Hydroxypromazine

Key Findings from Analogue Compounds:

  • Effect of Hydroxylation: Studies on various phenothiazine drugs consistently show that ring-hydroxylated metabolites retain significant, and sometimes enhanced, affinity for the dopamine D2 receptor compared to their parent compounds.[7] In contrast, metabolites formed through sulfoxidation are often rendered virtually inactive.[7]

  • Chlorpromazine as a Model: The metabolite 7-hydroxychlorpromazine is known to be biologically active, and patients with better clinical outcomes often exhibit higher plasma ratios of this active metabolite compared to the inactive sulfoxide metabolite.[9] This underscores the principle that hydroxylated metabolites are key contributors to the overall pharmacological effect.

  • Structure-Activity Relationship (SAR): The specific position of substitution on the phenothiazine ring is critical. For neuroleptic activity, substitution at the 2-position with an electron-withdrawing group is generally considered optimal.[12][13] While hydroxylation is not an electron-withdrawing group in the same vein as chlorine or a trifluoromethyl group, its introduction can alter the electronic properties and conformation of the molecule, potentially enhancing its interaction with the D2 receptor.[14][15]

Based on these principles, it is highly probable that 2-Hydroxypromazine possesses a neuroleptic potency that is at least comparable to, and potentially greater than, that of promazine. The hydroxyl group can participate in hydrogen bonding within the receptor's binding pocket, an interaction not possible for the parent drug, which could lead to a higher binding affinity (lower Ki value).

Quantitative Data Summary

The following table summarizes the available D2 receptor binding affinity for promazine. Data for 2-Hydroxypromazine remains to be experimentally determined.

CompoundDopamine D2 Receptor Affinity (Ki, nM)Data Source Inference
Promazine ~106 nM
2-Hydroxypromazine Not Experimentally DeterminedPotentially < 106 nM (Inferred from analogue studies)[7]

Note: The Ki value for Promazine can vary between studies. The value presented is a representative figure from publicly accessible databases.

Experimental Protocol: Determining D2 Receptor Binding Affinity

To definitively quantify and compare the neuroleptic potency of these compounds, a radioligand receptor binding assay is the gold standard. This self-validating system provides a robust and reproducible method for determining the binding affinity (Ki) of a test compound.

Workflow: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of Promazine and 2-Hydroxypromazine for the dopamine D2 receptor.

Methodology:

  • Tissue Preparation: Homogenize a brain region rich in D2 receptors, such as the rat striatum, in a suitable buffer to create a membrane preparation.

  • Assay Incubation: In a series of tubes, incubate the membrane preparation with:

    • A fixed concentration of a high-affinity D2 radioligand (e.g., [³H]-Spiperone).[7][16]

    • Increasing concentrations of the unlabeled test compound (Promazine or 2-Hydroxypromazine).

    • Control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist like haloperidol).

  • Separation: After incubation to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare D2 Receptor Source (e.g., Rat Striatum Homogenate) B 2. Incubate Membranes - Radioligand ([³H]-Spiperone) - Test Compound (e.g., 2-Hydroxypromazine) A->B C 3. Separate Bound/Free Ligand (Vacuum Filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Analyze Data (Competition Curve → IC₅₀) D->E F 6. Calculate Affinity Constant (Ki) (Cheng-Prusoff Equation) E->F

Caption: Experimental workflow for determining D2 receptor affinity.

Conclusion and Future Directions

While promazine is classified as a low-potency antipsychotic, this guide posits that its true in vivo activity may be significantly influenced by its active metabolites. Based on established structure-activity relationships for the phenothiazine class, 2-Hydroxypromazine is likely to exhibit comparable or even superior neuroleptic potency relative to its parent drug, promazine. This is attributed to the potential for the hydroxyl group to form additional favorable interactions within the dopamine D2 receptor binding site.

The conspicuous absence of direct experimental data for 2-Hydroxypromazine represents a critical gap in the pharmacological understanding of promazine. Future research should prioritize the synthesis and characterization of this metabolite, employing established protocols such as the radioligand binding assay described herein. Such data would not only provide a definitive comparison but also enhance our overall comprehension of how drug metabolism impacts the clinical efficacy and safety of phenothiazine antipsychotics.

References

  • Neuroleptic, Antimuscarinic, and Antiadrenergic Activity of Chlorpromazine, Thioridazine, and Their Metabolites. PubMed. [Link]

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. PubMed. [Link]

  • Comparative study on the activity of chlorpromazine and 7-hydroxychlorpromazine in the isolated perfused rat brain. PubMed. [Link]

  • Comparative study of phenothiazine derivatives on monoamine metabolism--direct correlation between the concentrations of drugs and monoamine metabolites in the brain. PubMed. [Link]

  • Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. [Link]

  • Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. PubMed. [Link]

  • Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes. PubMed. [Link]

  • SAR of phenothiazine.pptx. Slideshare. [Link]

  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]

  • Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. PubMed. [Link]

  • Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine. PubMed. [Link]

  • Structure Activity Relationships - Antipsychotics. Slideshare. [Link]

  • Chemical structure of phenothiazines and their biological activity. Institute of Pharmacology, Polish Academy of Sciences. [Link]

  • The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. PubMed. [Link]

  • In vitro affinity (pKi) of various antipsychotic drugs for cloned dopamine D2 and D3 receptors. ResearchGate. [Link]

  • Chlorpromazine. Wikipedia. [Link]

  • Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. PubMed. [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. ResearchGate. [Link]

  • The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics. PubMed Central. [Link]

  • Chlorpromazine. StatPearls - NCBI Bookshelf. [Link]

  • Chlorpromazine. PubChem. [Link]

  • Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI. [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Nature. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.